2-tert-Butylfuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBONSBNSNYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220675 | |
| Record name | 2-tert-Butylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-43-9 | |
| Record name | 2-tert-Butylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butylfuran
Introduction: The Strategic Importance of 2-tert-Butylfuran
In the landscape of modern medicinal chemistry and materials science, the furan scaffold stands as a privileged heterocyclic structure. Its unique electronic properties and ability to engage in various chemical interactions make it a cornerstone in the design of novel bioactive compounds and functional materials.[1] this compound emerges as a particularly valuable derivative, combining the versatile reactivity of the furan ring with the influential steric and electronic properties of a tert-butyl group. This bulky, lipophilic moiety can significantly alter a molecule's pharmacokinetic profile, often serving as a metabolic shield to enhance stability or improving receptor binding and bioavailability.[2]
This guide offers a comprehensive exploration of the chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, and characteristic reactivity, providing not just protocols but the causal logic behind its chemical behavior. This document serves as a technical resource to empower chemists to effectively utilize this versatile building block in their research endeavors.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 7040-43-9 | |
| Molecular Formula | C₈H₁₂O | |
| Molecular Weight | 124.18 g/mol | |
| SMILES | CC(C)(C)c1ccco1 |
| InChI Key | BGQBONSBNSNYIO-UHFFFAOYSA-N | |
Physicochemical Properties
This compound is a colorless liquid under standard conditions. The presence of the large alkyl group renders it largely insoluble in water but soluble in common organic solvents like ethanol and ether. Its key physical characteristics are summarized below, reflecting its utility as a versatile organic reagent and building block.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid | |
| Boiling Point | 119-120 °C (at 760 mmHg) | |
| Density | 0.871 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.438 |
| Flash Point | 7 °C (44.6 °F) - closed cup | |
Spectroscopic Characterization: A Predicted Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
tert-Butyl Protons (9H): A sharp singlet will appear in the upfield region, typically around δ 1.3 ppm . The magnetic equivalence of the nine protons on the three methyl groups results in a single, un-split signal with a large integration value.
-
Furan Protons (3H): The three protons on the furan ring will appear in the downfield region characteristic of aromatic systems.
-
H5 (α-proton): Expected to be the most downfield, around δ 7.2-7.4 ppm . It will appear as a doublet of doublets (or a triplet if coupling constants are similar), coupled to H4 and H3.
-
H3 (β-proton): Expected around δ 6.0-6.2 ppm . It will appear as a doublet of doublets, coupled to H4 and H5.
-
H4 (β-proton): Expected around δ 6.2-6.4 ppm . It will appear as a triplet (or more accurately, a doublet of doublets), coupled to H3 and H5.
-
¹³C NMR: The carbon spectrum will display five distinct signals.
-
tert-Butyl Carbons: Two signals are expected. The quaternary carbon directly attached to the furan ring will be significantly deshielded (δ ~30-35 ppm ), while the three equivalent methyl carbons will appear further upfield (δ ~28-32 ppm ).
-
Furan Carbons: Three signals are expected for the heterocyclic ring.
-
C2 (substituted α-carbon): This carbon, bearing the tert-butyl group, will be the most downfield due to substitution and its position adjacent to oxygen, predicted in the δ 160-165 ppm range.
-
C5 (unsubstituted α-carbon): Expected around δ 138-142 ppm .
-
C3 & C4 (β-carbons): These will be the most shielded of the ring carbons, appearing in the δ 105-115 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
~3100 cm⁻¹: Aromatic C-H stretching from the furan ring.
-
2850-3000 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.
-
~1500-1600 cm⁻¹: C=C stretching vibrations characteristic of the furan ring.
-
~1370 cm⁻¹: A characteristic bending vibration for the tert-butyl group.
-
~1000-1250 cm⁻¹: Strong C-O-C stretching, a hallmark of the furan ether linkage.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, this compound is expected to show a clear molecular ion peak and a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 124 , corresponding to the molecular weight of the compound.
-
Base Peak (M-15): The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation. This will result in a base peak at m/z = 109 . This fragmentation is a classic signature of tert-butyl groups.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the available starting materials, scale, and desired purity.
Method 1: Friedel-Crafts Alkylation
This is a direct approach involving the electrophilic alkylation of the furan ring. However, the high reactivity of furan necessitates careful control of reaction conditions to prevent polymerization, a common side reaction with strong Lewis acids.
-
Causality: The reaction proceeds via the formation of a tert-butyl cation from tert-butyl chloride and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The electron-rich furan ring then acts as a nucleophile, attacking the carbocation. The use of milder catalysts or specific iron compounds has been shown to improve yields by mitigating the polymerization of furan.
Experimental Protocol: Iron-Catalyzed Friedel-Crafts Alkylation
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add furan (1.0 equiv) and a solvent such as 1,1,1-trichloroethane.
-
Reagents: Add tert-butyl chloride (4.0 equiv) and Iron (III) oxide (catalytic amount).
-
Initiation: Heat the mixture to reflux (approx. 60°C). Add a small amount of Iron (III) chloride to initiate the reaction, evidenced by the evolution of HCl gas.
-
Reaction: Maintain the reflux for 30-60 minutes, monitoring the reaction progress by GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Method 2: Metalation followed by Alkylation
A more controlled and often higher-yielding method involves the deprotonation of furan to form a nucleophilic organometallic species, which is then quenched with an electrophilic tert-butyl source.
-
Causality: Furan's C2 proton is the most acidic due to the inductive effect of the ring oxygen. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures selectively generates 2-furyllithium. This potent nucleophile can then react with a suitable electrophile like tert-butyl bromide in an SN2-type reaction to form the C-C bond. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.
Experimental Protocol: Lithiation and Alkylation
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and freshly distilled furan (1.0 equiv).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of 2-furyllithium.
-
Alkylation: Add tert-butyl bromide (1.1 equiv) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or fractional distillation.
Caption: Key synthetic routes to this compound.
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dictated by the interplay between the electron-rich aromatic furan ring and the bulky, electron-donating tert-butyl group.
Electrophilic Aromatic Substitution
Furan is exceptionally reactive towards electrophiles, with reaction rates many orders of magnitude faster than benzene. Substitution occurs preferentially at the C5 position.
-
Mechanism & Regioselectivity: The tert-butyl group is a weak activating group that directs electrophiles to the ortho and para positions. In the furan ring, this corresponds to the C5 position. The underlying reason for this high regioselectivity is the superior stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack at C5. This intermediate allows for three resonance structures to delocalize the positive charge, one of which preserves the oxygen's lone pair participation, making it significantly more stable than the intermediate formed from attack at C3, which only has two resonance contributors.
Caption: Stability of intermediates in electrophilic substitution.
Cycloaddition Reactions
Furan can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.
-
Causality: The reaction involves the concerted interaction of the furan's π-system with a 2π-electron component (the dienophile, e.g., maleic anhydride). The aromatic character of furan means that these cycloadditions are often reversible. The reaction of furan with maleic anhydride kinetically favors the endo product in the gas phase, but solvent effects and the reversibility of the reaction can lead to the thermodynamically more stable exo product being isolated.
Caption: Generalized Diels-Alder reaction of this compound.
Applications in Drug Discovery and Development
The this compound moiety is a strategic building block for synthesizing more complex pharmaceutical intermediates. Its predictable reactivity allows for controlled molecular elaboration.
-
Synthetic Utility: The true power of this compound in synthesis is unlocked via metalation. Selective deprotonation at the C5 position creates a potent nucleophilic handle (2-tert-butyl-5-furyllithium). This intermediate can be intercepted by a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, boronic esters) to introduce new functional groups, forming the backbone of a drug discovery program.
-
Pharmacokinetic Impact: The tert-butyl group itself is a well-established motif in drug design. Its bulk can provide a "steric shield," protecting adjacent functional groups from metabolic enzymes like cytochrome P450s, thereby increasing the drug's half-life.[2] Its lipophilicity can also enhance membrane permeability and absorption.
Caption: Synthetic workflow for drug discovery applications.
Safety and Handling
This compound is a highly flammable liquid and requires appropriate handling and storage procedures.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Flammable Liquids | H225 | Highly flammable liquid and vapor | |
| Pictogram | GHS02 (Flame) |
| Signal Word | Danger | | |
-
Precautionary Measures: Always handle in a well-ventilated fume hood, away from heat, sparks, and open flames (P210). Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
References
-
The Good Scents Company. (n.d.). 2-butyl furan. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20534, 2-Butylfuran. Retrieved January 20, 2026, from [Link]
-
Orth, R. E., & Jones, R. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved January 20, 2026, from [Link]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). Retrieved January 20, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved January 20, 2026, from [Link]
Sources
An In-depth Technical Guide to 2-tert-Butylfuran (CAS: 7040-43-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds and its ability to act as a bioisostere for phenyl rings.[1] The introduction of various substituents onto the furan ring allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1] This guide focuses on 2-tert-butylfuran, a derivative where the sterically demanding tert-butyl group is expected to impart unique characteristics relevant to drug design and chemical synthesis. This document provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and potential applications, serving as a technical resource for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a flammable liquid with the molecular formula C₈H₁₂O. The presence of the bulky tert-butyl group significantly influences its physical properties compared to unsubstituted furan.
| Property | Value | Source |
| CAS Number | 7040-43-9 | |
| Molecular Formula | C₈H₁₂O | |
| Molecular Weight | 124.18 g/mol | |
| Boiling Point | 119-120 °C | |
| Density | 0.871 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.438 |
Synthesis of this compound
The synthesis of this compound can be challenging due to the high reactivity of the furan ring towards strong Lewis acids, which often leads to polymerization.[2][3] However, a modified Friedel-Crafts alkylation using a milder iron-based catalytic system has been shown to be effective for the synthesis of alkylated furans.[2]
Iron-Catalyzed Friedel-Crafts Alkylation
This method, adapted from a procedure for the synthesis of di-tert-butylfuran, utilizes a combination of iron (III) oxide and a catalytic amount of iron (III) chloride to promote the alkylation of furan with tert-butyl chloride.[2] The iron (III) oxide is believed to moderate the activity of the Lewis acid, thus minimizing side reactions.[2]
Reaction Scheme:
A schematic of the Iron-Catalyzed Friedel-Crafts Alkylation.
Experimental Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add furan (1.0 eq.), iron (III) oxide (approx. 1.0 mol eq. to furan), and a suitable solvent such as 1,1,1-trichloroethane.[2]
-
Initiation: Heat the mixture to reflux (approximately 60°C) with vigorous stirring.[2] Add a catalytic amount of iron (III) chloride (0.01-0.05 mol eq. to furan) to initiate the reaction.[2] The evolution of hydrogen chloride gas indicates the start of the alkylation.[2]
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride (1.1-1.5 eq.) to the reaction mixture via the dropping funnel over a period of 1-1.5 hours.[2]
-
Reaction Completion and Work-up: Maintain the reaction at reflux for an additional 1.5-2 hours after the addition is complete.[2] Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
-
Purification: Filter the reaction mixture to remove the iron oxides. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation.
Causality Behind Experimental Choices:
-
The use of iron (III) oxide is crucial to temper the reactivity of the Friedel-Crafts catalyst, preventing the extensive polymerization of the electron-rich furan ring.[2]
-
The slow, dropwise addition of tert-butyl chloride helps to control the exothermic nature of the reaction and maintain a low concentration of the alkylating agent, which can help to minimize di-alkylation.
-
Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification of this compound. Below are the predicted 1H NMR, 13C NMR, and IR spectra with assignments based on established principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the furan ring protons and the protons of the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.3 | dd | 1H | H5 | The proton at the C5 position is coupled to both H4 and H3, and is deshielded by the adjacent oxygen atom. |
| ~6.2-6.3 | dd | 1H | H4 | The proton at the C4 position is coupled to H5 and H3. |
| ~5.9-6.0 | d | 1H | H3 | The proton at the C3 position is adjacent to the tert-butyl group and is coupled to H4. |
| ~1.3 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C2 | The carbon atom bearing the tert-butyl group is significantly deshielded. |
| ~140-145 | C5 | The carbon atom adjacent to the oxygen is deshielded. |
| ~110-115 | C4 | A typical chemical shift for a β-carbon in a furan ring. |
| ~105-110 | C3 | The carbon at the C3 position is also in a typical range for a β-carbon in furan. |
| ~30-35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~28-30 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the furan ring and the alkyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | =C-H stretching (furan ring) |
| ~2850-2970 | Strong | C-H stretching (tert-butyl group) |
| ~1500-1600 | Medium | C=C stretching (furan ring) |
| ~1365 & ~1390 | Medium | C-H bending (gem-dimethyl of tert-butyl) |
| ~1000-1250 | Strong | C-O-C stretching (furan ring) |
Chemical Reactivity
The chemical reactivity of this compound is dominated by electrophilic aromatic substitution, a characteristic feature of the electron-rich furan ring.[4] The presence of the electron-donating tert-butyl group at the C2 position further activates the ring towards electrophilic attack.
Regioselectivity in Electrophilic Substitution
Electrophilic substitution on the furan ring preferentially occurs at the C2 and C5 positions due to the superior stabilization of the resulting carbocation intermediate through resonance.[4] In this compound, the C2 position is already occupied. Therefore, electrophilic attack is strongly directed to the C5 position. The bulky tert-butyl group also sterically hinders attack at the adjacent C3 position.
General mechanism for electrophilic substitution on this compound.
Plausible Electrophilic Substitution Reactions:
-
Nitration: Reaction with a mild nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), would be expected to yield 2-tert-butyl-5-nitrofuran. Harsh conditions should be avoided to prevent ring opening and polymerization.
-
Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would likely produce 2-tert-butyl-5-bromofuran or 2-tert-butyl-5-chlorofuran, respectively.
-
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a mild Lewis acid catalyst (e.g., SnCl₄ or BF₃·OEt₂) would introduce an acyl group at the C5 position, yielding a 5-acyl-2-tert-butylfuran derivative.
Applications in Drug Development
While there is a lack of specific literature detailing the use of this compound in drug development, its structural features suggest potential utility as a building block in medicinal chemistry.
-
Lipophilicity and Steric Hindrance: The tert-butyl group is a well-known lipophilic moiety that can enhance a molecule's ability to cross cell membranes. Its steric bulk can also be exploited to influence the conformation of a molecule, potentially leading to increased selectivity for a biological target. Furthermore, the steric hindrance can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Scaffold for Bioactive Molecules: The furan ring itself is a versatile scaffold that can be further functionalized at the C3, C4, and C5 positions to generate libraries of compounds for biological screening. The this compound core could serve as a starting point for the synthesis of novel compounds with potential therapeutic applications.
Toxicology and Safety
Conclusion
This compound is a furan derivative with potential as a versatile building block in organic synthesis and medicinal chemistry. Its synthesis via iron-catalyzed Friedel-Crafts alkylation offers a plausible route to this compound, overcoming the challenges typically associated with the alkylation of furans. The predictable regioselectivity of its electrophilic substitution reactions, coupled with the unique steric and electronic properties imparted by the tert-butyl group, makes it an interesting scaffold for the design of novel molecules with potential biological activity. Further research into its biological properties and applications in drug discovery is warranted.
References
- Imperial Chemical Industries Ltd. Process for the preparation of alkyl furans. EP0041775A1, 1981.
- Balskus, E. P., et al. Biocatalytic Friedel‐Crafts Reactions. Angewandte Chemie International Edition, 2017, 56(34), 10032-10035.
- ChemicalBook. Electrophilic Reactions of Furan. 2022.
- Wright, D. L., et al. The Friedel-Crafts Reaction.
- BenchChem.
- University of California, Irvine.
- Organic Chemistry Portal. Tetrahydrofuran synthesis.
- PubChem. 2-Butylfuran.
- Royal Society of Chemistry.
- Google Patents. Method for preparing tert-butyl vinyl ether compound. CN102260144B.
- Kate Tutorials. 5 Electrophilic Substitution of Furan. YouTube, 2018.
- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. 2023.
- ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.
- Sperry, J. B., & Wright, D. L. Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 2005, 8(6), 723-740.
- The Good Scents Company. 2-butyl furan 2-butylfuran.
- Rusakov, Y. Y., et al. Synthesis and conformational analysis of furfuryl vinyl ethers. Russian Chemical Bulletin, 2008, 57(10), 2132-2138.
- Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.
- Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin, 2022, 79(2), 1245-1262.
- BenchChem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan. 2025.
- Biosynth. This compound.
- ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C.
- Sigma-Aldrich. This compound 97%.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. 2025.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016.
- Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
- Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.
- Google Patents.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Kips Chemistry. furan | Electrophilic substitution of furan. YouTube, 2020.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.
- Specac Ltd. Interpreting Infrared Spectra.
- De Filippis, B., et al. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 2024, 29(16), 3789.
- Doc Brown's Chemistry. infrared spectrum of 2-iodo-2-methylpropane.
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- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 5. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-tert-Butylfuran
An In-Depth Technical Guide to the
Abstract
2-tert-Butylfuran is a valuable heterocyclic compound utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1] Its synthesis, however, presents unique challenges rooted in the inherent reactivity of the furan ring. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights. We will explore direct electrophilic substitution, classical condensation reactions, and modern organometallic approaches, offering detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific application.
Introduction: The Synthetic Challenge of the Furan Ring
The furan nucleus is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[2][3] This heightened reactivity, while facilitating certain transformations, also renders the ring highly susceptible to acid-catalyzed polymerization and degradation.[4] The synthesis of this compound, therefore, requires a careful balancing act: activating an electrophile sufficiently to react with the furan ring without inducing undesirable side reactions. The primary challenge in direct alkylation is controlling the reaction to favor mono-substitution at the C2 position over poly-alkylation and polymerization.
Strategic Approaches to Synthesis
There are three principal strategies for constructing the this compound molecule:
-
Direct Electrophilic Alkylation: Introducing the tert-butyl group directly onto a pre-existing furan ring. This is the most atom-economical approach but is often plagued by low yields.
-
Ring-Forming Condensation Reactions: Building the furan ring from acyclic precursors where the tert-butyl group is already incorporated. These methods offer excellent control over isomerism.
-
Organometallic Functionalization: Utilizing a directed metallation of the furan ring to achieve highly regioselective alkylation.
The logical flow and comparison of these strategies are outlined below.
Caption: High-level overview of the main synthetic pathways to this compound.
In-Depth Analysis of Synthetic Routes
Method 1: Friedel-Crafts Alkylation of Furan
The direct alkylation of furan with a tert-butyl electrophile, typically via a Friedel-Crafts reaction, is conceptually the most straightforward approach.[5] However, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) often lead to extensive resinification of the furan, resulting in very poor yields.[6] This is due to the high reactivity of the furan ring, which is readily protonated and polymerized by strong acids.
Mechanism & Causality: The reaction proceeds via the generation of a tert-butyl carbocation from an alkyl halide or alkene. This electrophile then attacks the electron-rich furan ring. The attack is favored at the C2 (alpha) position because the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with three possible resonance structures, compared to only two for C3 (beta) attack.[3]
Key Innovation for Viability: Significant improvements in yield have been achieved by using milder catalysts. It has been demonstrated that certain iron compounds can catalyze the reaction effectively while minimizing polymerization.[6] A patent describes a process using iron (III) oxide in conjunction with an iron (III) chloride initiator, which provides a much higher yield of the desired product.[6]
Caption: Desired Friedel-Crafts pathway vs. acid-induced polymerization side reaction.
Experimental Protocol: Iron-Catalyzed Alkylation The following protocol is adapted from a patented procedure demonstrating an improved yield.[6]
-
Apparatus Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and two reflux condensers, add 40g of iron (III) oxide.
-
Reagent Addition: Add a mixture containing 68g of furan, 185g of tert-butyl chloride, and 500 ml of 1,1,1-trichloroethane.
-
Reaction Initiation: Stir the mixture vigorously and heat to reflux (approximately 60°C). The reaction is initiated by the evolution of hydrogen chloride gas.
-
Reaction Monitoring: Maintain the reaction at reflux for several hours. The progress can be monitored by gas-liquid chromatography (GLC) to observe the consumption of furan and the formation of this compound and 2,5-di-tert-butylfuran.
-
Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.
Method 2: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a powerful and classic method for constructing a furan ring from a 1,4-dicarbonyl compound.[7][8] This method provides unambiguous control over the substitution pattern, as the substituents are already in place on the acyclic precursor.
Mechanism & Precursor Design: The reaction involves an acid-catalyzed intramolecular cyclization.[7][9] One carbonyl group is protonated, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal intermediate then undergoes dehydration to form the aromatic furan ring.[8] To synthesize this compound, the required precursor is 5,5-dimethylhexane-2,5-dione .
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2-tert-Butylfuran molecular weight and formula
An In-Depth Technical Guide to 2-tert-Butylfuran (C₈H₁₂O) for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its core molecular properties, spectroscopic signature, synthesis methodologies, and chemical reactivity. The document elucidates the compound's role as a versatile building block, contextualized within the broader importance of the furan scaffold in medicinal chemistry. Safety protocols and handling considerations are also detailed to ensure safe laboratory practice. This guide is intended to serve as a foundational resource, synthesizing technical data with practical, field-proven insights for advanced applications.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic heterocycle characterized by a five-membered furan ring substituted at the C2 position with a bulky tert-butyl group. This substitution significantly influences its physical and chemical properties, such as increasing its lipophilicity and sterically directing subsequent chemical transformations. Its fundamental identity and key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| CAS Number | 7040-43-9 | [2] |
| Appearance | Liquid | |
| Boiling Point | 119-120 °C | |
| Density | 0.871 g/mL at 25 °C | |
| Refractive Index | n20/D 1.438 | |
| Flash Point | 7 °C (44.6 °F) - closed cup |
Spectroscopic and Analytical Characterization
The unambiguous identification and purity assessment of this compound rely on standard spectroscopic techniques. As a Senior Application Scientist, the validation of starting material integrity is a critical first step in any synthetic workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra are expected to show characteristic signals for the protons on the furan ring, alongside a distinct singlet for the nine equivalent protons of the tert-butyl group. ¹³C NMR will similarly display unique resonances for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl substituent. These spectra are crucial for confirming the substitution pattern.[2][3]
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry typically reveals a prominent molecular ion (M⁺) peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, such as the loss of a methyl group.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic ring and the aliphatic tert-butyl group, as well as C=C and C-O-C stretching vibrations indicative of the furan moiety.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via electrophilic substitution on the furan ring, a process that leverages the ring's electron-rich nature. The Friedel-Crafts alkylation is a primary and illustrative method.
Expertise in Practice: The Rationale Behind Friedel-Crafts Alkylation
The furan ring is an aromatic system with six π-electrons, making it highly susceptible to attack by electrophiles. The reaction is typically catalyzed by a Lewis acid (e.g., Iron(III) chloride), which polarizes the alkylating agent (tert-butyl chloride), generating a tert-butyl carbocation or a highly polarized complex. This potent electrophile is then attacked by the π-system of the furan ring. The C2 and C5 positions are the most electronically activated sites for substitution; in a monosubstitution reaction, attack occurs at C2.
Illustrative Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from procedures for alkylating furans.[4]
Step 1: Reaction Setup
-
To a stirred, refluxing mixture of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), in a suitable solvent like dichloromethane, add furan.
Step 2: Addition of Alkylating Agent
-
Slowly add tert-butyl chloride to the reaction mixture over a period of 1.5 hours, maintaining the reflux temperature. The slow addition is crucial to control the exothermic reaction and minimize potential side reactions like polymerization or di-alkylation.
Step 3: Reaction Completion and Quenching
-
After the addition is complete, continue stirring at reflux for an additional 1.5 hours to ensure the reaction goes to completion.
-
Cool the mixture and filter to remove the catalyst.
Step 4: Workup and Purification
-
Wash the filtrate with a basic solution (e.g., sodium bicarbonate) and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent via rotary evaporation.
-
The crude product is then purified by distillation under reduced pressure to yield pure this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
This compound is not merely a final product but a versatile building block for more complex molecules.[5] Its reactivity is dominated by the interplay of the electron-rich furan ring and the electron-donating, sterically bulky tert-butyl group.
-
Regioselectivity in Electrophilic Substitution : The tert-butyl group is an ortho-, para- director in classical aromatic systems. In the furan ring, it is an activating group that strongly directs subsequent electrophilic attacks to the C5 position. This predictable regioselectivity is a powerful tool for synthetic chemists. The C3 and C4 positions remain significantly less reactive.[2]
-
Steric Hindrance : The size of the tert-butyl group can sterically hinder reactions at the adjacent C3 position, further enhancing the selectivity for substitution at the C5 position.
-
Applications in Synthesis : Beyond substitution, the furan ring can participate as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. This functionality is a cornerstone of its utility in building molecular scaffolds for drug discovery.
Caption: Regioselectivity in this compound.
Relevance in Drug Discovery and Development
While this compound itself is primarily a building block, the furan scaffold it contains is a "privileged structure" in medicinal chemistry. The furan ring is a component of numerous FDA-approved drugs and biologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, antibacterial, anti-inflammatory, and antifungal activities.[6][7]
The introduction of a tert-butyl group onto a furan-based pharmacophore allows for systematic modulation of its properties:
-
Increased Lipophilicity : Enhances the ability of a molecule to cross cell membranes.
-
Metabolic Stability : The tert-butyl group can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.
-
Receptor Binding : The steric bulk can improve binding affinity and selectivity for a specific biological target by occupying hydrophobic pockets.
Therefore, this compound serves as a valuable starting material for synthesizing novel drug analogues and exploring structure-activity relationships (SAR) in drug discovery programs.[8]
Safety and Handling
Trustworthiness in research begins with safety. This compound is a highly flammable liquid and requires careful handling.
-
Hazard Classification : Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor).
-
Precautions : Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210).
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]
References
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This compound | 7040-43-9 | FT172334 | Biosynth.
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This compound | 7040-43-9 | J-640085 | Biosynth.
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This compound | C8H12O | CID 138903 - PubChem.
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This compound 97 7040-43-9 - Sigma-Aldrich.
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Synthesis of 2,5-di-tert.butylfuran - PrepChem.com.
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2-Butylfuran | C8H12O | CID 20534 - PubChem.
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This compound - SpectraBase.
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Furan, 2-butyltetrahydro- - NIST WebBook.
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2-butyl furan 2-butylfuran - The Good Scents Company.
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Synthesis of 2,3,5-tri-t-butylfuran - Chemical Communications (London) (RSC Publishing).
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Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne - Organic Syntheses.
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This compound (C8H12O) - PubChemLite.
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2-n-Butyl furan - NIST WebBook.
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Use of 2 Methylfuran Market in the Pharmaceutical Sector - LinkedIn.
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Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA | Journal of Agricultural and Food Chemistry - ACS Publications.
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - MDPI.
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Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions - ResearchGate.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
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- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
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Spectroscopic Data of 2-tert-Butylfuran: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-tert-Butylfuran (C₈H₁₂O), a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The guide offers not only the spectral data itself but also the underlying principles of the spectroscopic techniques, detailed experimental protocols, and in-depth interpretations of the results, providing a holistic understanding of the characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic furan ring substituted with a bulky tert-butyl group at the second position. This substitution pattern significantly influences its spectroscopic properties. Understanding the interplay between the molecular structure and the spectral output is crucial for its unambiguous identification and for predicting the reactivity and properties of related furan derivatives.
// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="1.3,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; O [label="O", pos="-1.3,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CtBu [label="C", pos="-0.87,-2!", fillcolor="#202124", fontcolor="#FFFFFF"]; CH3_1 [label="CH₃", pos="-1.87,-2.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; CH3_2 [label="CH₃", pos="0.13,-2.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; CH3_3 [label="CH₃", pos="-0.87,-3.5!", fillcolor="#202124", fontcolor="#FFFFFF"];
// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- O [label=""]; O -- C1 [label=""]; C2 -- CtBu [label=""]; CtBu -- CH3_1 [label=""]; CtBu -- CH3_2 [label=""]; CtBu -- CH3_3 [label=""];
// Hydrogen nodes for clarity on the ring H1 [label="H", pos="0,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H3 [label="H", pos="1.37,-1!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H4 [label="H", pos="2.0,0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Bonds to hydrogens C1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; }
Figure 1: 2D structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃), which minimizes solvent interference in the ¹H NMR spectrum.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: The spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For a standard ¹H NMR spectrum, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans and often proton decoupling techniques are employed to enhance the signal and simplify the spectrum.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is characterized by signals from the protons on the furan ring and the protons of the tert-butyl group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (furan) | ~7.25 | Doublet of doublets (dd) | ~1.8, ~0.8 |
| H-3 (furan) | ~6.15 | Doublet of doublets (dd) | ~3.2, ~0.8 |
| H-4 (furan) | ~6.05 | Doublet of doublets (dd) | ~3.2, ~1.8 |
| -C(CH₃)₃ | ~1.28 | Singlet (s) | - |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Furan Protons: The three protons on the furan ring appear in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. The proton at the 5-position (H-5) is the most downfield due to its proximity to the oxygen atom and the influence of the tert-butyl group. The protons at the 3 and 4-positions (H-3 and H-4) are more shielded and appear at higher fields. The observed multiplicities (doublet of doublets) are a result of spin-spin coupling between the adjacent ring protons. The coupling constants (J values) are characteristic of the relative positions of the protons on the furan ring.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a single, intense singlet at approximately 1.28 ppm. The singlet nature of this peak is due to the absence of adjacent protons to couple with. The high intensity of this signal is a direct consequence of the nine chemically equivalent protons.
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (furan) | ~162.5 |
| C-5 (furan) | ~138.9 |
| C-3 (furan) | ~109.8 |
| C-4 (furan) | ~104.5 |
| -C (CH₃)₃ | ~32.8 |
| -C(C H₃)₃ | ~28.9 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
-
Furan Carbons: The carbon atom directly attached to the bulky tert-butyl group and the oxygen atom (C-2) is the most deshielded and appears at the lowest field (~162.5 ppm). The other carbon adjacent to the oxygen (C-5) also appears at a relatively low field (~138.9 ppm). The two remaining furan carbons (C-3 and C-4) are more shielded and resonate at higher fields.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 32.8 ppm, while the three equivalent methyl carbons give a single signal at approximately 28.9 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample as a function of wavenumber (cm⁻¹).
IR Spectroscopy Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its specific bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | C-H stretch | Aromatic (Furan) |
| ~2960, ~2870 | C-H stretch | Aliphatic (tert-Butyl) |
| ~1580, ~1500 | C=C stretch | Aromatic (Furan) |
| ~1365 | C-H bend (scissoring) | tert-Butyl |
| ~1150 | C-O-C stretch (asymmetric) | Furan ring |
| ~1010 | C-O-C stretch (symmetric) | Furan ring |
| ~730 | =C-H bend (out-of-plane) | Furan ring |
Interpretation of the IR Spectrum:
-
C-H Stretching: The absorption band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic furan ring. The strong absorptions in the 2870-2960 cm⁻¹ region are due to the C-H stretching of the aliphatic tert-butyl group.
-
C=C and C-O-C Stretching: The peaks in the 1500-1580 cm⁻¹ region are attributed to the carbon-carbon double bond stretching vibrations within the furan ring. The strong absorptions around 1150 cm⁻¹ and 1010 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the furan ether linkage, respectively.
-
Bending Vibrations: The peak at approximately 1365 cm⁻¹ is a characteristic bending vibration for a tert-butyl group. The out-of-plane bending of the furan C-H bonds gives rise to a strong absorption around 730 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Instrumentation and Data Acquisition: The sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Mass Spectrometry Data
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 124 | ~25 | [M]⁺ (Molecular Ion) |
| 109 | 100 | [M - CH₃]⁺ |
| 81 | ~15 | [M - C₃H₇]⁺ or [C₅H₅O]⁺ |
| 57 | ~30 | [C₄H₉]⁺ (tert-Butyl cation) |
| 41 | ~20 | [C₃H₅]⁺ (Allyl cation) |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The peak at m/z 124 corresponds to the molecular ion ([C₈H₁₂O]⁺), confirming the molecular weight of this compound.
-
Base Peak: The most intense peak in the spectrum (the base peak) is at m/z 109. This fragment is formed by the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable, resonance-stabilized cation. The stability of this cation is the driving force for this fragmentation pathway.
-
Other Fragments: The peak at m/z 57 is characteristic of a tert-butyl group and corresponds to the stable tert-butyl cation ([C(CH₃)₃]⁺). The peak at m/z 81 likely arises from the loss of a propyl radical or through rearrangement and fragmentation of the furan ring. The peak at m/z 41 is a common fragment in many organic molecules and corresponds to the allyl cation.
M [label="[C₈H₁₂O]⁺˙\nm/z = 124"]; M_minus_CH3 [label="[C₇H₉O]⁺\nm/z = 109\n(Base Peak)"]; tBu_cation [label="[C₄H₉]⁺\nm/z = 57"];
M -> M_minus_CH3 [label="- •CH₃"]; M -> tBu_cation [label="- C₄H₃O•"]; }
Figure 2: Proposed primary fragmentation pathways for this compound in EI-MS.Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides structural insights through fragmentation analysis. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and related furan compounds.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][2]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][1]
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An In-Depth Technical Guide to the Physical Properties of 2-tert-Butylfuran
Introduction: The Significance of 2-tert-Butylfuran in Modern Chemistry
This compound is a heterocyclic organic compound characterized by a furan ring substituted with a bulky tert-butyl group at the second position. This structural feature imparts unique steric and electronic properties, making it a valuable intermediate and building block in various domains of chemical synthesis. Its applications span from the development of novel pharmaceutical agents to the synthesis of advanced materials and specialty chemicals. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for researchers and drug development professionals. These parameters are critical for reaction setup, process scale-up, purification, and ensuring safe handling and storage. This guide provides a detailed examination of the boiling point and density of this compound, grounded in established experimental data and methodologies.
Core Physical Properties of this compound
The physical characteristics of a compound are dictated by its molecular structure. The presence of the tert-butyl group on the furan ring significantly influences the intermolecular forces, which in turn determine its boiling point and density. The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 119-120 °C | at 760 mmHg (lit.) | Sigma-Aldrich[1] |
| 119.00 °C | Not specified | Biosynth[2] | |
| Density | 0.871 g/mL | at 25 °C (lit.) | Sigma-Aldrich[1] |
| Molecular Formula | C₈H₁₂O | Sigma-Aldrich[1] | |
| Molecular Weight | 124.18 g/mol | Sigma-Aldrich[1] | |
| Form | Liquid | Sigma-Aldrich[1] | |
| Refractive Index | n20/D 1.438 | at 20 °C | Sigma-Aldrich[1] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is a cornerstone of chemical research. The protocols outlined below represent robust, field-proven methods for ascertaining the boiling point and density of liquid samples like this compound.
Protocol 1: Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a highly efficient technique for determining the boiling point of a small quantity of liquid.[3] The apparatus is designed to ensure uniform heating of the sample and the thermometer via convection currents in the heating oil.
Causality of Experimental Choices:
-
Small Sample Size: This method is ideal for research settings where the compound may be synthesized in limited quantities.
-
Uniform Heating: The unique shape of the Thiele tube promotes the circulation of the heating oil, ensuring that the sample and the thermometer bulb are heated evenly, which is crucial for an accurate reading.[4]
-
Definition of Boiling Point: The procedure directly utilizes the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3] The inverted capillary tube traps the vapor, and the point at which the external pressure overcomes the vapor pressure (upon cooling) is observed as the liquid re-entering the capillary.
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Secure a Thiele tube to a retort stand using a clamp.
-
Fill the Thiele tube with a high-boiling, non-flammable oil (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm.
-
Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Insert the thermometer assembly into the Thiele tube, ensuring the rubber band is well above the oil level to prevent it from softening and breaking in the hot oil.[4]
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner, moving the flame back and forth to ensure even heating.
-
Observe the capillary tube. Initially, a stream of bubbles will emerge as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the air has been replaced by the vapor of the sample and the liquid is at its boiling point.
-
-
Temperature Reading:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.
-
Record the temperature. It is advisable to repeat the determination to ensure accuracy.
-
Record the ambient barometric pressure, as boiling point is pressure-dependent.
-
Workflow for Boiling Point Determination
Caption: Experimental workflow for determining the boiling point of this compound.
Protocol 2: Density Determination Using a Pycnometer
A pycnometer, or specific gravity bottle, is a piece of glassware designed to provide a highly accurate and reproducible volume, which is essential for precise density measurements.
Causality of Experimental Choices:
-
High Accuracy: The ground glass stopper and capillary tube of a pycnometer ensure that it can be filled with a very precise volume of liquid, minimizing measurement errors.
-
Temperature Control: Density is temperature-dependent. Conducting the measurement in a temperature-controlled water bath ensures that the liquid's volume is stable and the density is determined at a specific, recorded temperature (e.g., 25 °C).
Step-by-Step Methodology:
-
Preparation and Calibration:
-
Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Determine and record the mass of the empty, dry pycnometer using an analytical balance.
-
Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Insert the stopper, allowing excess water to exit through the capillary.
-
Carefully dry the outside of the pycnometer and record its mass.
-
Calculate the exact volume of the pycnometer using the known density of water at that temperature. (Volume = (Mass of water-filled pycnometer - Mass of empty pycnometer) / Density of water).
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound.
-
Place the filled pycnometer in a constant temperature water bath set to 25 °C for at least 20 minutes to allow the liquid to reach thermal equilibrium.
-
Insert the stopper, ensuring the liquid is at the top of the capillary.
-
Remove the pycnometer from the water bath, carefully dry the exterior, and record its mass.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the sample-filled pycnometer to get the mass of the this compound.
-
Calculate the density: Density = Mass of this compound / Calibrated Volume of Pycnometer.
-
Conclusion
The boiling point (119-120 °C) and density (0.871 g/mL at 25 °C) are fundamental physical constants for this compound that are essential for its practical application in research and development.[1] The methodologies described provide a framework for the accurate and reliable determination of these properties, ensuring data integrity and promoting safe laboratory practices. Adherence to these detailed protocols allows scientists to confidently handle and utilize this important chemical intermediate in their synthetic endeavors.
References
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6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]
-
BOILING POINT DETERMINATION . University of Toronto. [Link]
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The Furan Core: A Technical Guide to Its Discovery, Synthesis, and Enduring Legacy in Science
Abstract
The furanic scaffold, a deceptively simple five-membered aromatic heterocycle, represents a cornerstone of organic and medicinal chemistry. Its journey from an obscure derivative of bran to a privileged core in blockbuster pharmaceuticals and renewable materials is a testament to over two centuries of chemical innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on the discovery and evolution of furan derivatives. We will traverse the foundational discoveries, dissect the mechanistic intricacies of seminal synthetic protocols, and explore the ever-expanding applications that underscore the furan nucleus's profound impact on science and technology.
The Dawn of Furan Chemistry: From Bran and Distillates
The story of furan does not begin with the parent heterocycle itself, but with its derivatives, serendipitously uncovered through the thermal treatment of natural products. The name "furan" is derived from the Latin furfur, meaning bran, a direct nod to these early origins.[1]
The first foray into this new chemical family was in 1780 by the Swedish chemist Carl Wilhelm Scheele.[2][3] Through the dry distillation of mucic acid, derived from galactose, he isolated a crystalline substance he named "pyromucic acid."[2][4] This compound, now known as 2-furoic acid, was the first furan derivative ever described.[4]
Some fifty years later, in 1831, German chemist Johann Wolfgang Döbereiner produced an oily substance with an almond-like odor as a byproduct of formic acid synthesis from manganese dioxide and sulfuric acid with substances like sugar or bran.[5][6][7] This compound was furfural.[6][8] The Scottish chemist John Stenhouse later, in 1840, demonstrated that furfural could be obtained by distilling various agricultural materials like corn, oats, and sawdust with aqueous sulfuric acid, and he correctly determined its empirical formula.[5] It was George Fownes who, in 1845, coined the name "furfurol" (from furfur and oleum, oil).[5]
The parent compound, furan, remained elusive until 1870, when German chemist Heinrich Limpricht, a student of the renowned Friedrich Wöhler, prepared it, albeit naming it "tetraphenol."[1][9][10] Limpricht's work on the chemistry of furans and pyrroles laid a significant foundation for the field.[9][10]
Table 1: Foundational Discoveries in Furan Chemistry
| Year | Scientist(s) | Discovery | Precursor/Method |
| 1780 | Carl Wilhelm Scheele | 2-Furoic acid (Pyromucic acid) | Dry distillation of mucic acid |
| 1831 | Johann Wolfgang Döbereiner | Furfural | Byproduct of formic acid synthesis |
| 1840 | John Stenhouse | Characterization of Furfural | Distillation of crop materials with sulfuric acid |
| 1870 | Heinrich Limpricht | Furan (as "tetraphenol") | Investigations into pyromucic acid derivatives |
The Architectural Blueprints: Key Synthetic Methodologies
The ability to construct the furan ring with predictable regiochemistry and substitution patterns was crucial for unlocking its synthetic potential. Two classical name reactions, developed in the late 19th and early 20th centuries, remain pillars of furan synthesis.
The Paal-Knorr Furan Synthesis (1884)
Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, this method provides a direct route to substituted furans from 1,4-dicarbonyl compounds.[11][12] It is a synthetically valuable method for obtaining furans, which are common structural components of many natural products.[11] The reaction is typically catalyzed by acid and involves the dehydration of the 1,4-diketone.[11]
Causality in Experimental Design: The choice of a 1,4-dicarbonyl substrate is predicated on its inherent ability to undergo intramolecular cyclization. The two carbonyl groups, separated by two carbon atoms, are perfectly positioned for one to act as a nucleophile (in its enol form) and the other as an electrophile, leading to the formation of the five-membered ring. The acid catalyst is essential for promoting both enolization and the subsequent dehydration of the cyclic hemiacetal intermediate.
Mechanistic Evolution: For over a century, the mechanism was thought to proceed through a simple enolization followed by cyclization. However, in 1995, V. Amarnath and his colleagues provided evidence for a more nuanced mechanism.[11][13] Their work demonstrated that diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates, which would not be the case if they proceeded through a common enol intermediate.[11] This led to the currently accepted mechanism where enolization and the rate-determining cyclization occur in a concerted fashion.[11]
Caption: Paal-Knorr Furan Synthesis Workflow.
Experimental Protocol: A Generalized Paal-Knorr Synthesis
-
Dissolution: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene, acetic acid, or ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a dehydrating agent (e.g., phosphorus pentoxide).
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.
The Feist-Benary Furan Synthesis
This classic organic reaction provides a versatile method for synthesizing substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][14] This method is a cornerstone in heterocyclic chemistry due to its utility in preparing a wide range of furan derivatives that are valuable intermediates.[1][15]
Causality in Experimental Design: The reaction design cleverly utilizes the distinct reactivity of the two starting materials. The β-dicarbonyl compound, with its acidic α-protons, is readily deprotonated by a base to form a nucleophilic enolate. The α-halo ketone provides an electrophilic carbon atom susceptible to nucleophilic attack, with the halide acting as a good leaving group. The subsequent intramolecular cyclization and dehydration are thermodynamically driven by the formation of the stable aromatic furan ring. The choice of a mild base, such as pyridine or ammonia, is critical to prevent unwanted side reactions like the hydrolysis of ester groups often present in the β-dicarbonyl substrate.[1][8]
Caption: Feist-Benary Furan Synthesis Logical Flow.
Experimental Protocol: A Generalized Feist-Benary Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the β-dicarbonyl compound (1 equivalent) and the α-halo ketone (1 equivalent) in a suitable solvent (e.g., ethanol, pyridine).
-
Base Addition: Slowly add the base (e.g., pyridine, triethylamine, or aqueous ammonia) to the mixture. The reaction is often exothermic, so cooling may be necessary.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Nature's Embrace: Furan Derivatives in the Biological Realm
The furan motif is not merely a creation of the laboratory; it is prevalent in a diverse array of natural products, exhibiting a wide spectrum of biological activities.
Furan-containing Terpenoids: This class of natural products is found in various essential oils and plays a role in the aroma and flavor of many plants.[16]
Furanocoumarins: These compounds, found in plants such as those of the Apiaceae family, are known for their phototoxic properties and have been researched for their potential in treating skin disorders like psoriasis and vitiligo.[17][18][19][20] However, their ability to interact with medications has also been a subject of study.[21]
Table 2: Examples of Naturally Occurring Furan Derivatives
| Class | Example | Natural Source | Noteworthy Biological Activity |
| Terpenoid | Rose furan | Rose oil | Aroma compound |
| Furanocoumarin | Psoralen | Psoralea corylifolia | Photosensitizing, used in PUVA therapy |
| Diterpenoid | Marrubiin | Marrubium vulgare | Expectorant |
The Rise of Industrial and Pharmaceutical Furans
The 20th century witnessed the transition of furan chemistry from academic curiosity to industrial and pharmaceutical powerhouse.
Furfural: The Bio-Renewable Platform Chemical
The industrial production of furfural began in 1921 by the Quaker Oats company, utilizing agricultural waste like oat hulls.[22] Furfural is produced through the acid-catalyzed dehydration of xylose, a pentose sugar abundant in hemicellulose.[23] This process established furfural as one of the earliest bio-based chemicals, a precursor to a range of solvents and other furan-based chemicals.[11][23]
Furan Derivatives in Drug Development
The unique electronic properties and structural rigidity of the furan ring have made it a valuable scaffold in medicinal chemistry.
Furosemide (Lasix): Patented in 1959 and approved for medical use in 1964, furosemide is a potent loop diuretic used to treat edema associated with heart failure, liver scarring, or kidney disease.[24][25] Its synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[26][27]
Ranitidine (Zantac): Discovered in 1976 and commercially introduced in 1981, ranitidine was a widely used H₂ histamine receptor antagonist for treating stomach ulcers and heartburn.[28] Its development was a landmark in rational drug design, where the imidazole ring of the first-in-class drug, cimetidine, was replaced with a furan ring, leading to an improved tolerability profile and increased potency.[28]
Table 3: Key Milestones of Furan Derivatives in Industry and Medicine
| Year | Compound/Product | Significance |
| 1921 | Industrial Furfural Production | Establishment of a key bio-renewable platform chemical |
| 1964 | Furosemide Approval | Introduction of a major furan-containing diuretic |
| 1981 | Ranitidine Commercialization | A blockbuster furan-based drug for ulcer treatment |
Conclusion and Future Outlook
From Scheele's distillation of mucic acid to the rational design of billion-dollar drugs, the history of furan derivatives is a compelling narrative of scientific discovery and application. The foundational synthetic methods, such as the Paal-Knorr and Feist-Benary reactions, have provided generations of chemists with the tools to explore the vast chemical space of furan-containing molecules. The ongoing interest in renewable resources has revitalized the importance of biomass-derived furans like furfural, positioning them as key players in the future of sustainable chemistry. For drug development professionals, the furan core continues to be a privileged structure, offering a unique combination of properties that can be exploited to design novel therapeutics. The rich history of furan chemistry serves as a powerful reminder that the exploration of even the simplest of heterocyclic systems can lead to discoveries of profound scientific and societal importance.
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An In-depth Technical Guide to the Structural Analysis of 2-tert-Butylfuran
This guide offers a comprehensive examination of 2-tert-Butylfuran (C₈H₁₂O), a heterocyclic aromatic compound featuring a furan ring substituted with a tert-butyl group at the C2 position. As a versatile building block in organic synthesis and a subject of interest in biofuel research, a thorough understanding of its structural characteristics is paramount for researchers, chemists, and drug development professionals.[1][2] This document delineates the core physicochemical properties and provides a detailed protocol for its structural elucidation using modern analytical techniques, grounding all claims in established scientific principles and data.
Core Physicochemical & Safety Profile
A foundational understanding of a compound's physical and safety properties is critical for its proper handling, storage, and application in experimental design. This compound is a flammable liquid that requires appropriate safety precautions.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [4] |
| Molecular Weight | 124.18 g/mol | [4] |
| CAS Number | 7040-43-9 | [3] |
| Appearance | Liquid | [3] |
| Density | 0.871 g/mL at 25 °C | [3] |
| Boiling Point | 119-120 °C | [3] |
| Refractive Index | n20/D 1.438 | [3] |
| Flash Point | 7 °C (44.6 °F) - closed cup | [3] |
| SMILES | CC(C)(C)c1ccco1 | [3] |
| InChI Key | BGQBONSBNSNYIO-UHFFFAOYSA-N | [3] |
Safety & Handling: this compound is classified as a highly flammable liquid (Flam. Liq. 2) with the hazard statement H225.[3] All handling should be performed in a well-ventilated fume hood, away from ignition sources.[3] Personal protective equipment (PPE), including safety goggles, face shields, and appropriate chemical-resistant gloves, is mandatory.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place between 10°C and 25°C.[4]
-
Precautionary Code: P210 - Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
Synthesis and Purification Overview
While various synthetic routes exist, a common method involves the alkylation of a vinyl ether with a substituted cyclohexenyl chloride, which can produce this compound in high yields.[4] Post-synthesis, purification is typically achieved via column chromatography, often using a nitrogen gas purge in a flow system to handle the volatile nature of the compound and solvents like methylene chloride.[4]
Caption: General workflow for synthesis and purification of this compound.
In-Depth Structural Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Molecular Structure
The molecule consists of an aromatic five-membered furan ring and a sterically bulky tert-butyl group. This substitution pattern dictates the molecule's electronic properties and reactivity.
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An In-depth Technical Guide to the Thermochemical Properties of 2-tert-Butylfuran
Introduction: The Significance of 2-tert-Butylfuran in Research and Development
This compound, a heterocyclic organic compound, is of significant interest to researchers and chemical engineers, particularly in the fields of drug development, materials science, and as a potential biofuel additive. Its unique molecular structure, featuring a furan ring substituted with a bulky tert-butyl group, imparts distinct chemical and physical properties that are critical for its application. A thorough understanding of the thermochemical data of this compound is paramount for the design and optimization of synthetic routes, reaction kinetics, and for ensuring process safety and efficiency.
This technical guide provides a comprehensive overview of the key thermochemical properties of this compound, with a focus on the experimental and computational methodologies employed for their determination. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the energetic landscape of this important molecule.
Core Thermochemical Data of this compound
The thermochemical properties of a compound govern its stability, reactivity, and phase behavior. For this compound, the standard molar enthalpy of formation (ΔfH°m) and the standard molar enthalpy of vaporization (ΔlgH°m) are fundamental parameters that have been determined experimentally.
| Thermochemical Property | Symbol | Phase | Value (kJ·mol⁻¹) | Method | Reference |
| Standard Molar Enthalpy of Formation | ΔfH°m | Liquid | -205.7 ± 1.6 | Combustion Calorimetry | (Verevkin & Welle, 1998) |
| Standard Molar Enthalpy of Vaporization | ΔlgH°m | Liquid to Gas | 41.5 ± 0.4 | Transpiration Method | (Verevkin & Welle, 1998) |
| Standard Molar Enthalpy of Formation | ΔfH°m | Gas | -164.2 ± 1.7 | Derived from liquid phase and vaporization data | (Verevkin & Welle, 1998) |
Note: The standard state is defined at a pressure of 0.1 MPa (1 bar) and a temperature of 298.15 K.
Methodologies for Determining Thermochemical Properties
The determination of accurate thermochemical data is a rigorous process that relies on a combination of precise experimental measurements and sophisticated computational modeling. The choice of methodology is dictated by the specific property being investigated and the physical state of the compound.
Experimental Methodologies
1. Combustion Calorimetry: Unveiling the Enthalpy of Formation
The standard enthalpy of formation of an organic compound is most commonly determined indirectly through combustion calorimetry. This powerful technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.
-
Causality Behind Experimental Choices: The use of a bomb calorimeter ensures that the combustion reaction occurs at a constant volume, allowing for the direct measurement of the change in internal energy (ΔU). This value is then corrected to obtain the change in enthalpy (ΔH). A static bomb calorimeter is suitable for liquid samples like this compound. The high pressure of pure oxygen ensures complete and rapid combustion, which is essential for accurate measurements.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound (typically encapsulated in a gelatin capsule or contained in a silica crucible) is placed in the bomb calorimeter's sample holder. A known amount of water is added to the bomb to ensure that the final products are in their standard states.
-
Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then pressurized with pure oxygen to a pressure of approximately 3 MPa.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision as a function of time until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise is used to calculate the heat of combustion, taking into account the heat capacity of the calorimeter system (which is predetermined using a standard substance like benzoic acid). From the standard molar energy of combustion, the standard molar enthalpy of formation in the liquid phase is derived using Hess's Law.
Logical Relationship of Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
2. Transpiration Method: Measuring the Enthalpy of Vaporization
The enthalpy of vaporization, the energy required to transform a liquid into a gas at a constant temperature and pressure, is a critical parameter for understanding volatility and phase equilibria. The transpiration method is a classic and reliable technique for determining vapor pressures at different temperatures, from which the enthalpy of vaporization can be calculated.
-
Causality Behind Experimental Choices: This method is particularly well-suited for compounds with low to moderate vapor pressures. By passing an inert gas over the sample at a controlled rate, a saturated vapor is produced. The slow flow rate ensures that equilibrium between the liquid and vapor phases is established.
Experimental Protocol: The Transpiration Method
-
Apparatus Setup: The core of the apparatus consists of a thermostatically controlled saturation chamber containing the liquid this compound. An inert carrier gas (e.g., nitrogen or argon) is passed through this chamber at a precisely controlled and slow flow rate.
-
Saturation: As the carrier gas flows over the large surface area of the liquid, it becomes saturated with the vapor of this compound.
-
Condensation and Quantification: The gas mixture then flows into a condenser, which is maintained at a low temperature to trap the vaporized sample. The amount of condensed this compound is determined gravimetrically or by other analytical techniques.
-
Vapor Pressure Calculation: The partial pressure of the substance is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.
-
Clausius-Clapeyron Equation: By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Data Analysis Workflow for Enthalpy of Vaporization
Caption: Process for calculating the enthalpy of vaporization from vapor pressure data.
Computational Methodologies
In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can yield accurate results.
1. High-Level Ab Initio Methods (e.g., G3, CBS-QB3, W1)
These methods, often referred to as "composite methods," approximate the results of very high-level electronic structure calculations by combining the results of several lower-level calculations.
-
Causality Behind Method Choice: Methods like Gaussian-n (G3) and Complete Basis Set (CBS) are designed to achieve high accuracy for thermochemical data, often within "chemical accuracy" (typically considered to be ± 4 kJ·mol⁻¹). They systematically account for electron correlation and basis set effects to provide reliable predictions of enthalpies of formation, heat capacities, and entropies.
2. Density Functional Theory (DFT)
DFT methods are computationally less expensive than high-level ab initio methods and can provide a good balance between accuracy and computational cost, especially for larger molecules.
-
Causality Behind Method Choice: The choice of the functional and basis set is crucial for obtaining accurate results with DFT. Functionals like B3LYP and M06-2X are commonly used for thermochemical calculations. While generally less accurate than composite ab initio methods, DFT is an excellent tool for studying trends within a series of related compounds.
Computational Workflow for Thermochemical Data
Caption: A generalized workflow for obtaining thermochemical data via computational chemistry.
Structure-Property Relationships: The Influence of the tert-Butyl Group
The presence of the tert-butyl group at the 2-position of the furan ring has a significant impact on the thermochemical properties of the molecule compared to unsubstituted furan or other smaller alkyl-substituted furans.
-
Enthalpy of Formation: The substitution of a hydrogen atom with a tert-butyl group generally leads to a more negative (more exothermic) enthalpy of formation, indicating increased thermodynamic stability. This is due to the greater number of strong C-C and C-H bonds in the tert-butyl group.
-
Enthalpy of Vaporization: The bulky tert-butyl group increases the molecular weight and surface area of the molecule, leading to stronger van der Waals interactions between molecules in the liquid phase. Consequently, this compound is expected to have a higher enthalpy of vaporization and a higher boiling point compared to furan or 2-methylfuran.
-
Heat Capacity and Entropy: The increased number of atoms and vibrational modes in this compound will result in a higher molar heat capacity and a greater standard entropy compared to smaller furan derivatives.
Applications in Drug Development and Process Chemistry
Accurate thermochemical data for this compound and its derivatives are crucial for:
-
Reaction Hazard Assessment: Understanding the heat of reaction for processes involving this compound is essential for preventing thermal runaways and ensuring safe scale-up from the laboratory to production.
-
Process Optimization: Knowledge of phase change enthalpies and heat capacities allows for the efficient design of heating, cooling, and separation processes, leading to reduced energy consumption and improved yields.
-
Computational Modeling: Reliable experimental data serves as a benchmark for validating and refining computational models, which can then be used to predict the properties of novel, related compounds, thereby accelerating the drug discovery and development pipeline.
Conclusion
This technical guide has provided a detailed overview of the available thermochemical data for this compound and the sophisticated experimental and computational methodologies used to obtain these crucial parameters. The work of Verevkin and Welle (1998) provides a solid experimental foundation for the enthalpy of formation and vaporization. While a complete experimental dataset for all thermochemical properties is not yet available, the principles and comparative data presented herein offer a robust framework for researchers to understand and predict the energetic behavior of this important furan derivative. As the applications of this compound continue to expand, the need for a comprehensive and accurate thermochemical database will undoubtedly grow, encouraging further experimental and computational investigation.
References
-
Verevkin, S. P., & Welle, F. (1998). Thermochemical Studies for Determination of the Standard Molar Enthalpies of Formation of Alkyl-Substituted Furans and Some Ethers. The Journal of Chemical Thermodynamics, 30(9), 1133-1144. [Link]
Foreword: Navigating the Solvent Landscape for a Versatile Building Block
An In-depth Technical Guide to the Solubility of 2-tert-Butylfuran in Organic Solvents
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the selection of an appropriate solvent system is a cornerstone of process efficiency, yield, and purity. This compound, a heterocyclic compound characterized by a five-membered aromatic furan ring substituted with a bulky tert-butyl group, has emerged as a valuable intermediate and building block.[1] Its unique electronic and steric properties make it a compelling scaffold in organic synthesis. However, harnessing its full potential is fundamentally dependent on a thorough understanding of its solubility profile.
This technical guide offers a deep dive into the solubility of this compound in common organic solvents. Moving beyond a simple tabulation of data, this document elucidates the physicochemical principles governing its solubility, provides robust, field-tested protocols for empirical determination, and presents a predictive framework to guide solvent selection. This resource is designed for the practicing researcher, scientist, and drug development professional, for whom an informed approach to solubility is not merely academic, but a critical determinant of experimental and manufacturing success.
Physicochemical Profile of this compound
A molecule's solubility is a direct consequence of its structure. Understanding the key physicochemical properties of this compound is therefore the first step in predicting its behavior in various solvents.
The structure consists of two key features: the furan ring and the tert-butyl group.
-
Furan Ring: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom.[2] While the ring is predominantly nonpolar, the oxygen heteroatom introduces a degree of polarity and a potential site for hydrogen bonding (as an acceptor). The delocalized π-electrons contribute to its aromatic character, influencing its interactions with other aromatic or polarizable solvents.[2][3]
-
Tert-Butyl Group: This bulky, aliphatic group is distinctly nonpolar and hydrophobic. It significantly increases the molecule's steric hindrance and its overall nonpolar character. The presence of this group is a primary determinant of its solubility, steering it away from highly polar environments. The tert-butyl group is a common moiety in drug molecules, often added to enhance potency or metabolic stability.[4]
A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Liquid | |
| Density | 0.871 g/mL at 25 °C | |
| Boiling Point | 119-120 °C | |
| Flash Point | 7 °C (closed cup) | |
| Predicted XlogP | 2.7 | [5] |
The predicted XlogP value of 2.7 suggests a significant lipophilic (oil-loving) character, reinforcing the expectation of higher solubility in nonpolar solvents.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] It posits that substances with similar intermolecular forces will be miscible or soluble in one another. For this compound, we can anticipate the following trends based on solvent polarity:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The nonpolar tert-butyl group is the dominant structural feature. Therefore, this compound is expected to exhibit high solubility in nonpolar, hydrocarbon-based solvents. The primary intermolecular interactions will be van der Waals forces, which are favorable between the aliphatic side chain and the solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane): This class of solvents has a dipole moment but lacks O-H or N-H bonds for hydrogen donation. The parent compound, furan, is known to be soluble in solvents like acetone and ether.[2][3] Given the mixed polarity of this compound, it is expected to be readily soluble in these solvents. The polarity of the furan ring's oxygen atom can interact favorably with the dipole of the solvent.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can both donate and accept hydrogen bonds.
-
Alcohols (Ethanol, Methanol): High solubility is anticipated. While the tert-butyl group is hydrophobic, the furan oxygen can act as a hydrogen bond acceptor, and the overall molecule is of moderate size. Short-chain alcohols are generally good solvents for a wide range of organic compounds.
-
Water: Solubility is expected to be very low. The large, nonpolar tert-butyl group dominates the structure, leading to a hydrophobic character. While the parent furan is slightly soluble in water, the addition of the C4 alkyl group will significantly decrease aqueous solubility.[2]
-
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | High / Miscible | Dominated by favorable van der Waals interactions with the tert-butyl group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High / Miscible | Favorable dipole-dipole interactions with the furan ring; compatible with the nonpolar portion. |
| Polar Protic | Ethanol, Methanol | High / Miscible | Hydrogen bond acceptance by the furan oxygen and overall compatibility. |
| Highly Polar Protic | Water | Very Low / Immiscible | The large, hydrophobic tert-butyl group outweighs the small polar contribution of the furan ring. |
Experimental Determination of Solubility
In research and development, particularly under GxP (Good Laboratory/Manufacturing Practice) conditions, predicted data is insufficient. An empirical determination of solubility is required. Below are detailed protocols for both qualitative and quantitative assessment.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound in a target solvent.
Caption: Standard workflow for solubility determination.
Protocol 1: Qualitative Solubility Test
This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethanol, water)
-
Small glass vials (e.g., 2 mL) with caps
-
Positive displacement micropipette or analytical balance
-
Vortex mixer
Procedure:
-
Dispense 0.5 mL of the chosen solvent into a clean, dry glass vial.
-
Add approximately 25 mg of this compound to the vial.
-
Cap the vial securely and shake or vortex vigorously for 1-2 minutes.[7]
-
Allow the vial to stand for a moment.
-
Visually inspect the solution against a well-lit background.
Trustworthiness Check: This is a preliminary test. For compounds that appear soluble, it's crucial to confirm that a sufficient amount was added to challenge the solvent's capacity. A common threshold is that solubility above 10-20 mg/mL is considered "soluble" for many screening applications.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (Teflon®/PTFE, appropriate pore size, e.g., 0.22 µm)
-
Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a flask. The goal is to create a slurry or a biphasic system where undissolved solute is clearly visible. b. Seal the flask tightly to prevent solvent evaporation.
-
Equilibration: a. Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, though 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[8]
-
Sample Preparation: a. Remove the flask from the shaker and let it stand undisturbed in the same temperature-controlled environment, allowing the excess solute to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.
-
Analysis: a. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. b. Analyze the diluted sample using a validated method (e.g., HPLC, GC) to determine its concentration.[9] c. Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Data Reporting: a. The final solubility should be reported as the average of at least three independent determinations. b. Units should be clearly stated (e.g., mg/mL, mol/L, or g/100 g solvent) along with the precise temperature of the measurement.
Self-Validating System: The protocol's trustworthiness is ensured by several factors: using excess solute to guarantee saturation, allowing sufficient time to reach equilibrium, temperature control, and analysis with a pre-validated, quantitative technique against a standard curve.
Conclusion and Practical Recommendations
This compound is a predominantly nonpolar molecule with a slight polar character imparted by its furan ring. This structural composition dictates its high solubility in a wide range of common nonpolar and polar aprotic organic solvents, as well as in short-chain alcohols. Conversely, its aqueous solubility is expected to be negligible.
For laboratory and process development applications, the following recommendations are provided:
-
For Reactions: Solvents such as THF, Dichloromethane, Toluene, and Ethanol are excellent first choices for creating homogeneous reaction mixtures.
-
For Chromatography: The predicted solubility suggests that standard normal-phase (e.g., Hexane/Ethyl Acetate) and reversed-phase (e.g., Acetonitrile/Water or Methanol/Water) chromatography systems will be effective for purification, provided the compound is soluble in the mobile phase.
-
For Crystallization/Precipitation: To crystallize this compound, an anti-solvent in which it has low solubility would be required. Water or other highly polar solvents could be investigated for this purpose.
While this guide provides a robust theoretical and practical framework, it must be emphasized that for critical applications, the quantitative experimental determination of solubility under the specific conditions of temperature and pressure is indispensable. The protocols provided herein offer a reliable path to generating this crucial data.
References
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Solubility of Things. Furfural. [Link]
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-
PubChem. 2-Butylfuran. [Link]
-
Techiescientist. Furan Derivatives: Properties, Applications, and Synthesis. [Link]
-
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Wikipedia. Furan. [Link]
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PubChemLite. This compound (C8H12O). [Link]
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Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]
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Methodological & Application
2-tert-Butylfuran: A Versatile Bio-Derived Building Block for Complex Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the demand for versatile, readily accessible, and sustainable building blocks is ever-present. Furan derivatives, obtainable from renewable biomass resources, have emerged as prominent scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 2-tert-butylfuran stands out as a particularly valuable synthon. Its bulky tert-butyl group exerts significant steric and electronic influence, directing the reactivity of the furan ring and enabling the construction of complex molecular architectures with high levels of control. This application note provides a comprehensive technical guide to the synthesis and synthetic applications of this compound, with a focus on its utility in cycloaddition reactions and functionalization via lithiation.
Synthesis of this compound
The most direct and scalable approach to this compound is the Friedel-Crafts alkylation of furan with a tert-butylating agent. While early methods often suffered from low yields due to the acid-sensitivity of the furan ring, optimized conditions using milder Lewis acids or specific promoters have made this a viable laboratory-scale preparation.[2][3]
Protocol 1: Iron(III) Chloride Catalyzed Friedel-Crafts tert-Butylation of Furan
This protocol is adapted from established Friedel-Crafts procedures for furan.[2][3]
Materials:
-
Furan (freshly distilled)
-
tert-Butyl chloride
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Add anhydrous iron(III) chloride to the solvent with stirring.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of freshly distilled furan in anhydrous dichloromethane to the dropping funnel.
-
Add the furan solution dropwise to the stirred suspension of iron(III) chloride over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add tert-butyl chloride dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound as a colorless liquid.
Key Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered on two key reaction manifolds: its role as a diene in [4+2] cycloaddition reactions and the directed functionalization of the C5 position via lithiation and electrophilic quench.
[4+2] Cycloaddition Reactions (Diels-Alder)
The furan ring can act as a diene in Diels-Alder reactions, providing a powerful method for the construction of oxabicyclic systems. The tert-butyl group at the C2 position influences both the reactivity and stereoselectivity of this transformation.
Causality Behind Experimental Choices:
-
Diene: this compound's electron-rich nature makes it a suitable diene for reaction with electron-deficient dienophiles. The bulky tert-butyl group can favor the formation of the exo adduct due to steric hindrance in the endo transition state, a common feature in the Diels-Alder reactions of substituted furans.[4]
-
Dienophile: Highly reactive dienophiles, such as maleic anhydride, N-substituted maleimides, and dialkyl acetylenedicarboxylates, are typically employed to overcome the inherent aromaticity of the furan ring.
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and the ratio of endo to exo products. Some Diels-Alder reactions with furan are reversible, and the thermodynamically more stable exo product may be favored at higher temperatures.[5]
Workflow for Diels-Alder Reaction of this compound:
Caption: Step-by-step workflow for the synthesis of 5-substituted 2-tert-butylfurans.
Protocol 3: Synthesis of 5-tert-Butyl-2-furaldehyde via Lithiation and Formylation
This protocol outlines the regioselective formylation of this compound at the C5 position. [6] Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add this compound to the cold THF.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for another 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-tert-butyl-2-furaldehyde.
Applications in Bioactive Molecule Synthesis
While specific examples of this compound as a direct precursor in the total synthesis of complex natural products are not abundant in the literature, the functionalized derivatives prepared from it are highly valuable. For instance, 5-substituted-2-alkylfurans are common motifs in bioactive molecules, and the protocols described herein provide a clear pathway to such structures. [1][7]The ability to introduce diverse functionality at the C5 position, coupled with the inherent structural features of the furan ring, makes this compound a strategic starting material for the construction of novel pharmaceutical and agrochemical candidates.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its preparation via Friedel-Crafts alkylation and its subsequent functionalization through Diels-Alder cycloadditions and regioselective lithiation-electrophilic quench sequences provide access to a wide array of complex molecular structures. The steric and electronic influence of the tert-butyl group offers a powerful tool for controlling reactivity and selectivity. As the chemical industry continues to shift towards more sustainable feedstocks, the importance of bio-derived synthons like this compound is poised to grow, opening new avenues for innovation in drug discovery and materials science.
References
- Dzudza, T. J., & Marks, T. J. (2009). Organolanthanide-Catalyzed Intramolecular Hydroalkoxylation/Cyclization of Allenyl Alcohols. Organic Letters, 11(7), 1523–1526.
- Anderson, H. J., & Huang, C. W. (1970). Pyrrole chemistry. X. Friedel–Crafts alkylation of some pyrrole and furan derivatives. Canadian Journal of Chemistry, 48(10), 1550-1553.
-
Scribd. (n.d.). Diels Alder Lab. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
- Shkoor, M. G., & Ni, I. (2014).
- Imperial Chemical Industries Ltd. (1981).
- MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6599.
- Kraft, P., Popaj, K., & Abate, A. (2005). Design, Synthesis and Olfactory Properties of 2-Substituted 2-tert-Butyl-5-methyl-2,5-dihydrofurans: seco-Derivatives of Theaspiranes. Synthesis, 2005(16), 2798-2809.
-
DocSlide. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. Retrieved from [Link]
-
ResearchGate. (2006). Design, Synthesis and Olfactory Properties of 2‐Substituted 2‐tert‐Butyl‐5‐methyl‐2,5‐dihydrofurans: seco‐Derivatives of Theaspiranes. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis. Retrieved from [Link]
- Google Patents. (n.d.).
-
Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Retrieved from [Link]
- Royal Society of Chemistry. (2002). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry, 4(5), 459-463.
- BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)
- PubMed. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry, 223, 113659.
-
ResearchGate. (2025). Design, Synthesis and Olfactory Properties of 2‐Substituted 2‐tert‐Butyl‐5‐methyl‐2,5‐dihydrofurans: seco‐Derivatives of Theaspiranes. Retrieved from [Link]
- PubMed. (2015). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. Green Chemistry, 17(6), 3215-3236.
-
Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide. Retrieved from [Link]
-
YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Retrieved from [Link]
-
Studylib. (n.d.). Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (1965). Synthesis of 2,3,5-tri-t-butylfuran.
-
ResearchGate. (2012). Variation in the Site of Lithiation of 2-(2-Methylphenyl)ethanamine Derivatives. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-tert-Butylfuran in the Synthesis of Pharmaceutical Intermediates
Abstract
The furan scaffold is a privileged heterocycle in medicinal chemistry, frequently employed as a bioisosteric replacement for phenyl rings to modulate physicochemical properties and enhance drug-receptor interactions.[1] Among its derivatives, 2-tert-Butylfuran emerges as a particularly valuable building block. The sterically demanding tert-butyl group imparts unique reactivity and metabolic stability, making it a strategic starting point for complex molecular architectures.[2] This guide provides an in-depth exploration of this compound's applications, focusing on its regioselective functionalization through lithiation and its utility in cycloaddition reactions for the rapid construction of diverse molecular frameworks. Detailed, field-proven protocols are presented to enable researchers in drug development to effectively leverage this versatile reagent.
Introduction: Why this compound?
This compound is a substituted furan that offers distinct advantages in multi-step synthesis. Its properties, summarized in Table 1, make it a stable yet reactive platform for building pharmaceutical intermediates.
-
Regiocontrol: The bulky tert-butyl group at the C2 position effectively blocks substitution at the adjacent C3 position. This steric hindrance powerfully directs reactions, such as metalation, to the C5 position, ensuring high regioselectivity and simplifying downstream purification.
-
Metabolic Stability: The tert-butyl group is often incorporated into drug candidates to shield adjacent functional groups from enzymatic degradation by cytochrome P450 (CYP) enzymes, potentially improving the pharmacokinetic profile of the final compound.[2]
-
Physicochemical Modulation: As a lipophilic moiety, the tert-butyl group can increase a molecule's solubility in nonpolar environments, a critical factor in navigating the complex journey from administration to the target receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7040-43-9 | [3][4][5] |
| Molecular Formula | C₈H₁₂O | [4][5] |
| Molecular Weight | 124.18 g/mol | [4][5] |
| Boiling Point | 119-120 °C | [5] |
| Density | 0.871 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.438 | [5] |
| Flash Point | 7 °C (44.6 °F) | [5] |
The strategic value of this compound is best understood through its primary synthetic transformations, which provide reliable entry points into novel chemical space. The following sections detail the theory and practice of these key reactions.
Caption: Synthetic pathways originating from this compound.
Core Application: Regioselective C5-Lithiation
The most powerful and widely used transformation of this compound is its deprotonation at the C5 position. The acidity of the C5 proton is enhanced by the inductive effect of the furan oxygen, allowing for facile metalation with strong organolithium bases like n-butyllithium (n-BuLi).
Mechanistic Rationale
The reaction proceeds via a kinetically controlled process. At low temperatures (-78 °C), n-BuLi, a strong base, abstracts the most acidic proton. The C5 proton is more accessible and electronically favored for abstraction compared to the C3 and C4 protons. The steric bulk of the C2-tert-butyl group further disfavors any interaction at the C3 position, leading to the exclusive formation of 5-lithio-2-tert-butylfuran. This highly reactive intermediate can then be "quenched" with a wide variety of electrophiles to install new functional groups with precision.[1][6]
Caption: Reaction mechanism for C5 functionalization.
Protocol 1: C5-Lithiation and Quench with an Electrophile (General Procedure)
This protocol describes a general method for the C5-functionalization of this compound. Caution: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), typically 2.5 M in hexanes (1.1 eq)
-
Electrophile (1.2 eq) (e.g., Iodomethane, N,N-Dimethylformamide, solid CO₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Initial Solution: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation. The solution may develop a slight color, indicating the formation of the organolithium species.[1]
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) to the reaction mixture.
-
For liquid electrophiles (e.g., DMF, MeI): Add dropwise via syringe at -78 °C.
-
For solid electrophiles (e.g., dry ice for carboxylation): Carefully add small pieces of freshly crushed dry ice to the solution.
-
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours (or overnight, depending on the electrophile).
-
Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Table 2: Examples of C5-Functionalization via Lithiation
| Electrophile (E-X) | Resulting Functional Group (-E) | Potential Application |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Precursor for amines, alcohols, acids |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Amide coupling, esterification |
| Iodomethane (CH₃I) | Methyl (-CH₃) | Modulating lipophilicity |
| Trimethylsilyl chloride (TMSCl) | Silyl group (-SiMe₃) | Protecting group, cross-coupling handle[7] |
| Paraformaldehyde | Hydroxymethyl (-CH₂OH) | Further oxidation or etherification[1] |
Advanced Application: [4+2] Cycloaddition Reactions
The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a powerful method for rapidly building molecular complexity.[8] This transformation converts the planar aromatic furan into a three-dimensional bicyclic ether (oxabicycloheptene). These rigid scaffolds are highly sought after in drug design as conformational constraints can lock a molecule into a bioactive conformation, enhancing potency and selectivity.
Rationale and Considerations
The aromaticity of the furan ring makes it less reactive than a typical acyclic diene. Consequently, these reactions often require forcing conditions such as high temperatures, high pressure, or the use of Lewis acid catalysts.[9][10] The reaction is typically concerted and stereospecific. The choice of dienophile is critical and is usually an electron-deficient alkene or alkyne.
Protocol 2: Diels-Alder Reaction with Maleic Anhydride (General Procedure)
This protocol provides a classic example of a [4+2] cycloaddition to form a rigid bicyclic intermediate.
Materials:
-
This compound (1.0 eq)
-
Maleic Anhydride (1.0 eq)
-
Toluene or Xylene (as solvent)
-
Drying tube (CaCl₂)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) and maleic anhydride (1.0 eq) in toluene.
-
Heating: Heat the mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to 24 hours to reach completion.
-
Cooling & Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, then further cool in an ice bath. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold hexanes to remove any unreacted starting material.
-
Drying: Dry the product under vacuum to yield the oxabicycloheptene adduct. The product is typically a mixture of endo and exo isomers, with the endo isomer often favored under kinetic control.
Caption: Generalized workflow for Diels-Alder reaction.
Conclusion and Outlook
This compound is a cost-effective and highly versatile building block for pharmaceutical intermediate synthesis. Its unique substitution pattern allows for predictable and high-yielding functionalization at the C5 position, providing a reliable entry point for introducing diverse chemical handles. Furthermore, its ability to participate in cycloaddition reactions opens avenues for the creation of complex, three-dimensional scaffolds that are of increasing interest in modern drug discovery. The protocols outlined in this guide serve as a robust foundation for researchers to explore the rich chemistry of this valuable reagent and accelerate the development of next-generation therapeutics.
References
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Novartis OAK. (2015). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Studies toward a library of tetrahydrofurans: Click and MCR products of mono. Retrieved from [Link]
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National Institutes of Health. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-butyl furan 2-butylfuran. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Butylfuran | C8H12O | CID 20534. PubChem. Retrieved from [Link]
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National Institutes of Health. (2001). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. Retrieved from [Link]
-
AIR Unimi. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. Retrieved from [Link]
-
Vapourtec. (2025). Generation of lithium ethenolate by lithiation of tetrahydrofuran. Retrieved from [Link]
-
GeneOnline News. (2026). Thermal Cycloaddition Achieves Synthesis of Gem-Difluoro Bicycloalkanes for Medicinal Chemistry. Retrieved from [Link]
-
Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]
-
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-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
-
Reddit. (2021). Optimization of n-BuLi alkylation of furan. Retrieved from [Link]
-
ResearchGate. (2025). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Retrieved from [Link]
-
ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. Retrieved from [Link]
-
MDPI. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]
-
Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]
-
Slideshare. (n.d.). Cycloaddition reactions [2+2]. Retrieved from [Link]
-
Semantic Scholar. (2017). Unexpected cleavage of tetrahydrofuran by catalytic reductive lithiation. Retrieved from [Link]
-
ResearchGate. (2025). Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 2-tert-Butylfuran as a Novel Biofuel Candidate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Advanced Biofuels and the Potential of Furanics
The imperative to transition from fossil fuels to sustainable energy sources has catalyzed extensive research into next-generation biofuels. Among the promising candidates, furanic compounds derived from lignocellulosic biomass have garnered significant attention. Molecules such as 2,5-dimethylfuran (DMF) and 2-methylfuran (MF) have demonstrated favorable fuel properties, including high energy densities and octane numbers. This guide focuses on a lesser-explored but potentially advantageous derivative: 2-tert-Butylfuran .
The introduction of a bulky tert-butyl group to the furan ring is hypothesized to enhance several key fuel properties. The branched structure could significantly increase the research octane number (RON) and motor octane number (MON), crucial for preventing engine knocking in modern spark-ignition engines. Furthermore, the increased carbon number, while maintaining an oxygen atom, suggests a favorable balance between energy density and cleaner combustion characteristics.
These application notes and protocols are designed to provide researchers with a comprehensive framework for the synthesis, characterization, and evaluation of this compound as a viable biofuel or fuel additive. Given the nascent stage of research on this specific molecule, this document emphasizes foundational experimental designs and leverages established knowledge from related furanic biofuels to guide investigation.
Part 1: Synthesis of this compound from Biomass-Derived Precursors
The economically viable production of this compound hinges on the efficient conversion of platform molecules derived from lignocellulosic biomass, such as furfural. A plausible and documented synthetic route is the Friedel-Crafts alkylation of furan or its derivatives.
Theoretical Synthesis Pathway: Friedel-Crafts Alkylation
A potential pathway for the synthesis of this compound involves the direct alkylation of furan with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a suitable catalyst.[1] This electrophilic substitution reaction is a well-established method in organic synthesis.
Caption: Proposed synthesis pathway for this compound from furfural.
Protocol: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established Friedel-Crafts alkylation procedures for furan.[1] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Furan (freshly distilled)
-
tert-Butyl chloride
-
Iron(III) chloride (anhydrous) or another suitable Lewis acid catalyst
-
1,1,1-Trichloroethane (or a suitable inert solvent)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a reflux apparatus in a fume hood. Ensure all glassware is dry.
-
To the round-bottom flask, add furan, tert-butyl chloride, and 1,1,1-trichloroethane.
-
Begin stirring the mixture and gently heat to reflux (approximately 60°C).
-
Carefully add a catalytic amount of iron(III) chloride to the refluxing mixture. The reaction is often indicated by the evolution of hydrogen chloride gas.
-
Continue the reflux for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain this compound.
Part 2: Physicochemical and Fuel Property Analysis
A thorough characterization of the physical and chemical properties of this compound is essential to evaluate its potential as a biofuel.
Key Fuel Properties: A Comparative Overview
The following table summarizes the known properties of this compound and its isomer, 2-butylfuran, alongside established biofuels for comparison. Note that crucial biofuel performance metrics like octane number and energy density for this compound are not yet widely reported in the literature and require experimental determination.
| Property | This compound | 2-Butylfuran | 2-Methylfuran (MF) | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Molecular Formula | C₈H₁₂O | C₈H₁₂O | C₅H₆O | C₆H₈O | C₄-C₁₂ | C₂H₅OH |
| Molecular Weight ( g/mol ) | 124.18 | 124.18[2] | 82.10 | 96.13 | ~100-105 | 46.07 |
| Density (g/mL at 25°C) | 0.871 | 0.884-0.890[2][3] | 0.913 | 0.890 | ~0.72-0.78 | 0.789 |
| Boiling Point (°C) | 119-120 | 139-140[2] | 63-65 | 92-94 | 25-215 | 78 |
| Flash Point (°C) | 7 | 30.56[3] | -11 | -1 | <-40 | 13 |
| Research Octane Number (RON) | Theoretical >100 | Theoretical >90 | 101 | 119 | 91-98 | 108 |
| Motor Octane Number (MON) | Theoretical >90 | Theoretical >80 | 88 | 101 | 81-88 | 90 |
| Lower Heating Value (MJ/kg) | Theoretical ~35 | Theoretical ~35 | 32.9 | 33.7 | ~44 | 26.8 |
| Oxygen Content (wt%) | 12.9 | 12.9 | 19.5 | 16.7 | 0-3.7 | 34.7 |
| Water Solubility | Insoluble | Insoluble[2] | Slightly Soluble | Insoluble | Insoluble | Miscible |
Theoretical values are estimations based on the properties of similar alkylated furans and require experimental verification.
Protocol: Determination of Key Fuel Properties
The following protocols outline standard methods for determining the essential fuel properties of this compound. These should be conducted in accordance with ASTM International standards.[4][5][6][7]
2.2.1. Octane Number (RON and MON) Determination (ASTM D2699 and D2700)
-
Principle: The octane number is determined by comparing the knocking characteristics of the test fuel with those of primary reference fuels (a blend of iso-octane and n-heptane) in a standardized single-cylinder cooperative fuel research (CFR) engine.
-
Procedure:
-
Calibrate the CFR engine using reference fuels.
-
Introduce the this compound sample (or a blend with gasoline) into the engine.
-
Adjust the compression ratio until a standard level of knocking is observed.
-
The octane number is determined by the composition of the primary reference fuel blend that produces the same knock intensity under the same conditions.
-
2.2.2. Calorific Value (Heating Value) Determination (ASTM D240)
-
Principle: The heat of combustion is measured using a bomb calorimeter. A known mass of the fuel is combusted in a constant-volume bomb with an excess of oxygen under pressure. The heat released is absorbed by a known quantity of water, and the temperature change is measured.
-
Procedure:
-
A weighed sample of this compound is placed in the bomb calorimeter.
-
The bomb is sealed, pressurized with oxygen, and submerged in a known volume of water.
-
The sample is ignited, and the temperature increase of the water is recorded.
-
The calorific value is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.
-
Part 3: Engine Performance and Emissions Analysis
The ultimate test of a biofuel's viability is its performance in an internal combustion engine. This section outlines protocols for evaluating the combustion and emission characteristics of this compound.
Experimental Workflow: Engine Testing
Caption: Workflow for evaluating the engine performance of this compound.
Protocol: Single-Cylinder Engine Testing
This protocol provides a general framework for testing this compound in a single-cylinder research engine. Specific parameters will need to be adapted based on the engine specifications.
Equipment:
-
Single-cylinder spark-ignition research engine with a dynamometer.
-
In-cylinder pressure transducer and data acquisition system.
-
Exhaust gas analyzer for measuring hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx).
-
Particulate matter (PM) measurement system.
-
Fuel flow meter.
Procedure:
-
Baseline Measurement: Operate the engine with standard gasoline at various speed and load conditions to establish a baseline for performance and emissions.
-
Fuel Blend Preparation: Prepare blends of this compound with gasoline (e.g., 10% and 20% by volume).
-
Engine Operation with Blends: For each blend, operate the engine under the same speed and load conditions as the baseline.
-
Data Collection: For each test point, record:
-
In-cylinder pressure data to analyze combustion phasing, ignition delay, and heat release rate.
-
Engine torque and speed to calculate power and brake-specific fuel consumption (BSFC).
-
Exhaust emissions data (HC, CO, NOx, PM).
-
-
Data Analysis: Compare the performance and emission characteristics of the this compound blends with the gasoline baseline.
Part 4: Analytical Characterization Protocols
Accurate analytical methods are crucial for confirming the purity of synthesized this compound and for detailed analysis of combustion products.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile organic compounds.[8][9][10][11]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for separating furanic compounds (e.g., HP-5MS).[10]
-
Headspace autosampler for volatile analysis.
Procedure for Purity Analysis:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS.
-
Develop a suitable temperature program for the GC oven to separate the components.
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (124.18 g/mol ).
-
Quantify the purity by integrating the peak area.
Procedure for Emission Analysis:
-
Collect exhaust gas samples in Tedlar bags or using solid-phase microextraction (SPME).
-
Introduce the sample into the GC-MS.
-
Use a temperature program that allows for the separation of a wide range of combustion products.
-
Identify and quantify key regulated and unregulated emissions.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized this compound.[12][13][14][15]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Dissolve a small amount of the purified this compound in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals: The spectrum should show characteristic signals for the protons on the furan ring and a singlet for the nine equivalent protons of the tert-butyl group.
-
Expected ¹³C NMR signals: The spectrum will show distinct signals for the different carbon atoms in the molecule.
-
Compare the obtained spectra with literature data or predicted spectra to confirm the structure.
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, candidate in the portfolio of furanic biofuels. Its predicted high octane number and favorable physical properties warrant a systematic investigation. The protocols outlined in this guide provide a robust starting point for researchers to synthesize, characterize, and evaluate this promising molecule. Future research should focus on optimizing the synthesis process, conducting comprehensive engine testing to determine its performance and emission benefits, and exploring its potential as a standalone fuel or a blend component for enhancing conventional gasoline. The data generated from these studies will be crucial in determining the role of this compound in the future landscape of renewable transportation fuels.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20534, 2-Butylfuran. Retrieved from [Link].
-
U.S. Department of Energy. (n.d.). Alternative Fuels Data Center: ASTM Biodiesel Specifications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part II: 2-Methylfuran. Retrieved from [Link]
-
Southwest Research Institute. (2002). Fuel and Fuel Additive Registration Testing of Ethanol-Diesel Blend for O2Diesel, Inc.. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
- Google Patents. (n.d.). EP0041775A1 - Process for the preparation of alkyl furans.
-
ResearchGate. (n.d.). Catalytic synthesis of renewable 2-methylfuran from furfural. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Afton Chemical. (n.d.). Characterisation of Gasoline Fuels in a DISI Engine. Retrieved from [Link]
-
ResearchGate. (n.d.). Combustion characteristics and emissions of 2-methylfuran compared to 2,5-dimethylfuran, gasoline and ethanol in a DISI engine. Retrieved from [Link]
-
ASTM International. (n.d.). Biofuel for a Changing World. Retrieved from [Link]
-
ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Gasoline and Diesel Fuel Test Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Combustion Characteristics and Emission Analysis of Tetrahydrofuran–Biodiesel-Blended Fuel in a Diesel Engine. Retrieved from [Link]
-
Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). GC−MS/MS chromatogram of furan and its 10 derivative standards by (A).... Retrieved from [Link]
-
ResearchGate. (n.d.). An experimental and modeling study of the combustion of tetrahydrofuran. Retrieved from [Link]
-
Spiral. (n.d.). Structurally Divergent Lithium Catalyzed Friedel-Crafts Reactions on Oxetan-3-ols: Synthesis. Retrieved from [Link]
-
DieselNet. (n.d.). Biodiesel Standards & Properties. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Furanic compounds and furfural in different coffee products by headspace liquid-phase micro-extraction followed by gas chromatography–mass spectrometry: survey and effect of brewing procedures. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-butyl furan. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
Connecticut General Assembly. (2002). EPA EVALUATION OF FUEL ADDITIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66775918, Tert-butanol tetrahydrofuran. Retrieved from [Link].
-
ResearchGate. (n.d.). Combustion performance and pollutant emissions analysis of a diesel engine fueled with biodiesel and its blend with 2-methylfuran. Retrieved from [Link]
-
Advanced BioFuels USA. (n.d.). Case Study on ASTM Standards: Biodiesel Fuel Blends. Retrieved from [Link]
-
Wikipedia. (n.d.). Octane. Retrieved from [Link]
-
Intertek. (n.d.). Fuel Deposit Control Additive Testing Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry and Furans. Retrieved from [Link]
-
ASTM International. (2023). Case study on ASTM standards: biodiesel fuel blends. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6923, 2-tert-Butylphenol. Retrieved from [Link].
-
PubChemLite. (n.d.). This compound (C8H12O). Retrieved from [Link]
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Application Note: Synthesis of 2-tert-Butylfuran via Friedel-Crafts Alkylation of Furan
Introduction
2-tert-Butylfuran is a valuable heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its preparation commonly involves the electrophilic substitution of a tert-butyl group onto the furan ring. This application note provides a detailed protocol for the synthesis of this compound through the Friedel-Crafts alkylation of furan. Given furan's sensitivity to strong acids, which can lead to polymerization and ring-opening, this protocol employs a mild and recyclable solid acid catalyst, specifically a zeolite, to achieve a selective and efficient synthesis.[1][2][3]
Reaction Mechanism
The alkylation of furan with tert-butanol proceeds via an electrophilic aromatic substitution mechanism. The solid acid catalyst, such as a zeolite, facilitates the formation of a tert-butyl carbocation from tert-butanol. This carbocation then acts as the electrophile, attacking the electron-rich furan ring, preferentially at the 2-position due to the directing effect of the oxygen atom. Subsequent deprotonation of the intermediate sigma complex regenerates the aromaticity of the furan ring and yields the desired this compound product.
Caption: Reaction mechanism for the zeolite-catalyzed alkylation of furan.
Experimental Protocol
This protocol details the synthesis of this compound from furan and tert-butanol using a solid acid catalyst.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Furan | C₄H₄O | 68.07 | 6.81 g | 0.1 | Freshly distilled |
| tert-Butanol | C₄H₁₀O | 74.12 | 9.26 g | 0.125 | Anhydrous |
| Zeolite Beta | - | - | 5 g | - | Activated |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Saturated solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Catalyst Activation: Activate the Zeolite Beta catalyst by heating at 150 °C under vacuum for 4 hours to remove any adsorbed water.
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. The setup should be under an inert atmosphere (Nitrogen or Argon).
-
Charging the Reactor: Add the activated Zeolite Beta (5 g) and anhydrous dichloromethane (50 mL) to the flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of freshly distilled furan (6.81 g, 0.1 mol) and tert-butanol (9.26 g, 0.125 mol) in anhydrous dichloromethane (50 mL).
-
Reaction: Heat the stirred suspension in the flask to reflux (approximately 40 °C). Slowly add the furan and tert-butanol solution from the dropping funnel to the refluxing mixture over a period of 1 hour.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the zeolite catalyst. Wash the catalyst with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acidity, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product, this compound, can be characterized by its physical properties and spectroscopic data.
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Boiling Point | 119-120 °C |
| Refractive Index (n20/D) | 1.438 |
¹H NMR (CDCl₃, estimated):
-
δ 7.25 (m, 1H, furan H5)
-
δ 6.20 (m, 1H, furan H4)
-
δ 5.95 (m, 1H, furan H3)
-
δ 1.30 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃):
-
δ 165.2, 140.1, 110.5, 104.3, 33.0, 28.7[4]
Safety and Handling
-
Furan is a highly flammable and volatile liquid. It is also toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
tert-Butanol is a flammable liquid and irritant. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.
-
Always follow standard laboratory safety procedures.
References
- Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (n.d.).
- 2-Butylfuran(4466-24-4) 1H NMR spectrum. (n.d.).
- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.).
- Process for the preparation of alkyl furans. (1981). EP0041775A1.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
- The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. (n.d.).
- Zeolite-catalyzed alkylation of lignincellulose-derived phenols and furan alcohols for synthesis of sustainable aviation fuel. (n.d.).
- Synthesis of 2,3,5-tri-t-butylfuran. (1965).
- A Friedel Crafts Reaction. (2022, August 17). YouTube.
- The Friedel-Crafts Reaction. (2014, February 27).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015).
- A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (2015). WO2015075540A1.
- Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. (n.d.).
- ChemInform Abstract: Catalytic Alkylation of Furans by π-Activated Alcohols. (n.d.).
- Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (n.d.).
- Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. (n.d.).
- Optimization of n-BuLi alkylation of furan. (2021, April 19). Reddit.
- Development of Sustainable Catalytic Pathways for Furan Derivatives. (n.d.).
- Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. (n.d.).
- Friedel Crafts. (n.d.).
- Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024, January 2). MDPI.
- Tetrahydrofuran synthesis. (n.d.).
- Friedel-Crafts Alkylation Lab Guide. (n.d.).
Sources
Application Notes and Protocols: 2-tert-Butylfuran in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The exploration of novel monomers is a cornerstone of advanced materials science, pushing the boundaries of polymer properties and applications. Among the promising candidates, 2-tert-Butylfuran (tBF) presents a unique combination of a heterocyclic furan ring and a bulky tert-butyl group. This structure suggests the potential for polymers with distinct thermal, mechanical, and electronic properties. This guide provides a comprehensive overview of the theoretical and practical considerations for the synthesis of novel polymers from this compound. We will delve into the rationale behind selecting specific polymerization methodologies, offer detailed, adaptable protocols, and discuss the essential characterization techniques for the resulting polymers. This document is intended to serve as a foundational resource for researchers venturing into the synthesis and application of poly(this compound) and its derivatives.
Introduction: The Potential of this compound as a Monomer
This compound is a heterocyclic compound featuring a furan ring substituted with a sterically demanding tert-butyl group.[1][2] The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in polymer chemistry, known for its potential to be derived from renewable resources and its participation in various polymerization reactions.[3][4][5] The presence of the tert-butyl group is anticipated to significantly influence the polymerization behavior and the properties of the resulting polymer in several ways:
-
Increased Solubility: The bulky, nonpolar tert-butyl group is expected to enhance the solubility of the polymer in common organic solvents, facilitating processing and characterization.
-
Enhanced Thermal Stability: The steric hindrance provided by the tert-butyl group may restrict chain mobility and increase the glass transition temperature (Tg) and thermal stability of the polymer.
-
Modified Reactivity: The electron-donating nature of the tert-butyl group can influence the reactivity of the furan ring, making certain types of polymerization more favorable.
This guide will primarily focus on two promising polymerization strategies for this compound: Cationic Polymerization and Ring-Opening Metathesis Polymerization (ROMP) . The selection of these methods is based on the electronic and structural characteristics of the tBF monomer.
Strategic Selection of Polymerization Methodology
The choice of polymerization technique is critical for successfully synthesizing polymers with desired properties. For this compound, the following methodologies are proposed based on established principles of polymer chemistry.
Cationic Polymerization: A Primary Route
Cationic polymerization is a chain-growth polymerization that proceeds via a cationic active center.[6] This method is particularly well-suited for monomers that can form stable carbocations. Alkenes with electron-donating substituents and certain heterocyclic monomers are excellent candidates for this type of polymerization.[6][7]
Why Cationic Polymerization is Suitable for this compound:
-
Electron-Rich Furan Ring: The oxygen atom in the furan ring can be protonated or attacked by a Lewis acid, initiating polymerization. The aromaticity of the furan ring can be disrupted to form a propagating cationic species.
-
Stabilizing Effect of the tert-Butyl Group: The electron-donating inductive effect of the tert-butyl group can help stabilize the cationic intermediate formed during polymerization, thus facilitating the reaction.
-
Analogy to Tetrahydrofuran (THF) Polymerization: The cationic ring-opening polymerization of THF is a well-established process that proceeds via an oxonium ion intermediate.[8][9][10] While this compound is aromatic, the underlying principles of initiation by strong acids or Lewis acids are analogous.
Logical Workflow for Cationic Polymerization of this compound
Caption: Cationic Polymerization Workflow for this compound.
Ring-Opening Metathesis Polymerization (ROMP): An Alternative Approach
ROMP is a powerful chain-growth polymerization technique that is particularly effective for strained cyclic olefins.[11][12] While furan itself is aromatic and not typically susceptible to ROMP, derivatives can be designed to undergo this reaction. For this compound to be a candidate for ROMP, it would likely need to be converted into a more strained derivative, for example, through a Diels-Alder reaction to form a bicyclic adduct which can then be polymerized.
Rationale for Considering ROMP:
-
Controlled Polymerization: ROMP, especially with well-defined catalysts like Grubbs or Schrock catalysts, often proceeds in a living manner, allowing for precise control over molecular weight and the synthesis of block copolymers.[13][14][15][16]
-
Functional Group Tolerance: Modern ROMP catalysts are known for their tolerance to a wide range of functional groups, offering flexibility in monomer design.
-
High Molecular Weight Polymers: ROMP can be used to produce high molecular weight polymers from cyclic monomers.[17]
Detailed Experimental Protocols
The following protocols are designed as starting points for the polymerization of this compound. Researchers should consider these as adaptable frameworks, with optimization of conditions likely necessary to achieve desired polymer characteristics.
Protocol 1: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic polymerization initiated by a Lewis acid.
Materials:
-
This compound (tBF), freshly distilled under reduced pressure.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Tin(IV) chloride (SnCl₄) as initiator.
-
Anhydrous dichloromethane (DCM) or another suitable polar aprotic solvent.
-
Methanol (for termination).
-
Argon or Nitrogen gas for inert atmosphere.
-
Standard Schlenk line or glovebox equipment.
Procedure:
-
Preparation of Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen.
-
Solvent and Monomer Addition: Anhydrous DCM is transferred to the reaction flask via cannula. The freshly distilled this compound is then added to the solvent. The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
Initiation: The initiator (e.g., BF₃·OEt₂) is added dropwise to the stirred monomer solution via syringe. The amount of initiator will determine the target molecular weight of the polymer. A typical monomer to initiator ratio to start with is 100:1.
-
Polymerization: The reaction mixture is stirred under an inert atmosphere for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
Termination: The polymerization is terminated by the addition of a small amount of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at a moderate temperature until a constant weight is achieved.
Data to Collect:
| Parameter | Recommended Starting Conditions |
| Monomer Concentration | 1.0 M in DCM |
| Initiator | BF₃·OEt₂ |
| [Monomer]:[Initiator] Ratio | 100:1 |
| Temperature | -78 °C |
| Reaction Time | 4 hours |
| Terminating Agent | Methanol |
| Precipitation Solvent | Cold Methanol |
Protocol 2: Synthesis of a ROMP-Active Monomer from this compound and Subsequent Polymerization
Objective: To synthesize a polymer from a this compound derivative via Ring-Opening Metathesis Polymerization.
Part A: Synthesis of a Diels-Alder Adduct of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound and a suitable dienophile (e.g., maleic anhydride) in a solvent like toluene.
-
Reaction Conditions: Heat the mixture under reflux for several hours.
-
Product Isolation: Cool the reaction mixture to allow the product to crystallize. Collect the crystalline adduct by filtration and wash with a cold solvent.
Part B: Ring-Opening Metathesis Polymerization of the Adduct
Materials:
-
Diels-Alder adduct of this compound.
-
Grubbs' 2nd or 3rd generation catalyst.
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene).
-
Ethyl vinyl ether (for termination).
-
Argon or Nitrogen gas.
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, dissolve the Diels-Alder adduct in the chosen solvent in a vial. In a separate vial, dissolve the Grubbs' catalyst.
-
Initiation and Polymerization: Add the catalyst solution to the monomer solution and stir at room temperature.
-
Termination: After the desired time, add a few drops of ethyl vinyl ether to quench the reaction.
-
Polymer Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Workflow for ROMP of a this compound Derivative
Caption: ROMP Workflow for a this compound Derivative.
Characterization of Poly(this compound)
Thorough characterization is essential to understand the structure, molecular weight, and properties of the synthesized polymers.
4.1. Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure, determining the extent of polymerization, and identifying end groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer and confirm the disappearance of monomer-specific peaks.
4.2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A low PDI (close to 1.0) is indicative of a controlled or living polymerization.[13]
4.3. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition temperature of the polymer.
Expected Properties Summary:
| Property | Expected Outcome for Poly(this compound) | Rationale |
| Solubility | Good solubility in common organic solvents (THF, DCM, Toluene) | The bulky, aliphatic tert-butyl group should disrupt chain packing and increase free volume. |
| Glass Transition (Tg) | Higher than polyfuran | The steric hindrance of the tert-butyl group will restrict segmental motion of the polymer backbone. |
| Thermal Stability | High decomposition temperature | The stable C-C bonds and the bulky side group may contribute to higher thermal stability. |
Potential Applications
While the applications of poly(this compound) are yet to be explored, its predicted properties suggest potential uses in several areas:
-
Advanced Coatings and Films: Its expected good solubility and thermal stability could make it a candidate for specialty coatings with enhanced durability.
-
Membranes for Gas Separation: The bulky side groups might create specific free volume architectures suitable for gas separation membranes.
-
Dielectric Materials: The nonpolar nature of the tert-butyl group could lead to polymers with low dielectric constants, useful in microelectronics.
-
Drug Delivery Matrices: If biocompatibility can be established, the polymer could be investigated for controlled release applications, with the furan ring offering sites for further functionalization.
Conclusion
This compound stands as a promising, yet underexplored, monomer for the synthesis of novel polymers. The application of well-established polymerization techniques, particularly cationic polymerization, offers a direct route to poly(this compound). This guide provides the theoretical foundation and practical starting points for researchers to embark on the synthesis and characterization of this new class of materials. The unique combination of a furan backbone and a bulky tert-butyl substituent holds the potential for polymers with a valuable set of properties, opening new avenues in materials science and technology.
References
- ResearchGate. (2001, September). Living tert‐butyllithium initiated anionic polymerization of 2‐vinylnaphthalene in toluene‐tetrahydrofuran mixtures. Journal of Polymer Science Part A Polymer Chemistry, 39(17), 3034-3041.
- ResearchGate. (2024, March). Living cationic polymerization of THF and successive living radical polymerization of vinyl monomers.
-
Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Living polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ring-Opening Metathesis Polymerization of Butyl Substituted trans-Cyclooctenes. Retrieved from [Link]
-
PubMed Central. (n.d.). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. Retrieved from [Link]
- PubMed. (2024, August 29). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering, 12(37), 13798-13809.
-
ResearchGate. (n.d.). Kinetics of the anionic polymerization of tert‐butyl methacrylate in tetrahydrofuran. Retrieved from [Link]
-
National Institutes of Health. (2023, March 2). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. Retrieved from [Link]
-
Nature. (n.d.). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Retrieved from [Link]
-
University of Warwick. (2017, September 17). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. Retrieved from [Link]
-
YouTube. (2025, June 19). What Is Ring-Opening Metathesis Polymerization (ROMP)?. Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of polymerization of tetrahydrofuran. Retrieved from [Link]
-
Caltech. (n.d.). Ring-Opening Metathesis Polymerization from Surfaces. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Living polymerization – Knowledge and References. Retrieved from [Link]
-
Semantic Scholar. (2022, December 30). Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantaged Solvent. Retrieved from [Link]
-
YouTube. (2020, August 15). Mechanism of Cationic Polymerization. Greena's Chemistry Class. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 2.4: Cationic Polymerization. Retrieved from [Link]
-
SciSpace. (n.d.). 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Butylfuran. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Retrieved from [Link]
- ResearchGate. (2008, March).
-
RSC Publishing. (n.d.). Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. Retrieved from [Link]
-
MDPI. (n.d.). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Retrieved from [Link]
-
MDPI. (2019, April 1). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. Retrieved from [Link]
Sources
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- 4. Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
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- 11. Ring-Opening Metathesis Polymerization of Butyl Substituted trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Experimental Setup for Reactions of 2-tert-Butylfuran
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental design and execution of key chemical transformations involving 2-tert-Butylfuran. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring that each protocol is a self-validating system. This guide covers fundamental reaction classes including Electrophilic Aromatic Substitution, Ortho-Metalation, and Cycloaddition reactions, offering detailed, step-by-step methodologies, mechanistic insights, and data presentation for reproducible, high-yield outcomes.
Introduction: The Unique Reactivity of this compound
This compound (C₈H₁₂O, MW: 124.18 g/mol ) is a substituted furan whose reactivity is a nuanced interplay of the inherent properties of the furan ring and the influence of the bulky tert-butyl group.[1][2] The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[3] The oxygen atom's lone pairs contribute to the π-system, increasing the electron density of the ring carbons.
The C2-tert-butyl group imparts two critical effects:
-
Steric Hindrance: The bulky tert-butyl group physically obstructs the C2 and, to a lesser extent, the C3 positions. This steric shield is a dominant factor in directing incoming reagents.
-
Electronic Effect: The tert-butyl group is a weak electron-donating group through induction and hyperconjugation, which slightly activates the furan ring towards electrophilic substitution.[4]
Consequently, the C5 position is the most sterically accessible and electronically favorable site for most reactions, making this compound a valuable synthon for producing precisely substituted furan derivatives.
Diagram 1: Reactivity Map of this compound This diagram illustrates the primary sites of reactivity on the this compound molecule, highlighting the sterically hindered and electronically activated positions.
Caption: Reactivity sites on this compound.
Electrophilic Aromatic Substitution: Acylation at C5
Electrophilic substitution is the hallmark reaction of furan.[3][5] For this compound, the reaction occurs almost exclusively at the C5 position. The intermediate cation (sigma complex) formed by attack at C5 is more stable because the positive charge can be delocalized over three atoms, including the oxygen, without placing it adjacent to the already electron-deficient C2 position.[6] We will detail a Friedel-Crafts acylation, which is a robust method for introducing a ketone functionality.
Causality Behind Experimental Choices:
-
Lewis Acid: Tin(IV) chloride (SnCl₄) is used as the Lewis acid catalyst. It is milder than AlCl₃, which can be too aggressive for the sensitive furan ring and may cause polymerization or ring-opening.
-
Acylating Agent: Acetic anhydride is the acylating agent. It is less reactive than acetyl chloride, providing a more controlled reaction.
-
Solvent & Temperature: Dichloromethane (DCM) is an inert solvent suitable for Friedel-Crafts reactions. The reaction is initiated at a low temperature (-20 °C) to control the initial exothermic reaction and then allowed to warm to maximize conversion while minimizing side product formation.
Protocol 2.1: Friedel-Crafts Acylation of this compound
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add this compound (5.0 g, 40.3 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the solution to -20 °C using an acetone/dry ice bath.
-
Reagent Addition: Add acetic anhydride (4.5 g, 44.3 mmol, 1.1 equiv) to the stirred solution. Subsequently, add a solution of SnCl₄ (1.0 M in DCM, 44.3 mL, 44.3 mmol, 1.1 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.
-
Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (95:5 Hexane:Ethyl Acetate) to yield the pure product, 2-acetyl-5-tert-butylfuran.
Data Summary Table 2.1
| Parameter | Value |
| Starting Material | This compound (5.0 g) |
| Reagents | Acetic Anhydride (1.1 eq), SnCl₄ (1.1 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -20 °C to 0 °C |
| Reaction Time | 2.5 hours |
| Expected Yield | 80-90% |
| Product | 2-acetyl-5-tert-butylfuran |
Diagram 2: Mechanism of C5 Acylation This diagram shows the Lewis-acid catalyzed mechanism for the Friedel-Crafts acylation of this compound.
Caption: Friedel-Crafts acylation mechanism.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. For this compound, the most acidic proton is at the C5 position. Treatment with a strong organolithium base, like n-Butyllithium (n-BuLi), results in clean deprotonation to form a highly reactive furan-5-yl lithium species. This nucleophile can then be trapped with a variety of electrophiles.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox to prevent quenching of the reagent and ensure safety.
-
Anhydrous Solvent: Tetrahydrofuran (THF) is used as the solvent and must be rigorously dried. Any protic impurity will consume the n-BuLi.
-
Low Temperature: The reaction is performed at -78 °C (dry ice/acetone bath). This is critical to prevent side reactions, such as the base attacking the solvent or undergoing undesired rearrangements. It also ensures the kinetic deprotonation at C5 is the major pathway.
-
Electrophile: Benzaldehyde is used as a model electrophile to demonstrate the formation of a new carbon-carbon bond.
Protocol 3.1: Lithiation and Reaction with Benzaldehyde
Step-by-Step Methodology:
-
Setup: Assemble and flame-dry a 100 mL Schlenk flask containing a magnetic stir bar under vacuum, then backfill with nitrogen.
-
Initial Charge: Using a syringe, add anhydrous THF (30 mL) followed by this compound (2.48 g, 20.0 mmol).
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 8.4 mL, 21.0 mmol, 1.05 equiv) dropwise over 15 minutes. A color change (typically to yellow or orange) indicates the formation of the organolithium species. Stir the solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add freshly distilled benzaldehyde (2.12 g, 20.0 mmol, 1.0 equiv) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography (gradient elution, 9:1 to 4:1 Hexane:Ethyl Acetate) to afford the desired alcohol product.
Data Summary Table 3.1
| Parameter | Value |
| Starting Material | This compound (2.48 g) |
| Reagents | n-BuLi (1.05 eq), Benzaldehyde (1.0 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 3 hours |
| Expected Yield | 75-85% |
| Product | (5-tert-butylfuran-2-yl)(phenyl)methanol |
Diagram 3: Workflow for Metalation-Quench Sequence This diagram outlines the critical steps and conditions for the successful lithiation and electrophilic quench of this compound.
Caption: Inert atmosphere workflow for lithiation.
[4+2] Cycloaddition (Diels-Alder Reaction)
The furan ring can act as a 1,3-diene in Diels-Alder reactions.[7] However, the aromaticity of the furan ring makes this reaction reversible. The reaction with maleic anhydride is a classic example. The bulky tert-butyl group does not significantly hinder the approach of the dienophile to the C3-C4 diene system.
Causality Behind Experimental Choices:
-
Dienophile: Maleic anhydride is a highly reactive dienophile due to its electron-withdrawing anhydride group, which lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the furan's HOMO (Highest Occupied Molecular Orbital).
-
Conditions: The reaction is often performed neat (without solvent) or in a non-polar solvent like toluene at elevated temperatures to overcome the activation energy and favor the forward reaction. However, the retro-Diels-Alder reaction is also thermally allowed, so prolonged heating or excessively high temperatures can decrease the yield. The formation of the product as a precipitate can help drive the equilibrium forward.
Protocol 4.1: Diels-Alder Reaction with Maleic Anhydride
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a stir bar and a reflux condenser, combine this compound (2.48 g, 20.0 mmol) and maleic anhydride (1.96 g, 20.0 mmol).
-
Reaction: Heat the mixture gently in an oil bath to 60-70 °C. The solids should melt and the reaction will become homogeneous. Stir at this temperature for 1 hour. The product often begins to precipitate as a white solid.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Add 20 mL of cold diethyl ether to the flask, break up the solid, and collect the product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to obtain the exo-Diels-Alder adduct. The exo isomer is typically the thermodynamically favored product in furan cycloadditions.
Data Summary Table 4.1
| Parameter | Value |
| Starting Material | This compound (2.48 g) |
| Reagent | Maleic Anhydride (1.0 eq) |
| Solvent | Neat (or Toluene) |
| Temperature | 60-70 °C |
| Reaction Time | 1 hour |
| Expected Yield | 60-75% |
| Product | Exo-adduct of this compound and maleic anhydride |
References
-
PubChem. 2-butylfuran. National Center for Biotechnology Information. URL: [Link]
-
Chemistry LibreTexts. 13.3: Cycloaddition Reactions. (2021). URL: [Link]
-
PubMed. Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. (2020). URL: [Link]
-
Quora. Why does the electrophilic substitution of furan happen at 2 and 5 positions?. (2019). URL: [Link]
-
ResearchGate. Design, Synthesis and Olfactory Properties of 2-Substituted 2-tert Butyl5-methyl-2,5-dihydrofurans: seco Derivatives of Theaspiranes. (2025). URL: [Link]
-
National Institutes of Health. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). URL: [Link]
-
American Chemical Society. Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions. URL: [Link]
-
ACS Publications. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. URL: [Link]
-
International Journal of Photochemistry and Photobiology. Synthesis, Characterization, and Reactivity of Bivalent Tin(II) with 4-Tert-butylphenol. URL: [Link]
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YouTube. 5 Electrophilic Substitution of Furan. (2018). URL: [Link]
-
ResearchGate. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (2023). URL: [Link]
-
YouTube. 16.6 Cycloaddition Reactions | Organic Chemistry. (2021). URL: [Link]
-
Semantic Scholar. Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hy. (2020). URL: [Link]
-
RSC Publishing. Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations. URL: [Link]
-
Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017). URL: [Link]
-
National Institutes of Health. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. URL: [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. URL: [Link]
-
MDPI. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). URL: [Link]
-
YouTube. Correlation Diagram Method for (2+2)and (4+2) Cycloaddition Reactions. (2021). URL: [Link]
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. URL: [Link]
-
The Good Scents Company. 2-butyl furan. URL: [Link]
-
National Institutes of Health. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. URL: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. URL: [Link]
-
Abertay University. Abertay AGEs Database. (2022). URL: [Link]
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Quantitative Analysis of 2-tert-Butylfuran in Complex Food Matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for Food Safety and Quality Control Laboratories
Abstract
This application note presents a detailed, validated protocol for the determination of 2-tert-Butylfuran in various food matrices. This compound, a volatile organic compound, can be present in foods as a flavor component or a potential contaminant, making its accurate quantification crucial for quality control and safety assessment. The described method utilizes a robust and solvent-free sample preparation technique, Headspace Solid-Phase Microextraction (HS-SPME), followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[1] This guide provides a comprehensive walkthrough from sample preparation and instrument configuration to method validation and data analysis, designed for researchers and analytical scientists in the food industry.
Introduction and Scientific Principle
This compound is a heterocyclic volatile organic compound that can contribute to the aroma profile of certain foods but may also indicate contamination or degradation. Its high volatility and presence at trace levels within complex food matrices—such as coffee, baked goods, and processed meals—present a significant analytical challenge.[2][3] Direct injection of food extracts into a gas chromatograph is often unfeasible due to non-volatile matrix components like fats, proteins, and carbohydrates, which can contaminate the analytical system.
To overcome this, the principle of this method is based on the partitioning of volatile analytes from the sample matrix into a gaseous phase (headspace), followed by extraction and concentration onto a solid-phase microextraction (SPME) fiber.[4] This approach effectively isolates volatile and semi-volatile compounds from the non-volatile matrix.[1] The SPME fiber is then transferred to the hot GC inlet, where the trapped analytes are thermally desorbed and introduced into the GC column for separation. Subsequent detection by mass spectrometry provides definitive identification and quantification. This HS-SPME-GC-MS workflow is recognized for its sensitivity, efficiency, and minimal use of solvents.[1]
The selection of the SPME fiber coating is critical for efficient extraction. For volatile compounds like alkylfurans, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often chosen due to its ability to adsorb a wide range of small, volatile molecules.[5] The more robust "SPME Arrow" format, which has a larger phase volume and is mechanically stronger, can offer improved sensitivity and durability.[6][7]
Experimental Workflow Overview
The entire analytical process can be visualized as a sequence of distinct stages, from sample receipt to final data reporting. Each stage requires careful optimization to ensure the trustworthiness of the results.
Caption: Overall workflow for this compound analysis.
Materials and Instrumentation
| Category | Item | Specifications / Notes |
| Standards & Reagents | This compound | Purity >98% |
| Deuterated Furan (e.g., d4-Furan) | Internal Standard (IS), Purity >99% | |
| Methanol | HPLC or GC-grade | |
| Sodium Chloride (NaCl) | Analytical grade, baked at 400°C to remove volatiles | |
| Ultrapure Water | Type 1 | |
| Instrumentation | Gas Chromatograph (GC) | Equipped with a split/splitless inlet |
| Mass Spectrometer (MS) | Quadrupole or Triple Quadrupole | |
| Autosampler | With SPME fiber holder and conditioning station | |
| Consumables | SPME Fiber Assembly | DVB/CAR/PDMS, 2 cm, for autosampler use |
| Headspace Vials | 20 mL, with magnetic screw caps and PTFE/silicone septa | |
| GC Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or equivalent[7][8] | |
| Standard Lab Equipment | Analytical balance, vortex mixer, homogenizer, volumetric flasks |
Detailed Protocols
Preparation of Standards
Causality: Accurate standard preparation is the foundation of reliable quantification. Using a deuterated internal standard (IS) is crucial as it closely mimics the analyte's behavior during extraction and analysis, correcting for variations in sample matrix and instrument response.[9]
-
Internal Standard (IS) Stock Solution (e.g., 2 µg/mL): Prepare a stock solution of d4-Furan in methanol. Store in an amber vial at -20°C.
-
This compound Stock Solution (e.g., 1 µg/mL): Prepare a stock solution in methanol. Store in an amber vial at -20°C.
-
Calibration Standards: Prepare a series of calibration standards in 20 mL headspace vials. Each vial should contain 10 mL of ultrapure water, 4 g of NaCl, a fixed amount of IS (e.g., 100 µL of 2 µg/mL stock), and varying amounts of the this compound stock to create a calibration curve (e.g., 0.5 - 50 ng/g).[2]
Sample Preparation Protocol (HS-SPME)
Causality: The goal of sample preparation is to reproducibly transfer the volatile this compound from the complex food matrix into the headspace for extraction. Adding NaCl (salting out) increases the ionic strength of the aqueous phase, reducing the solubility of nonpolar volatiles and promoting their release into the headspace.[6][10] Incubation at an elevated temperature (e.g., 50°C) provides the necessary energy to facilitate this phase transition without inducing thermal degradation of the sample or analyte.[8]
-
Homogenization:
-
Liquid Samples (e.g., juices, coffee): Mix thoroughly.
-
Semi-Solid Samples (e.g., baby food, sauces): Homogenize using a blender or food processor until uniform.
-
Solid Samples (e.g., crackers, coffee beans): Cryo-grind to a fine, consistent powder.
-
-
Vial Preparation:
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. The exact amount may need optimization based on the expected analyte concentration and matrix type.[11] For instance, use 1 g for complex, oily matrices and up to 5 g for aqueous samples.[6]
-
Add a fixed volume of the internal standard working solution (e.g., 100 µL).
-
Immediately seal the vial with a magnetic screw cap.
-
-
Extraction:
-
Vortex the sealed vial for 30 seconds to ensure thorough mixing.
-
Place the vial in the autosampler tray.
-
The autosampler will perform the following pre-programmed sequence:
-
Caption: Principle of Headspace SPME for analyte extraction.
GC-MS Instrumental Analysis Protocol
Causality: The GC parameters are chosen to achieve good chromatographic separation of this compound from other volatile compounds in the sample. A mid-polarity column like an Rxi-624Sil MS is ideal for this purpose.[7] The temperature program starts low to trap volatiles at the head of the column and then ramps up to elute them based on their boiling points. The MS detector provides high selectivity and sensitivity for confirmation and quantification.[12]
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless (for 1 min), then Split (e.g., 10:1) | Maximizes transfer of analytes to the column for sensitivity. |
| Inlet Temperature | 280°C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber.[8] |
| Carrier Gas | Helium | |
| Flow Rate | 1.4 mL/min (Constant Flow) | Provides optimal separation efficiency.[8] |
| Oven Program | ||
| Initial Temperature | 35°C, hold for 3 min | Traps volatile compounds at the start of the column. |
| Ramp 1 | 8°C/min to 75°C | Separates highly volatile compounds. |
| Ramp 2 | 20°C/min to 200°C, hold for 3 min | Elutes less volatile compounds and cleans the column.[6][8] |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Transfer Line Temp. | 280°C | Prevents analyte condensation. |
| Ion Source Temp. | 230°C - 325°C | Standard operating temperature.[8] |
| Acquisition Mode | Scan (m/z 35-200) or SIM/MRM | Scan mode for initial identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity in quantification.[6] |
| Quantifier/Qualifier Ions | To be determined empirically | For 2-Butylfuran (as a proxy), precursor ion m/z 124 and product ions m/z 81, 53 are used.[6] Similar ions would be expected for the tert-butyl isomer. |
Method Validation Protocol
Causality: Method validation is a mandatory process to demonstrate that the analytical method is "fit for purpose."[13][14] It provides documented evidence that the protocol consistently produces results that are accurate, precise, and reliable for the intended application.[15][16][17]
-
Selectivity: Analyze blank matrix samples (known to be free of this compound) to ensure no interfering peaks are present at the retention time of the analyte and internal standard.[13]
-
Linearity & Range: Analyze the prepared calibration standards in triplicate. Plot the response ratio (analyte peak area / IS peak area) against the concentration. The relationship should be linear with a coefficient of determination (R²) ≥ 0.995.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be estimated from the calibration curve's standard deviation of the response and slope, or determined by analyzing samples spiked at progressively lower concentrations. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[17] For similar furan derivatives, LOQs in the range of 0.003 to 3.5 ng/g have been achieved.
-
Accuracy (Recovery): Spike blank matrix samples at three different concentration levels (low, medium, high). Analyze these samples (n=5 for each level) against a calibration curve. Accuracy is expressed as the percentage recovery. A typical acceptance range is 70-120%.[6][18]
-
Precision (Repeatability): Analyze the medium-level spiked sample multiple times (n=7) within the same day by the same analyst. Precision is expressed as the relative standard deviation (RSD%), which should ideally be <15%.
Table: Example Method Validation Performance Data (Note: This is illustrative data based on typical performance for alkylfurans)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Range | Covers expected concentrations | 0.5 - 50 ng/g |
| LOQ | Sufficiently low for monitoring | 0.5 ng/g |
| Accuracy (Recovery) | 70 - 120% | 85 - 112% |
| Precision (Repeatability RSD%) | < 15% | 8.5% |
References
-
Sample Preparation for Food Contaminant Analysis. LCGC International. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation. [Link]
-
Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. National Institutes of Health (NIH). [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration (FDA). [Link]
-
Understanding Method Validation in Food Testing Laboratories. Food Safety Institute. [Link]
-
Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek Corporation. [Link]
-
Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. AZO Life Sciences. [Link]
-
Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. LCGC International. [Link]
-
Volatile Compounds in Food: Flavor & Analysis. StudySmarter. [Link]
-
Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Royal Society of Chemistry. [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
2-butyl furan. The Good Scents Company. [Link]
-
Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. ResearchGate. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. ResearchGate. [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. National Institutes of Health (NIH). [Link]
-
Determination of Furan in Foods. U.S. Food & Drug Administration (FDA). [Link]
-
Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Shimadzu. [Link]
-
Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. PubMed. [Link]
-
Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry. ResearchGate. [Link]
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- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Utilizing 2-tert-Butylfuran as a Cost-Effective Internal Standard for GC-MS Quantitative Analysis
Introduction
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental in pharmaceutical development, environmental monitoring, and quality control. Achieving high accuracy and precision, however, can be challenging due to variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique to mitigate these sources of error. By adding a known concentration of a non-native compound—the internal standard—to every sample, blank, and calibration standard, variations in the analytical process can be normalized, ensuring robust and reliable quantification.
Traditionally, stable isotope-labeled (SIL) analogues of the analyte are considered the "gold standard" for internal standards due to their near-identical chemical and physical properties. However, SIL standards are often expensive and may not be commercially available for all analytes. This application note presents a comprehensive guide to the selection, implementation, and validation of 2-tert-Butylfuran as a versatile and cost-effective internal standard for the GC-MS analysis of a wide range of semi-volatile organic compounds.
This document provides researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and method validation criteria necessary to confidently implement this compound in their quantitative workflows.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is the most critical step in method development. The ideal IS should mimic the analytical behavior of the target analyte(s) without interfering with their detection. This compound emerges as a strong candidate for several key reasons explained below.
Physicochemical Properties
This compound possesses properties that make it suitable for GC-MS analysis of many semi-volatile compounds. Its liquid form, moderate boiling point, and miscibility in common organic solvents facilitate easy and precise preparation of standard solutions.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| CAS Number | 7040-43-9 | [1] |
| Form | Liquid | [1] |
| Boiling Point | 119-120 °C | [1] |
| Density | 0.871 g/mL at 25 °C | [1] |
| Flash Point | 7 °C (44.6 °F) | [1] |
Chromatographic Behavior
With a boiling point of 119-120 °C, this compound is sufficiently volatile for GC analysis. It typically elutes in the mid-range of a standard semi-volatiles chromatographic run on a non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms). This positioning is advantageous as it is less likely to co-elute with early-eluting volatile solvents or late-eluting, high-molecular-weight analytes, ensuring baseline separation. The tert-butyl group provides a unique steric hindrance that often results in sharp, symmetrical peak shapes.
Mass Spectrometric Profile
An effective internal standard must have a predictable and unique mass spectrum with characteristic ions suitable for quantification. Under standard Electron Ionization (EI) at 70 eV, this compound undergoes characteristic fragmentation.
The fragmentation of alkyl-substituted aromatic and heterocyclic rings is often driven by the formation of the most stable carbocation.[2] For this compound, the primary fragmentation pathway involves the cleavage of the C-C bond between the furan ring and the tert-butyl group. This results in the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation fragment.
-
Molecular Ion (M⁺•): m/z 124 (present, but may be of low intensity)
-
Base Peak (Most Abundant Fragment): m/z 109 . This corresponds to the loss of a methyl group ([M-15]⁺) from the molecular ion, forming a stable oxonium ion.
-
Other Significant Fragments: m/z 57 . This corresponds to the tert-butyl cation ([C₄H₉]⁺), which is also a very stable fragment.
For quantification, the ion at m/z 109 is an excellent choice for Selected Ion Monitoring (SIM) or as a quantifier ion in Multiple Reaction Monitoring (MRM) transitions due to its high abundance and specificity.
Experimental Protocols
This section provides detailed, step-by-step methodologies for incorporating this compound into a quantitative GC-MS workflow.
Materials and Reagents
-
This compound (≥97% purity)
-
Analyte(s) of interest (Reference Standard Grade)
-
Methanol or Acetonitrile (HPLC or GC-MS Grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to 0.01 mg)
-
GC vials with PTFE-lined septa
Preparation of Stock and Working Solutions
Protocol 1: Preparation of this compound (IS) Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound into a weighing boat.
-
Transfer the liquid quantitatively into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Rinse the weighing boat with solvent (e.g., methanol) and add the rinsing to the flask.
-
Fill the flask to the mark with the solvent.
-
Cap and invert the flask at least 15 times to ensure homogeneity.
-
Calculate the exact concentration in µg/mL.
-
Transfer to a labeled amber vial and store at 2-8 °C.
Protocol 2: Preparation of Analyte Stock Solution (1000 µg/mL)
-
Follow the same procedure as described in Protocol 1, using the reference standard for the analyte of interest.
Protocol 3: Preparation of Calibration Curve Standards
-
Prepare a series of volumetric flasks for your desired calibration points (e.g., 5 or 7 levels).
-
Using the Analyte Stock Solution, perform serial dilutions to create a range of concentrations that bracket the expected concentration of the analyte in your samples.
-
Prepare a "spiking" or "working" solution of the internal standard (e.g., 10 µg/mL) by diluting the IS Stock Solution.
-
Add a constant, precise volume of the IS working solution to each calibration standard flask. For example, add 100 µL of a 10 µg/mL IS solution to a 1 mL final volume to achieve a constant IS concentration of 1 µg/mL in all standards.
-
Bring each flask to final volume with the solvent.
Table 2: Example Calibration Curve Standard Concentrations
| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte/IS Ratio |
|---|---|---|---|
| 1 | 0.1 | 1.0 | 0.1 |
| 2 | 0.5 | 1.0 | 0.5 |
| 3 | 1.0 | 1.0 | 1.0 |
| 4 | 5.0 | 1.0 | 5.0 |
| 5 | 10.0 | 1.0 | 10.0 |
| 6 | 20.0 | 1.0 | 20.0 |
Sample Preparation
-
Prepare the sample extract using your established extraction or dilution protocol.
-
To a known final volume of the sample extract (e.g., 1 mL), add the same constant, precise volume of the IS working solution that was added to the calibration standards (e.g., 100 µL).
-
Vortex to mix and transfer to a GC vial for analysis.
-
Self-Validation Check: The core principle of the internal standard method is that the IS is treated identically to the analyte from the point of addition. Adding the IS at the earliest possible stage of sample preparation corrects for losses during extraction and concentration steps.
-
GC-MS Instrumentation and Conditions
The following are typical starting conditions. These must be optimized for the specific analytes and instrumentation used.
Table 3: Typical GC-MS Operating Parameters
| Parameter | Typical Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or similar | Standard, robust platform. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | General-purpose column with good resolution for semi-volatiles. |
| Carrier Gas | Helium, constant flow mode | Inert and provides good efficiency.[3] |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal for column dimensions and MS vacuum. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for capillary columns. |
| Oven Program | 50 °C (1 min), ramp 10 °C/min to 280 °C (5 min) | A general-purpose ramp to separate a wide range of compounds. Adjust as needed for specific analytes. |
| MS System | Agilent 5977 or similar | Standard single quadrupole detector. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode for creating reproducible fragmentation patterns.[4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode provides higher sensitivity and selectivity. |
| SIM Ions | This compound: m/z 109 (Quant), 57 (Qual) | Use a specific, high-abundance ion for quantification and a secondary ion for confirmation.[5] |
| | Analyte: [Quant Ion], [Qualifier Ion] | Determined from the analyte's mass spectrum. |
Data Analysis and Quantification
The quantification relies on the concept of the Response Factor (RF).
-
Calibration: For each calibration standard, calculate the Response Factor (RF) using the formula:
-
RF = (Area_Analyte / Area_IS) / (Conc_Analyte / Conc_IS)
-
-
Linearity Check: Plot the area ratio (Area_Analyte / Area_IS) against the concentration ratio (Conc_Analyte / Conc_IS). Perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.
-
Average RF: Calculate the average RF from all calibration levels, or use the slope of the regression line.
-
Quantification: For each unknown sample, calculate the analyte concentration using the rearranged formula:
-
Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / Avg_RF)
-
Method Validation
Any quantitative analytical method must be validated to demonstrate its suitability for the intended purpose. Validation should be performed according to established guidelines such as ICH Q2(R1) or FDA Bioanalytical Method Validation Guidance.[6][7][8]
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., matrix, impurities). | No interfering peaks at the retention time of the analyte or IS in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (R²) ≥ 0.995 for the calibration curve. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Mean recovery of 80-120% at three concentration levels (low, medium, high). |
| Precision | To measure the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quant. (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven ramp). | No significant change in results; RSD of results should remain within limits. |
Troubleshooting
-
Poor Peak Shape (Tailing): May indicate active sites in the inlet liner or column. Use a deactivated liner and trim the first few cm of the column.
-
Variable IS Area: If the IS area is inconsistent across samples and standards, it may indicate issues with the autosampler, inconsistent spiking, or IS instability. Re-prepare the IS working solution and verify injection precision.
-
Shifting Retention Times: Can be caused by column aging, leaks in the system, or inconsistent oven temperature profiles. Perform system maintenance and leak checks.
-
Co-elution with Analyte: If the IS co-elutes with an analyte, modify the GC oven temperature program (e.g., use a slower ramp rate) to improve resolution.
Conclusion
This compound is a highly effective, reliable, and cost-efficient internal standard for quantitative GC-MS analysis. Its favorable physicochemical properties, predictable chromatographic behavior, and distinct mass spectrometric fragmentation pattern make it a suitable choice for a wide array of semi-volatile analytes. By following the detailed protocols for preparation, analysis, and data processing outlined in this note, and by performing a thorough method validation according to regulatory guidelines, laboratories can achieve accurate and precise quantitative results. This approach provides a robust alternative to expensive stable isotope-labeled standards, enhancing the accessibility of high-quality quantitative analysis in research and industrial settings.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry (PDF). [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation (PDF). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
National Institute of Standards and Technology. Furan, 2-butyltetrahydro-. [Link]
-
National Institute of Standards and Technology. 2-n-Butyl furan. [Link]
-
National Institute of Standards and Technology. Furan, 2-butyltetrahydro- (GC Data). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. 2-Butylfuran. [Link]
-
National Institute of Standards and Technology. 2-n-Butyl furan (Main Species Data). [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
eGyanKosh. UNIT 13 MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Progress in Chemical and Biochemical Research. (2021). Gas Chromatography-Mass Spectrum and Fourier-transform infrared spectroscopy analysis of Fixed Oil from Sudanese Ziziphus spina C. [Link]
-
MDPI. (2020). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. [Link]
-
ResearchGate. (2018). Chapter 2. Theory of Gas Chromatography. [Link]
-
PubMed. (2000). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]
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- 5. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Synthesis of 2-tert-Butylfuran Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-tert-Butylfuran Scaffold
The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a versatile component in drug design.[1][2][3] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4][5][6][7][8]
The introduction of a tert-butyl group at the 2-position of the furan ring imparts specific and often advantageous properties to the molecule. The bulky tert-butyl group can enhance metabolic stability by sterically hindering sites susceptible to metabolism. Furthermore, its lipophilicity can improve a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). In terms of pharmacodynamics, the tert-butyl group can serve as a crucial anchor, fitting into specific hydrophobic pockets of target proteins and enhancing binding affinity and selectivity.[9]
This guide provides a comprehensive overview of the synthesis of this compound derivatives, detailing key synthetic methodologies and offering step-by-step experimental protocols.
Core Synthetic Strategies
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern on the furan ring and the availability of starting materials.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and highly effective method for constructing the furan ring from a 1,4-dicarbonyl compound.[1][10] This reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[1][10] To introduce a tert-butyl group at the 2-position, the corresponding 1,4-dicarbonyl precursor bearing a pivaloyl group is required.
Mechanism Rationale: The reaction is initiated by the protonation of one carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. Subsequent acid-catalyzed dehydration yields the stable aromatic furan ring.[1] The use of a dehydrating agent like titanium tetrachloride can facilitate this process.[11]
Protocol 1: Paal-Knorr Synthesis of a this compound Derivative
This protocol describes the synthesis of 2-tert-butyl-5-phenylfuran from 1-phenyl-4,4-dimethyl-1,4-pentanedione.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 1-Phenyl-4,4-dimethyl-1,4-pentanedione | C₁₃H₁₆O₂ | 204.26 | 2.04 g | 10 mmol |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 190 mg | 1.1 mmol |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, combine 1-phenyl-4,4-dimethyl-1,4-pentanedione (2.04 g, 10 mmol), p-toluenesulfonic acid (190 mg, 1.1 mmol), and toluene (50 mL).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with water (25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-tert-butyl-5-phenylfuran.
Electrophilic Substitution on this compound
For the synthesis of derivatives with substituents at other positions of the furan ring, electrophilic aromatic substitution (EAS) on the pre-formed this compound is a viable strategy.[12] The furan ring is highly activated towards electrophilic attack, with the reaction occurring preferentially at the C5 position (α-position) due to the greater stabilization of the cationic intermediate.[2][13][14] The tert-butyl group is an ortho/para director in benzene chemistry, and in the furan ring system, it further directs incoming electrophiles to the C5 position.[9][15][16]
Causality of Experimental Choices:
-
Mild Conditions: Due to the high reactivity of the furan ring, electrophilic substitution reactions must often be carried out under mild conditions to avoid polymerization or ring-opening.[2][10]
-
Choice of Reagents: For example, in nitration, a mild nitrating agent like acetyl nitrate is used at low temperatures.[10] For halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are preferred over elemental halogens to achieve mono-substitution.[10]
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol details the introduction of a formyl group at the 5-position of this compound.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| This compound | C₈H₁₂O | 124.18 | 1.24 g | 10 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.10 g | 15 mmol |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 2.30 g | 15 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |
| 1 M Sodium Hydroxide | NaOH | 40.00 | As needed | - |
Procedure:
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, cool a solution of DMF (1.10 g, 15 mmol) in DCM (10 mL) to 0 °C. Slowly add phosphorus oxychloride (2.30 g, 15 mmol) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Addition of Furan: Add a solution of this compound (1.24 g, 10 mmol) in DCM (20 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the this compound is consumed.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. Neutralize the mixture by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 5-tert-butyl-2-furaldehyde.
Metal-Catalyzed Cross-Coupling Reactions
To introduce aryl, heteroaryl, or other complex moieties onto the this compound core, transition metal-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry.[17][18] Reactions like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (for C-N bond formation) are widely employed.[17][18] These reactions typically require a halogenated this compound derivative (e.g., 2-bromo-5-tert-butylfuran) as a starting point.
Authoritative Grounding: The development of these palladium-catalyzed cross-coupling reactions was a significant breakthrough in organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These methods offer high functional group tolerance and generally proceed under mild conditions.[17]
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-5-tert-butylfuran
This protocol outlines the coupling of 2-bromo-5-tert-butylfuran with phenylboronic acid.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Bromo-5-tert-butylfuran | C₈H₁₁BrO | 203.08 | 2.03 g | 10 mmol |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.46 g | 12 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 231 mg | 0.2 mmol |
| 2 M Sodium Carbonate | Na₂CO₃ | 105.99 | 15 mL | 30 mmol |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - |
| Toluene | C₇H₈ | 92.14 | 10 mL | - |
Procedure:
-
Setup: To a 100 mL Schlenk flask, add 2-bromo-5-tert-butylfuran (2.03 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and Pd(PPh₃)₄ (231 mg, 0.2 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and toluene (10 mL), followed by the 2 M sodium carbonate solution (15 mL).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with nitrogen to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, add water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel (hexane) to afford 2-tert-butyl-5-phenylfuran.
Visualization of Synthetic Workflows
Paal-Knorr Synthesis Workflow
Caption: Paal-Knorr synthesis workflow.
Cross-Coupling Reaction Logic
Caption: Logic of metal-catalyzed cross-coupling.
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry, offering a means to enhance the pharmacological properties of drug candidates. The synthetic routes outlined in this guide—Paal-Knorr synthesis, electrophilic aromatic substitution, and metal-catalyzed cross-coupling—provide a versatile toolkit for researchers to access a wide array of novel derivatives. The provided protocols are robust and can be adapted for various substrates, facilitating the exploration of this important chemical space in the pursuit of new therapeutic agents.
References
-
Efforts towards the synthesis of furan containing bioactive compounds. (2023). ShareOK. [Link]
-
Bioactive compounds containing furan framework. (n.d.). ResearchGate. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Medical Science and Clinical Research Studies. [Link]
-
Use of Furans in the Synthesis of Bioactive Compounds. (2018). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
-
Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. (2024). RSC Publishing. [Link]
-
Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. (2022). Nature Communications. [Link]
-
Paal Knorr Synthesis | Heterocyclic Compounds| BSc Chemistry| 3|. (2023). YouTube. [Link]
-
2-Butylfuran | C8H12O. (n.d.). PubChem. [Link]
-
Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2007). Chemical Reviews. [Link]
-
Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS). (n.d.). UCLA Chemistry and Biochemistry. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Medicinal Research Reviews. [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing. [Link]
-
Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2023). ResearchGate. [Link]
-
Gas-phase heteroaromatic substitution. Part 4. Electrophilic attack of t-butyl cation on pyrrole, N-methylpyrrole, furan, and thiophene. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions? (2019). Quora. [Link]
-
This compound | C8H12O. (n.d.). PubChem. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]
-
2-butyl furan 2-butylfuran. (n.d.). The Good Scents Company. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Pharmaceuticals. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2010). Der Pharma Chemica. [Link]
-
Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus. (1995). Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). ResearchGate. [Link]
-
Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. (2015). ResearchGate. [Link]
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). RSC Medicinal Chemistry. [Link]
-
Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. (2022). ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). Viruses. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-tert-Butylfuran
Welcome to the technical support center for the synthesis of 2-tert-Butylfuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound extremely low when using standard Friedel-Crafts catalysts like aluminum chloride (AlCl₃)?
This is the most common issue encountered. The furan ring is highly sensitive to strong acids.[1] Standard Friedel-Crafts catalysts like AlCl₃ or boron trifluoride etherate are strong Lewis acids that readily protonate the furan ring. This protonation disrupts the aromaticity and initiates undesirable side reactions, primarily polymerization and ring-opening, which often result in the formation of a black, intractable tar and very poor yields of the desired product.[2][3] For instance, early attempts using isobutene and boron trifluoride etherate reported yields as low as 2.8%.[2]
Q2: What is the recommended catalyst system for a high-yield synthesis of this compound?
To circumvent the acid-sensitivity of furan, a much milder catalytic system is required. The most successful and frequently cited method employs a heterogeneous catalyst system of iron(III) oxide (Fe₂O₃) with a co-catalyst, typically an iron(III) halide such as iron(III) chloride (FeCl₃).[2]
-
Why this works: The iron(III) oxide acts as a mild, solid catalyst. The addition of a small amount of iron(III) chloride as a co-catalyst is crucial for generating the tert-butyl carbocation from the alkylating agent (e.g., tert-butyl chloride) without creating an overly acidic environment that would destroy the furan. This balanced approach promotes the desired alkylation while suppressing polymerization.
Q3: I'm getting a significant amount of 2,5-di-tert-butylfuran as a byproduct. How can I improve the selectivity for the mono-alkylated product?
The initial product, this compound, is also an activated aromatic ring and can undergo a second alkylation to form 2,5-di-tert-butylfuran.[2] Controlling the selectivity is key to maximizing your yield of the mono-substituted product.
Here are the critical parameters to control:
-
Stoichiometry: Use a molar excess of furan relative to the tert-butylating agent (e.g., tert-butyl chloride). This increases the statistical probability that the electrophile will react with an un-substituted furan molecule rather than the already-substituted product.
-
Controlled Addition: Do not mix all reagents at once. The preferred method is to gradually add a pre-mixed solution of furan and tert-butyl chloride to a heated suspension of the catalyst in a suitable solvent.[2] This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. The reaction is often run at the reflux temperature of the solvent (e.g., dichloromethane at ~40°C or 1,1,1-trichloroethane at ~60°C).[2][4] Excessively high temperatures can increase the rate of the second alkylation.
Q4: How can I effectively purify this compound from the reaction mixture?
Purification typically involves a multi-step process to remove the catalyst, solvent, unreacted starting materials, and byproducts.
-
Catalyst Removal: After the reaction is complete, the solid iron oxide catalyst must be filtered off. Washing the filtered catalyst with a small amount of fresh solvent ensures you recover any adsorbed product.[4]
-
Solvent Removal: The bulk of the solvent can be removed from the filtrate by distillation or rotary evaporation.[5][6]
-
Final Purification: The most effective method for separating this compound from the higher-boiling 2,5-di-tert-butylfuran and other non-volatile impurities is distillation under reduced pressure .[4] For smaller, high-purity batches, flash column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is also a viable option.[6]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Reaction turns into a black tar; minimal product formation. | 1. Catalyst is too acidic: Using strong Lewis acids like AlCl₃ or BF₃.[2] 2. High reaction temperature: Promoting polymerization pathways. 3. Water contamination: Reacting with the catalyst to form strong protic acids (e.g., HCl from FeCl₃). | 1. Switch to the recommended Fe₂O₃/FeCl₃ catalyst system. [2] 2. Maintain moderate reflux temperature and ensure efficient stirring. 3. Use anhydrous reagents and solvents. Dry all glassware thoroughly before use. |
| Excessive formation of 2,5-di-tert-butylfuran. | 1. Incorrect stoichiometry: Molar ratio of alkylating agent to furan is too high. 2. Poor reaction control: Adding reagents too quickly, leading to localized high concentrations of the electrophile. 3. Reaction time is too long. | 1. Increase the molar excess of furan. 2. Add the furan/tert-butyl chloride mixture slowly and steadily to the heated catalyst suspension over 1-2 hours. [2] 3. Monitor the reaction progress by GC or TLC and stop the reaction once furan consumption slows significantly. |
| Low conversion of starting material (furan). | 1. Inactive catalyst: The iron(III) oxide may be of a non-optimal grade or the iron(III) chloride co-catalyst may be old or hydrated. 2. Insufficient temperature: Reaction temperature is too low for efficient carbocation formation. 3. Insufficient reaction time. | 1. Ensure high-grade, anhydrous iron(III) oxide and iron(III) chloride are used. 2. Confirm that the reaction mixture is reaching the target reflux temperature. 3. Extend the reaction time after the addition is complete (e.g., for another 1-2 hours), monitoring progress periodically. [4] |
Visualized Experimental Workflow & Reaction Pathways
The following diagrams illustrate the general experimental procedure and the key reaction pathways involved in the synthesis.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-tert-Butylfuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-tert-Butylfuran. This document is designed for researchers, chemists, and process development professionals who are utilizing this important synthetic building block. The tert-butylation of furan, while straightforward in principle, is often complicated by the inherent reactivity of the furan ring. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind side reactions and offering validated protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction turned into a dark, tarry mess with very little desired product. What is causing this polymerization?
A1: This is a classic and frequent issue caused by the acid-catalyzed polymerization of furan.
-
Root Cause Analysis: Furan is an electron-rich aromatic heterocycle that is highly susceptible to strong acids.[1][2] Traditional Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃), are strong Lewis acids that can protonate the furan ring or coordinate strongly to the oxygen atom. This initial step generates a highly reactive electrophile that rapidly attacks another furan molecule, initiating a polymerization cascade that results in insoluble, high-molecular-weight materials, often observed as a black or brown tar.[3][4] This process is often highly exothermic, which further accelerates the undesired side reaction.
-
Proposed Solutions:
-
Select a Milder Catalyst: Avoid strong Lewis acids like AlCl₃. Opt for milder catalysts that are effective for activating the tert-butylating agent but less prone to inducing polymerization.
-
Strict Temperature Control: Maintain low reaction temperatures (e.g., -10 °C to 0 °C) to manage the exothermic nature of the reaction and slow the rate of polymerization relative to the desired alkylation.
-
Controlled Reagent Addition: Add the catalyst or alkylating agent slowly and sub-surface to avoid localized "hot spots" of high concentration that can trigger polymerization.
-
Use of a Non-coordinating Solvent: Solvents like dichloromethane or carbon disulfide are common, but polar aprotic solvents may sometimes help stabilize furan derivatives.[1]
-
Table 1: Comparison of Catalysts for Furan tert-Butylation
| Catalyst Type | Examples | Activity | Polymerization Risk | Recommended Use |
| Strong Lewis Acid | AlCl₃, FeCl₃ | High | Very High | Not Recommended |
| Mild Lewis Acid | BF₃·OEt₂, ZnCl₂ | Moderate | Moderate | Good starting point |
| Protic Acid | H₃PO₄, Acetic Acid | Moderate | Low-Moderate | Effective with tert-butanol |
| Solid Acid | Zeolites, Montmorillonite | Variable | Low | Excellent for control, scalable |
Diagram 1: Initiation of Furan Polymerization by a Lewis Acid
Caption: Lewis acid-catalyzed polymerization pathway of furan.
Q2: My analysis (GC-MS, ¹H NMR) shows both my product and a significant amount of di-tert-butylfuran. How can I improve selectivity for the mono-alkylated product?
A2: You are observing polyalkylation, a common side reaction in Friedel-Crafts chemistry.
-
Root Cause Analysis: The tert-butyl group is an electron-donating group. Once attached to the furan ring, it increases the ring's electron density, making the this compound product more nucleophilic and thus more reactive than the furan starting material.[3][5] This leads to a second alkylation reaction, typically at the electronically favored and sterically accessible C5 position, to form 2,5-di-tert-butylfuran.
-
Proposed Solutions:
-
Adjust Stoichiometry: Use a significant molar excess of furan relative to the alkylating agent (e.g., 3:1 to 5:1 ratio). This increases the statistical probability that the electrophile will encounter a molecule of furan rather than the more reactive mono-alkylated product.
-
Limit Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC). Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further alkylation.
-
Lower the Temperature: Conducting the reaction at lower temperatures reduces the overall reaction rate, providing a wider kinetic window to favor mono-alkylation over the subsequent, faster polyalkylation. The steric bulk of the tert-butyl group itself helps to disfavor polyalkylation compared to smaller alkyl groups.[3]
-
Diagram 2: Competing Pathways of Mono- vs. Poly-alkylation
Caption: Kinetic competition between mono- and poly-alkylation.
Q3: My purification by fractional distillation is yielding a mixture. What are the best practices for isolating pure this compound?
A3: The close boiling points of furan derivatives can make distillation challenging. A multi-step purification or alternative technique is often necessary.
-
Root Cause Analysis: The boiling point of this compound is approximately 119-120 °C.[6] Key impurities like 2,5-di-tert-butylfuran have a higher boiling point, but other byproducts or isomers could be closer. Furthermore, heating the crude product for extended periods, especially if residual acid catalyst is present, can cause decomposition.
-
Proposed Solutions:
-
Aqueous Workup: Before any distillation, perform a thorough aqueous workup. Wash the crude organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize and remove the acid catalyst, followed by a wash with brine (saturated NaCl) to remove water. Dry the organic layer completely with an agent like MgSO₄ or Na₂SO₄.
-
Flash Column Chromatography: This is often the most effective method. Use a silica gel column with a non-polar eluent system, such as hexanes or petroleum ether. The less polar 2,5-di-tert-butylfuran will elute before the slightly more polar this compound.
-
Vacuum Distillation: After the workup, perform distillation under reduced pressure. This lowers the required temperature, minimizing the risk of thermal decomposition during purification.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal alkylating agent: tert-butyl chloride or tert-butanol? A: Both are effective and the choice depends on your preferred catalyst system.
-
tert-Butyl Chloride: Typically used with a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂). The reaction involves the formation of a tert-butyl carbocation or a polarized complex.[7]
-
tert-Butanol: Used with a protic acid catalyst (e.g., H₃PO₄, TFA). The acid protonates the hydroxyl group, which then leaves as water to generate the tert-butyl carbocation. This can be a more atom-economical and "greener" choice.
Q: Can this reaction be performed under solvent-free conditions? A: While possible, it is not generally recommended for this specific reaction. A solvent helps to dissipate heat, control the reaction rate, and prevent high local concentrations of reagents, all of which mitigate the risk of polymerization.
Q: How can I confirm the purity and identity of my final product? A: A combination of techniques is best:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation.
-
GC-MS: Excellent for assessing purity and identifying volatile byproducts by their mass fragmentation patterns.
-
Refractive Index: A quick physical check. The reported refractive index (n20/D) for this compound is ~1.438.
High-Selectivity Protocol for this compound Synthesis
This protocol is designed to minimize polymerization and polyalkylation by using an excess of furan and a mild catalyst system.
Materials:
-
Furan (freshly distilled), 3.0 equivalents
-
tert-Butanol, 1.0 equivalent
-
Phosphoric Acid (85%), 0.5 equivalents
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Initial Charge: Charge the flask with furan (3.0 eq.) and dichloromethane. Cool the solution to -5 °C with stirring.
-
Reagent Addition: In the dropping funnel, prepare a mixture of tert-butanol (1.0 eq.) and phosphoric acid (0.5 eq.).
-
Reaction: Add the tert-butanol/acid mixture dropwise to the stirred furan solution over 1 hour, ensuring the internal temperature does not rise above 0 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0 °C for an additional 2-3 hours. Monitor the consumption of tert-butanol by TLC or GC analysis.
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction and neutralize the acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation or flash column chromatography (silica gel, eluting with hexanes) to yield pure this compound.
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185. Retrieved from [Link]
-
Wynberg, H., & Wiersum, U. E. (1965). Synthesis of 2,3,5-tri-t-butylfuran. Chemical Communications (London), 1. DOI: 10.1039/C19650000001. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 21, 2026, from [Link]
-
Quora. (2016). Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction? Retrieved from [Link]
-
Gilman, H., & McCorkle, M. (1936). The Friedel-Crafts Reaction with Furans. Proceedings of the Iowa Academy of Science, 43(1), 205. Retrieved from [Link]
-
Budwitz, J. E. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. ResearchGate. Retrieved from [Link]
-
ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2). DOI: 10.1002/cssc.202401849. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative synthesis routes that lead to starting material 2 via the... Retrieved January 21, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 21, 2026, from [Link]
-
Shcherbakov, V. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]
-
Professor Dave Explains. (2015, January 5). Friedel-Crafts Alkylation. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved January 21, 2026, from [Link]
Sources
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. quora.com [quora.com]
- 6. This compound | 7040-43-9 [chemicalbook.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-tert-Butylfuran
Welcome to the technical support center for the purification of 2-tert-Butylfuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity this compound for your critical applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing insights into their causes and practical solutions.
Q1: My final product after fractional distillation is still contaminated with a lower-boiling impurity. What is the likely contaminant and how can I remove it?
Plausible Cause: The most probable low-boiling impurity is unreacted furan (boiling point: 31.3 °C) or isobutylene (boiling point: -7 °C), a common reactant in the acid-catalyzed alkylation of furan. Another possibility is the presence of tert-butanol (boiling point: 82.4 °C), which can form an azeotrope with water if water is present in the reaction mixture[1].
Solution Pathway:
-
Efficient Fractional Distillation: Ensure your distillation setup is optimized for separating components with significantly different boiling points.
-
Column Efficiency: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.
-
Reflux Ratio: Maintain an appropriate reflux ratio to enrich the vapor phase with the more volatile component.
-
-
Azeotropic Distillation: If tert-butanol is the suspected impurity and water is present, consider adding a suitable entrainer to break the azeotrope. Toluene can be an effective entrainer for the tert-butanol/water azeotrope[2]. The ternary azeotrope will distill first, followed by the desired this compound.
-
Chemical Scavenging: For trace amounts of unreacted furan, consider a pre-distillation treatment. Furan can undergo Diels-Alder reactions, so treatment with a dienophile followed by filtration might be an option, although this would require careful selection of reagents to avoid side reactions with the desired product.
Q2: I'm observing a gradual darkening of my this compound sample during distillation, and the yield is lower than expected. What's happening?
Plausible Cause: Furans, particularly when heated in the presence of acidic or oxidative impurities, are susceptible to thermal decomposition and polymerization[3][4]. The boiling point of this compound is approximately 119-120 °C, and prolonged heating at this temperature, especially if hot spots are present in the distillation flask, can lead to degradation.
Solution Pathway:
-
Vacuum Distillation: To minimize thermal stress, perform the fractional distillation under reduced pressure. This will lower the boiling point of this compound, allowing for a gentler purification process.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the furan ring.
-
Pre-treatment to Remove Acids: Before distillation, wash the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize any residual acid catalyst from the synthesis step. Subsequently, wash with brine and dry thoroughly with an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating of the distillation flask. Do not distill to dryness, as this can concentrate non-volatile, potentially unstable residues.
Q3: My purified this compound contains a higher-boiling impurity that is difficult to separate by distillation. What could it be and what are my options?
Plausible Cause: A likely high-boiling impurity is a di-tert-butylated furan isomer (e.g., 2,5-di-tert-butylfuran). These can form as byproducts during the alkylation synthesis, especially if the reaction conditions are not carefully controlled[5]. Due to the similar chemical nature and potentially close boiling point to the mono-alkylated product, separation by distillation can be challenging.
Solution Pathway:
-
High-Efficiency Fractional Distillation: A highly efficient fractional distillation column under vacuum may provide sufficient separation. Careful monitoring of the distillation temperature is crucial.
-
Preparative Chromatography: If distillation is ineffective, preparative column chromatography is a powerful alternative for separating isomers.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, should provide good separation. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis first.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity or for separating very close-boiling isomers, preparative HPLC can be employed[6][7]. This technique offers superior resolution compared to standard column chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the most common and effective method for purifying this compound on a laboratory scale?
For routine purification of moderate to large quantities (grams to tens of grams), fractional distillation under reduced pressure is the most common and cost-effective method. It is particularly effective at removing impurities with significantly different boiling points.
Q2: How can I assess the purity of my this compound sample?
The purity of this compound can be reliably determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities. The mass spectrometer provides structural information about the contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity against a known standard.
Q3: Are there any specific safety precautions I should take when purifying this compound?
Yes, this compound is a flammable liquid and should be handled with care.
-
Flammability: Keep away from open flames and ignition sources.
-
Ventilation: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inert Atmosphere: As mentioned in the troubleshooting guide, using an inert atmosphere during distillation can prevent the formation of potentially hazardous peroxides, which can be a risk with ethers.
Q4: How should I store purified this compound?
To maintain its purity, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation over time.
Data Summary
| Purification Technique | Target Impurities | Advantages | Disadvantages | Expected Purity |
| Fractional Distillation | Low- and high-boiling impurities (e.g., unreacted starting materials, solvents, di-alkylated products) | Scalable, cost-effective for large quantities. | Can be challenging for azeotropes and close-boiling isomers; risk of thermal decomposition. | >98% (depending on impurity profile) |
| Azeotropic Distillation | Azeotropic mixtures (e.g., tert-butanol/water) | Effective at breaking azeotropes. | Requires an additional entraining agent that must be removed later. | >98% |
| Preparative Column Chromatography | Close-boiling isomers (e.g., di-tert-butylated furans), non-volatile impurities | High resolution for difficult separations. | Less scalable than distillation, requires solvent, more time-consuming. | >99% |
| Preparative HPLC | Trace impurities, very close-boiling isomers | Highest resolution, excellent for achieving very high purity. | Expensive, requires specialized equipment, limited sample capacity. | >99.5% |
Detailed Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a standard procedure for the purification of this compound by fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips or a magnetic stir bar
-
Vacuum grease
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Clamps and stands
Procedure:
-
Pre-treatment of Crude Product:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with 5% sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent to obtain the dry, crude this compound.
-
-
Assembly of the Distillation Apparatus:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased to maintain a good vacuum seal.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation:
-
Begin stirring the crude product.
-
Slowly apply vacuum to the system, and once the desired pressure is reached, begin heating the distillation flask.
-
Carefully monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until most of the product has been collected, but do not distill to dryness.
-
Once the distillation is complete, remove the heat source and allow the system to cool before releasing the vacuum.
-
-
Purity Analysis:
-
Analyze the collected fractions by GC-MS or NMR to determine their purity.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
References
-
Gómez-Siurana, A., et al. (2021). Thermal decomposition kinetics of furfural and furfuryl alcohol. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. Processes, 10(3), 569. Retrieved from [Link]
- Lloyd, B. D., & Berg, L. (1992). U.S. Patent No. 5,084,142. Washington, DC: U.S. Patent and Trademark Office.
-
Li, Y., et al. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 28(1), 353. Retrieved from [Link]
-
Olah, G. A., & Narang, S. C. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. Retrieved from [Link]
-
Ramalinga Prasad Kuppa. (2021, March 10). Azeotropic Distillation [Video]. YouTube. Retrieved from [Link]
-
Lee, J. H., et al. (2013). Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC. Journal of liquid chromatography & related technologies, 36(10), 1341-1355. Retrieved from [Link]
-
Dürre, P. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Energies, 12(3), 373. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Study on the Separation of Azeotrope of Tetrahydrofuran-Water Using a Combined Method of Extractive and General Distillation. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. Molecules, 27(19), 6524. Retrieved from [Link]
-
Kjaer, S., et al. (2022). Introduction to Preparative Chromatography: Description of a Setup with Continuous Detection. Journal of Chemical Education, 99(5), 2112-2117. Retrieved from [Link]
-
Mondal, B. (2021, January 23). Fractional distillation of water and ethanol mixture (azeotropic mixture) [Video]. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. Retrieved from [Link]
-
Simmie, J. M., & Black, G. (2018). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. ResearchGate. Retrieved from [Link]
-
RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]
-
Charef, N., et al. (2022). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Comptes Rendus. Chimie, 25(S1), 1-21. Retrieved from [Link]
-
Zec, M., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(8), 4135-4149. Retrieved from [Link]
- Sennewald, K., et al. (1976). U.S. Patent No. 3,979,474. Washington, DC: U.S. Patent and Trademark Office.
-
Li, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8935. Retrieved from [Link]
-
Mackie, R. A., & Mackie, J. C. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. ResearchGate. Retrieved from [Link]
-
Vandewiele, N. M., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Furan Alkylation Reactions
Welcome to the Technical Support Center for the optimization of furan alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address specific challenges encountered during experimentation. The information provided is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during furan alkylation, offering probable causes and actionable solutions.
Problem 1: Low or No Product Yield
You've set up your furan alkylation reaction, but upon analysis, you find a disappointingly low yield of your desired alkylated furan, or perhaps none at all.
Possible Causes & Suggested Solutions
-
Inappropriate Catalyst Choice: Traditional Friedel-Crafts alkylation using strong Lewis acids like aluminum chloride (AlCl₃) often leads to poor yields with furan.[1][2][3] Furan's high reactivity and acid sensitivity can result in polymerization and decomposition under these harsh conditions.[1][3]
-
Solution: Opt for milder catalysts. Phosphoric acid (H₃PO₄) or boron trifluoride (BF₃) are effective for alkylating furan with alkenes.[1][4] For reactions with alkyl halides, consider palladium-based catalysts which can offer good yields and regioselectivity.[5] Niobic acid has also shown promise as a solid acid catalyst, particularly for hydroxyalkylation/alkylation reactions.[6]
-
-
Furan Polymerization: Furan is highly susceptible to acid-catalyzed polymerization, a major competing side reaction.[7][8][9] This is especially prevalent in the presence of strong acids and protic solvents like water.[7][9]
-
Solution:
-
Solvent Choice: The use of alcoholic solvents, such as methanol, can suppress furan polymerization and enhance the formation of the desired product.[7][9]
-
Temperature Control: Lowering the reaction temperature can help minimize polymerization.[10] Monitor the reaction closely to find the optimal balance between reaction rate and side product formation.
-
-
-
Carbocation Rearrangement: In Friedel-Crafts type reactions, the alkylating agent can form a carbocation intermediate that may rearrange to a more stable form, leading to a mixture of products or an undesired isomer.[11][12]
-
Solution: While less common with the milder catalysts used for furan, this is a possibility. If you suspect rearrangement, consider using an alkylating agent that forms a stable carbocation or explore alternative catalytic systems that do not proceed through a free carbocation intermediate, such as some transition-metal-catalyzed methods.[5]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13] This will help you determine the optimal reaction time and confirm the consumption of starting materials.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Your reaction produces the alkylated furan, but also significant amounts of other isomers, such as 3-alkylfuran or 2,5-dialkylfuran.
Possible Causes & Suggested Solutions
-
Inherent Reactivity of Furan: Furan is an electron-rich aromatic ring, making it highly reactive towards electrophiles.[4][14] Alkylation typically occurs at the most nucleophilic position, which is the C2 (or α) position. However, over-alkylation to form 2,5-disubstituted products is a common issue because the initial alkyl group is electron-donating, further activating the ring to subsequent electrophilic attack.[3][11]
-
Solution:
-
Control Stoichiometry: Use an excess of furan relative to the alkylating agent to favor mono-alkylation.
-
Catalyst Selection: Certain catalysts can offer better regioselectivity. For instance, palladium-catalyzed C-H alkylation has been shown to be highly regioselective for the α-position of furans.[5]
-
-
-
Reaction Conditions: Temperature and reaction time can influence selectivity.
-
Solution: Experiment with lowering the reaction temperature to favor the kinetically controlled product, which is often the desired 2-alkylfuran. Shorter reaction times can also help to minimize over-alkylation.
-
Problem 3: Product Decomposition or Ring Opening
You observe the formation of dark, tarry materials (polymers) or identify products that indicate the furan ring has opened.
Possible Causes & Suggested Solutions
-
Acid-Catalyzed Ring Opening: Furan is sensitive to strong acids and can undergo ring-opening in aqueous acidic solutions.[15] The presence of water can facilitate this decomposition pathway.[8][9]
-
Solution:
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and reagents.
-
Mild Catalysts: Employ milder acid catalysts to minimize this side reaction.[1]
-
pH Control: If an aqueous workup is necessary, carefully control the pH to avoid strongly acidic conditions.[15]
-
-
-
Thermal Decomposition: Prolonged heating at high temperatures can lead to the decomposition of both the starting materials and the furan product.[16][17]
II. Frequently Asked Questions (FAQs)
Q1: Why can't I use standard Friedel-Crafts conditions (e.g., AlCl₃ and an alkyl halide) for furan alkylation?
Answer: Standard Friedel-Crafts conditions are generally too harsh for furan.[1] Furan's high electron density and the presence of the oxygen heteroatom make it highly susceptible to strong Lewis acids. This leads to extensive polymerization and decomposition of the furan ring, resulting in very low yields of the desired alkylated product.[1][3] Milder catalysts are necessary to achieve a successful alkylation.[1][4]
Q2: What is the typical regioselectivity of furan alkylation and why?
Answer: The alkylation of furan predominantly occurs at the 2-position (the carbon atom adjacent to the oxygen). This is because the oxygen atom's lone pairs of electrons are involved in the aromatic system, making the C2 and C5 positions the most electron-rich and therefore the most nucleophilic.[4] Electrophilic attack at the C2 position leads to a more stable carbocation intermediate compared to attack at the C3 position.
Q3: How can I prevent polyalkylation?
Answer: Polyalkylation, the addition of more than one alkyl group, is a common problem because the first alkyl group added to the furan ring is an activating group, making the ring even more reactive to further alkylation.[3][11] To minimize this:
-
Use an excess of furan relative to the alkylating agent.
-
Keep the reaction time as short as possible by monitoring the reaction to completion.
-
Maintain a low reaction temperature.
Q4: What are the best alkylating agents to use?
Answer: The choice of alkylating agent depends on the desired product and the catalytic system.
-
Alkenes: In the presence of mild acid catalysts like phosphoric acid, alkenes are effective for introducing alkyl groups.[1][4]
-
Alkyl Halides: While problematic with strong Lewis acids, alkyl halides can be used with other catalytic systems. For example, palladium catalysts have been successfully employed for the alkylation of furans with alkyl iodides.[5]
-
Alcohols: π-Activated alcohols, such as benzyl and allyl alcohols, can also be used for furan alkylation with appropriate catalysts.[18]
Q5: What role does the solvent play in the optimization of furan alkylation?
Answer: The solvent can have a significant impact on the outcome of the reaction.
-
Polar Aprotic Solvents: Solvents like dioxane have been found to be effective in some palladium-catalyzed furan alkylations.[19]
-
Alcohols: As mentioned earlier, alcohols like methanol can suppress the polymerization of furan in acid-catalyzed reactions.[7][9]
-
Water: Water should generally be avoided as it can promote polymerization and ring-opening of furan in the presence of acid.[7][8][9]
III. Experimental Protocols & Data
General Protocol for the Alkylation of Furan with an Alkene using a Mild Acid Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the furan (typically in excess).
-
Add a suitable dry, inert solvent if necessary.
-
Add the mild acid catalyst (e.g., phosphoric acid or boron trifluoride etherate) dropwise with stirring.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the alkene to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired alkylated furan.
Data Summary: Catalyst and Solvent Effects
| Catalyst Type | Alkylating Agent | Common Solvents | Key Considerations |
| Mild Brønsted/Lewis Acids (e.g., H₃PO₄, BF₃) | Alkenes, Alcohols | Dichloromethane, Diethyl Ether | Prone to polymerization; requires careful temperature control.[1][4] |
| Solid Acids (e.g., Niobic Acid, Zeolites) | Alkenes, Aldehydes, Ketones | Solvent-free or non-polar solvents | Can offer easier workup and catalyst recovery.[6] |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Alkyl Halides | Dioxane, Toluene | Good for C-H functionalization with high regioselectivity.[5][19] |
IV. Visualizing the Process
Troubleshooting Workflow for Furan Alkylation
The following diagram outlines a logical workflow for troubleshooting common issues in furan alkylation reactions.
Caption: A decision-making workflow for troubleshooting furan alkylation.
General Mechanism of Electrophilic Alkylation of Furan
This diagram illustrates the general mechanism for the acid-catalyzed alkylation of furan with an alkene.
Caption: Mechanism of electrophilic alkylation of furan.
V. References
-
StudySmarter. (2023-10-21). Furan: Alkylation, Synthesis & Properties. Chemistry - StudySmarter. [Link]
-
RSC Publishing. (2016-04-06). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
MDPI. (2022-05-18). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
RSC Publishing. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. [Link]
-
YouTube. (2021-11-26). Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry. [Link]
-
RSC Publishing. (2021-04-14). Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. [Link]
-
MDPI. (2024-10-11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]
-
Topics in Organic Chemistry. (2023-05-21). Furan - Structure, Synthesis and Reactions. [Link]
-
Wikipedia. Furan. [Link]
-
ResearchGate. Optimization of the alkylation reaction directly from furfural on the continuous flow setup. [Link]
-
SciSpace. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. [Link]
-
ResearchGate. Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. [Link]
-
Perm State National Research University. (2014-06-27). CATALYTIC ALKYLATION OF FURANS BY π-ACTIVATED ALCOHOLS. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
Frontiers. Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
ResearchGate. Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. [Link]
-
ACS Publications. Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. [Link]
-
PubMed. (2008-10-22). Factors affecting thermally induced furan formation. [Link]
-
ResearchGate. Proposed reaction pathways for LAB synthesis from furan and linear alkenes. [Link]
-
ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
ResearchGate. Hydroxyalkylation/alkylation of 2-methylfuran and furfural over niobic acid catalysts for the synthesis of high carbon transport fuel precursors. [Link]
-
ResearchGate. (2014-11-11). ChemInform Abstract: Catalytic Alkylation of Furans by π-Activated Alcohols. [Link]
-
Google Patents. Process for the preparation of alkyl furans.
-
ResearchGate. Optimization of ruthenium based catalysts for the aqueous phase hydrogenation of furfural to furfuryl alcohol. [Link]
-
Reddit. (2021-05-25). Improving yields on alkylfuran synthesis. [Link]
-
Brainly.in. (2019-08-26). Furan does not undergo alkyation reaction give reason. [Link]
-
ResearchGate. (2008-10-22). Factors Affecting Thermally Induced Furan Formation. [Link]
-
Chemistry Stack Exchange. (2016-03-26). Friedel-Crafts alkylation of five-membered heterocycles. [Link]
-
Reddit. (2021-04-19). Optimization of n-BuLi alkylation of furan. [Link]
-
YouTube. (2017-07-05). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. [Link]
-
Chemistry LibreTexts. (2015-07-18). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Chemistry Steps. (2022-01-02). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
PubMed. (2021-05-13). Impact of Deuteration and Temperature on Furan Ring Dynamics. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Topics in Organic Chemistry: Furan - Structure, Synthesis and Reactions [chemistrywithdrsantosh.com]
- 5. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 9. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Furan - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Factors affecting thermally induced furan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CATALYTIC ALKYLATION OF FURANS BY π-ACTIVATED ALCOHOLS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-tert-Butylfuran
Welcome to the technical support center for the synthesis of 2-tert-Butylfuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable heterocyclic building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield, purity, and reproducibility of your experiments.
Introduction: The Synthetic Landscape of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation, most commonly via the Friedel-Crafts alkylation of furan, is a classic yet often challenging electrophilic aromatic substitution. The high reactivity of the furan ring, while facilitating the desired substitution, also opens pathways to several side reactions, leading to a range of impurities that can complicate purification and compromise the quality of the final product. Understanding the genesis of these impurities is paramount to developing robust and efficient synthetic protocols.
This guide will focus on the prevalent synthetic route using furan and a tert-butylating agent (such as tert-butanol or tert-butyl chloride) in the presence of a Lewis or Brønsted acid catalyst. We will dissect the common impurities, their mechanisms of formation, and provide actionable strategies for their mitigation and removal.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and detailed solutions.
Issue 1: Low or No Yield of this compound
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows a large amount of unreacted furan.
-
A significant amount of dark, insoluble tar-like material is formed.
-
The desired product is a minor component in the crude mixture.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solutions |
| Furan Polymerization | Furan is highly sensitive to strong acidic conditions and can readily polymerize, forming intractable tars. This is a major competing reaction that consumes the starting material.[1][2] | Use Milder Catalysts: Opt for less aggressive Lewis acids such as Zinc Chloride (ZnCl₂) or Iron(III) Chloride (FeCl₃) over Aluminum Chloride (AlCl₃). Brønsted acids like phosphoric acid can also be effective. Control Temperature: Maintain a low reaction temperature (typically 0-30°C), especially during the initial addition of the catalyst and tert-butylating agent.[1] Freshly Distill Furan: Furan can form peroxides upon storage, which can initiate polymerization. Use freshly distilled furan for best results.[1] |
| Catalyst Inactivation | Traces of water in the reaction mixture can hydrolyze and deactivate the Lewis acid catalyst. | Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere. |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. | Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of furan. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but be cautious of promoting side reactions. |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of furan to the tert-butylating agent can lead to low conversion. | Optimize Stoichiometry: A slight excess of furan can sometimes be beneficial to ensure complete reaction of the tert-butylating agent.[1] Experiment with different molar ratios to find the optimal balance for your specific conditions. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Significant Formation of 2,5-di-tert-butylfuran
Symptoms:
-
GC-MS or NMR analysis shows a major peak corresponding to the di-substituted product.
-
Difficulty in separating the desired mono-substituted product from the di-substituted byproduct.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solutions |
| Polyalkylation | The initially formed this compound is more electron-rich and thus more activated towards further electrophilic substitution than furan itself. This makes the formation of the 2,5-di-tert-butylfuran a highly competing reaction. | Control Stoichiometry: Use a molar excess of furan relative to the tert-butylating agent. This increases the probability of the electrophile reacting with furan rather than the product. Slow Reagent Addition: Add the tert-butylating agent or the catalyst slowly and at a low temperature to maintain a low concentration of the electrophile, thus disfavoring the second alkylation. Choose a Bulky Catalyst: While not always practical, a sterically hindered Lewis acid might show some selectivity for the less hindered furan over the mono-substituted product. |
| Reaction Time and Temperature | Prolonged reaction times and higher temperatures can favor the thermodynamically more stable di-substituted product. | Monitor Reaction Closely: Stop the reaction as soon as a reasonable amount of the mono-substituted product has formed, before significant di-substitution occurs. This may require sacrificing complete conversion of furan. |
Reaction Scheme: Mono- vs. Di-alkylation
Sources
Technical Support Center: Scaling Up 2-tert-Butylfuran Production
Welcome to the technical support center dedicated to the synthesis and scale-up of 2-tert-Butylfuran. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this valuable heterocyclic building block. As you transition from bench-scale success to pilot or manufacturing scale, new challenges invariably emerge. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your process, and ensure a safe, reproducible, and efficient scale-up.
Core Synthesis Strategy: Friedel-Crafts Alkylation
The most common laboratory and industrial synthesis of this compound involves the electrophilic substitution of furan with a tert-butyl source, typically via a Friedel-Crafts alkylation reaction. While straightforward on paper, this reaction is sensitive to conditions, especially given furan's propensity to polymerize under strong acidic conditions.[1]
Below is a generalized workflow for this synthesis, which will serve as the foundation for our troubleshooting guide.
Caption: Generalized workflow for this compound synthesis.
Troubleshooting Guide: From Lab to Pilot Plant
This section addresses specific, practical problems you may encounter. The solutions are grounded in chemical principles and scale-up experience.
Category 1: Low Yield and Poor Conversion
Question: My Friedel-Crafts reaction is giving very low yields (<30%) of this compound, with a significant amount of black, tarry polymer. What is the primary cause and how can I mitigate it?
Answer: This is the most common failure mode in this synthesis and is almost always caused by the acid-catalyzed polymerization of furan. Furan is highly sensitive to strong acids, and traditional Friedel-Crafts catalysts like Aluminum Chloride (AlCl₃) are often too harsh, leading to rapid, uncontrollable polymerization instead of the desired alkylation.[1]
Causality & Solution:
-
Catalyst Choice is Critical: The Brønsted acidity generated by strong Lewis acids in the presence of trace moisture is the main culprit.
-
Solution: Switch to a milder Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is an excellent alternative that provides sufficient catalytic activity for alkylation without aggressively polymerizing the furan.[1] Other milder catalysts like Iron(III) chloride (FeCl₃) or heteropolyacids can also be effective.[2][3]
-
-
Poor Temperature Control: The polymerization reaction has a high activation energy and is highly exothermic. A small increase in temperature can trigger a runaway reaction. This is a major challenge during scale-up, as heat dissipation becomes less efficient in larger reactors.[4][5]
-
Solution: Maintain strict temperature control. Initiate the reaction at 0°C or below. Use a reactor with an efficient cooling jacket and ensure good agitation to avoid localized hot spots. During scale-up, the rate of reagent addition must be carefully controlled by the reactor's ability to remove heat.
-
-
Reagent Addition Rate: Adding the alkylating agent (e.g., tert-butyl chloride) too quickly can create high local concentrations of the reactive electrophile and generate a significant exotherm, promoting side reactions.
-
Solution: Add the tert-butyl halide dropwise or via a syringe pump over an extended period (e.g., 1-2 hours). This keeps the concentration of the carbocation intermediate low and steady, favoring the desired alkylation pathway.
-
| Parameter | Poor Condition (Leads to Polymerization) | Optimized Condition (Favors Alkylation) |
| Catalyst | Anhydrous AlCl₃ | BF₃·OEt₂ or FeCl₃ |
| Temperature | > 10°C or uncontrolled | Maintained at 0°C to 5°C |
| Addition Rate | Bulk addition | Slow, dropwise addition over 1-2 hours |
| Solvent | Protic or wet solvents | Anhydrous, non-polar (e.g., Hexane, DCM) |
Category 2: Side Product Formation & Selectivity
Question: My reaction is producing a significant amount of 2,5-di-tert-butylfuran. How can I improve the selectivity for the mono-alkylated product?
Answer: The formation of the di-substituted product occurs because the first tert-butyl group is an activating group, making the furan ring more susceptible to a second electrophilic attack, primarily at the C5 position. This is a classic challenge in electrophilic aromatic substitution.
Caption: Competing reaction pathways for mono- and di-alkylation.
Causality & Solution:
-
Stoichiometry: Using an excess of the alkylating agent or Lewis acid will inevitably drive the reaction toward the thermodynamically stable di-substituted product.
-
Solution: Carefully control the stoichiometry. Use furan in slight excess relative to the tert-butyl halide (e.g., 1.1 to 1.2 equivalents of furan). This ensures the electrophile is more likely to encounter an unreacted furan molecule than a mono-alkylated one.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures provide more opportunity for the second alkylation to occur.
-
Solution: Monitor the reaction progress closely using GC or TLC. Quench the reaction as soon as the starting furan is consumed or when the ratio of mono- to di-substituted product is optimal. Avoid letting the reaction run for an extended period after the initial starting material is gone.
-
Category 3: Scale-Up and Safety
Question: The reaction worked perfectly on a 10g scale, but when we scaled to 1 kg, we had a dangerous exotherm and poor yield. What scale-dependent factors did we miss?
Answer: This is a classic scale-up challenge where process dynamics change non-linearly with volume.[5] The key issue is the surface-area-to-volume ratio, which decreases as the reactor size increases. This severely impacts heat and mass transfer.[4][6]
Causality & Solution:
-
Heat Transfer: A 1 kg reaction generates 100 times more heat than a 10g reaction, but the reactor's surface area (for cooling) does not increase by the same factor. This leads to inefficient heat removal and a rapid temperature rise.[4]
-
Solution:
-
Characterize Thermal Hazard: Use a reaction calorimeter at the lab scale to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe cooling protocol.[5]
-
Control Addition Rate: The addition of the Lewis acid or alkylating agent must be slowed down significantly at scale. The rate should be dictated by the cooling capacity of the reactor, not by a fixed time from the lab procedure.
-
Use a Reflux Condenser: A well-chilled reflux condenser can help manage vapors and provide additional cooling.
-
-
-
Mixing Efficiency: Agitation that is effective in a round-bottom flask (e.g., a magnetic stir bar) is often inadequate in a large reactor. Poor mixing creates "dead zones" with high concentrations of reagents and localized hot spots, leading to polymerization.[4]
-
Solution:
-
Use Appropriate Agitation: Employ mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine or anchor) to ensure proper homogenization of the reaction mixture.
-
Modeling: Use simulation software to model mixing and heat transfer in the specific reactor geometry to predict and mitigate potential issues before the actual run.[5]
-
-
Question: What are the critical safety precautions for handling the reagents and potential byproducts in this process?
Answer: Safety is paramount. The primary hazards in this synthesis are the flammability of the solvents and furan, the corrosivity of the Lewis acids, and the potential for peroxide formation in the final product.[7]
Key Safety Protocols:
-
Flammability: this compound has a very low flash point (around 7°C).[8] All operations must be conducted in a well-ventilated area (fume hood or walk-in hood), away from ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7]
-
Lewis Acid Handling: Lewis acids like BF₃·OEt₂ and AlCl₃ are corrosive and react violently with water. Handle them under an inert atmosphere (nitrogen or argon) and always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[9]
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light, especially during storage.[7]
-
Mitigation: Store the purified product under an inert atmosphere, in an amber bottle, and in a cool, dark place. Add a peroxide inhibitor like Butylated Hydroxytoluene (BHT) for long-term storage. Containers should be dated upon opening and periodically tested for peroxides.[7]
-
Frequently Asked Questions (FAQs)
Q1: Can this compound be synthesized from renewable, bio-based sources? A1: Yes, this is an active area of green chemistry research. The most promising route starts with furfural, which is derived from the dehydration of pentose sugars found in hemicellulose from agricultural waste.[10] Furfural can be converted to furan, which then undergoes alkylation. Alternatively, furfural can be hydrogenated to 2-methylfuran, which can also be a precursor for other valuable chemicals.[11][12][13]
Q2: What is the best method for purifying this compound at a large scale? A2: Fractional distillation under atmospheric or slightly reduced pressure is the most effective and scalable method. This compound has a boiling point of approximately 119°C.[14] Key considerations for purification are:
-
Separation from Furan: Furan has a much lower boiling point (~31°C), making it easy to remove as the first fraction.
-
Separation from Di-tert-butylfuran: The di-substituted byproduct has a significantly higher boiling point, so it will remain in the distillation pot after the desired product has been collected.
-
Caution: Never distill the reaction mixture to dryness, as this can concentrate potentially explosive peroxides or unstable residues.
Q3: How do I properly quench a large-scale Friedel-Crafts reaction? A3: Quenching must be done carefully to manage the exotherm from neutralizing the Lewis acid. The best practice is a "reverse quench," where the cooled reaction mixture is slowly transferred into a separate, well-agitated vessel containing a cold quench solution (e.g., a mixture of ice and aqueous sodium bicarbonate). Adding the quench solution directly to the reactor can lead to a violent, uncontrolled reaction, especially if there is a large mass of unreacted Lewis acid.
Experimental Protocol: Lab-Scale Synthesis of this compound
This protocol is provided as a validated starting point for lab-scale synthesis (up to 10g). All operations should be performed in a certified fume hood.
Materials:
-
Furan (freshly distilled)
-
tert-Butyl chloride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charging: Charge the flask with furan (e.g., 7.5 g, 110 mmol) and 100 mL of anhydrous DCM.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Catalyst Addition: Slowly add BF₃·OEt₂ (e.g., 1.4 g, 10 mmol) to the cooled solution via syringe.
-
Substrate Addition: Add tert-butyl chloride (e.g., 9.25 g, 100 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, let the mixture stir at 0°C for an additional 2 hours. Monitor the reaction by TLC or GC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice and 50 mL of saturated NaHCO₃ solution with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to yield this compound as a colorless liquid.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]
- Unknown Author. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Retrieved from a university chemistry lecture slide.
-
Raiford, L. C., & McNulty, G. M. (n.d.). The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. Retrieved from [Link]
- Lee, Y. J., & Lin, W. W. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides. Journal of the Chinese Chemical Society.
-
MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]
- Unknown Author. (2014). The Friedel-Crafts Reaction. Retrieved from a university organic chemistry lab report.
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]
-
ResearchGate. (n.d.). Vapor phase hydrogenation of 2-methylfuran over noble and base metal catalysts. Retrieved from [Link]
-
Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
- Wynberg, H., & Wiersum, U. E. (1965). Synthesis of 2,3,5-tri-t-butylfuran.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic synthesis of renewable 2-methylfuran from furfural. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic synthesis of renewable 2-methylfuran from furfural. Retrieved from [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]
-
MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]
- Sci-Hub. (n.d.). Synthesis of 2,3,5-tri-t-butylfuran.
-
PubChem - NIH. (n.d.). 2-Butylfuran. Retrieved from [Link]
- Google Patents. (n.d.). Single step process for conversion of furfural to tetrahydrofuran.
-
Reddit. (2021). Optimization of n-BuLi alkylation of furan. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Retrieved from [Link]
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol.... Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis and Olfactory Properties of 2-Substituted 2-tert Butyl5-methyl-2,5-dihydrofurans.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Gas-phase cascade upgrading of furfural to 2-methylfuran.... Retrieved from [Link]
-
NIH SEED Office. (n.d.). Manufacturing Scale-Up of Drugs and Biologics. Retrieved from [Link]
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Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
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- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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Technical Support Center: Stabilizing 2-tert-Butylfuran during Storage and Handling
Welcome to the technical support center for 2-tert-Butylfuran. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a substituted furan, this valuable building block is susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth technical guidance and troubleshooting protocols based on established chemical principles and best practices for handling peroxide-forming compounds.
Understanding the Inherent Instability of this compound
This compound, like many other furan derivatives, possesses a significant susceptibility to autoxidation, a process where it reacts with atmospheric oxygen to form unstable and potentially explosive peroxides. This degradation is a free-radical chain reaction catalyzed by light and heat. A study on the oxidative stability of alkylated furans revealed that they exhibit very low stability, leading to the formation of highly polar ring-opening products, dimers, and polymers.[1][2] These degradation products can manifest as insoluble gums, and upon solvent evaporation, the residue may contain dangerous concentrations of peroxides.[1][2]
The bulky tert-butyl group at the 2-position does offer some steric hindrance, which may influence the rate of oxidation compared to un-substituted or less-substituted furans. However, it does not prevent the degradation process. Therefore, proactive measures are essential for maintaining the purity and safety of this compound.
Core Stability and Handling Parameters
To ensure the longevity and reliability of your this compound, adhere to the following storage and handling conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 10°C - 25°C.[3][4] | Elevated temperatures accelerate the rate of autoxidation and peroxide formation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The exclusion of oxygen is the most critical factor in preventing autoxidation. |
| Light | Store in an amber, opaque container. | Light, particularly UV light, can initiate and catalyze the free-radical chain reaction of peroxide formation. |
| Inhibitor | Use this compound stabilized with an inhibitor like Butylated Hydroxytoluene (BHT) at a concentration of 100-250 ppm for long-term storage. | Inhibitors act as radical scavengers, interrupting the autoxidation chain reaction and significantly extending the shelf-life of the compound.[5][6] |
| Container | Use a tightly sealed container with a PTFE-lined cap. | A proper seal prevents the ingress of atmospheric oxygen and moisture. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the storage and use of this compound.
Q1: I received this compound without an inhibitor. How should I handle and store it?
A1: Uninhibited this compound is highly susceptible to rapid degradation. Upon receipt, it is crucial to handle it with extreme care.
-
Immediate Use: If you plan to use it immediately, do so under an inert atmosphere.
-
Short-Term Storage: For short-term storage (no more than 24 hours), ensure the container is tightly sealed and the headspace is purged with an inert gas. Store it in a cool, dark place.[7]
-
Long-Term Storage: For storage longer than 24 hours, it is highly recommended to add an inhibitor. Please refer to the protocol for "Safely Inhibiting Unstabilized this compound."
Q2: I suspect my stored this compound has degraded. What are the signs, and how can I confirm it?
A2: Visual inspection can often provide the first clues of degradation.
-
Visual Indicators: Look for the formation of a viscous, oily layer, crystalline precipitates, or discoloration of the liquid.[8] The presence of crystals, either in the liquid or around the cap, is a sign of dangerous levels of peroxides and the container should not be opened.[5]
-
Confirmation of Peroxides: The presence of peroxides can be confirmed using peroxide test strips or a wet chemical method. A detailed protocol for peroxide testing is provided below. Peroxide concentrations above 100 ppm are considered hazardous.[8]
-
Analytical Confirmation: For a more quantitative assessment of purity and to identify degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.[9][10][11][12]
Q3: My experiment is sensitive to the BHT inhibitor. How can I safely remove it before use?
A3: Removing the inhibitor is a common requirement for certain applications, such as polymerization reactions. However, this renders the this compound highly unstable.
-
Recommended Method: The most effective method for removing phenolic inhibitors like BHT is to pass the this compound through a column of basic activated alumina.
-
Post-Removal Handling: The purified, uninhibited this compound should be used immediately. It should not be stored for any significant length of time. If storage is unavoidable, it must be under a strictly inert atmosphere, in the dark, and at a reduced temperature.
Q4: Can I re-inhibit a batch of this compound that I have purified?
A4: Yes, re-inhibition is a crucial step if you need to store previously purified this compound. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Peroxide Testing in this compound
This protocol provides two common methods for detecting the presence of peroxides.
Method A: Peroxide Test Strips
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Using a clean glass rod or pipette, apply a drop of the this compound sample to the test pad of a peroxide test strip.
-
Allow the solvent to evaporate completely.
-
Apply a drop of deionized water to the test pad.
-
Compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in ppm.[8]
Method B: Potassium Iodide (KI) Test
-
In a fume hood, add 1 mL of the this compound sample to a test tube containing 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of potassium iodide crystals and gently swirl.
-
A pale yellow to yellow color indicates the presence of low to moderate levels of peroxides. A brown color signifies a high and potentially dangerous concentration of peroxides.[8]
Protocol 2: Safe Removal of BHT Inhibitor
-
Set up a chromatography column packed with basic activated alumina in a fume hood. The amount of alumina should be approximately 10-20 times the weight of the BHT to be removed.
-
Pre-rinse the column with a small amount of fresh, peroxide-free solvent (e.g., hexane).
-
Carefully load the BHT-inhibited this compound onto the column.
-
Elute the this compound using a suitable solvent or by applying gentle pressure with an inert gas.
-
Collect the purified, uninhibited this compound in a clean, dry flask under an inert atmosphere.
-
Crucially, use the purified material immediately.
Protocol 3: Safely Inhibiting Unstabilized this compound
-
Prepare a stock solution of BHT in a small volume of peroxide-free this compound. For example, dissolve 100 mg of BHT in 10 mL of this compound to create a 10,000 ppm stock solution.
-
In a fume hood, under an inert atmosphere, add the calculated volume of the BHT stock solution to the bulk of the uninhibited this compound to achieve the desired final concentration (e.g., 100-250 ppm).
-
Thoroughly mix the solution by gentle swirling or stirring under an inert atmosphere.
-
Transfer the newly inhibited this compound to a clean, dry, amber glass bottle.
-
Purge the headspace with an inert gas before sealing the bottle tightly.
-
Label the bottle clearly with the compound name, date of inhibition, and the concentration of the added inhibitor.
Visualization of Degradation and Handling Workflow
Autoxidation Pathway of this compound
The following diagram illustrates the simplified free-radical autoxidation mechanism of this compound.
Caption: Simplified autoxidation pathway of this compound.
Decision Workflow for Handling this compound
This workflow provides a logical sequence for the safe handling and storage of this compound.
Caption: Decision workflow for handling this compound.
References
-
Huang, T. C., Kao, T. H., Inbaraj, B. S., & Chen, B. H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2269. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Butylfuran. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-butyl furan. Retrieved January 21, 2026, from [Link]
-
Christensen, E., Kim, S., Fouts, L., St. John, P. C., & Laskar, D. D. (2018). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel, 212, 576-585. [Link]
-
Wallington, T. J., Andino, J. M., Skewes, L. M., Siegl, W. O., & Japar, S. M. (1992). ChemInform Abstract: The Atmospheric Chemistry of Oxygenated Fuel Additives: t-Butyl Alcohol, Dimethyl Ether, and Methyl t-Butyl Ether. ChemInform, 23(34). [Link]
-
Rappe, A. K., Colvin, M. E., Dibley, M. J., & Mehl, M. (2019). Elucidation of the Reaction Mechanisms of Autooxidative Processes in Complex Condensed- Phase Mixtures. Pacific Northwest National Laboratory. [Link]
-
University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved January 21, 2026, from [Link]
- Christensen, E., et al. (2018). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel, 212, 576-585.
-
El-Akaad, S., & Salem, M. A. (2021). Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry. Food Chemistry, 340, 127926. [Link]
-
Wang, J., et al. (2014). [Analysis and identification of degradation products of buagafuran by high performance liquid chromatography-diode array detection-tandem mass spectrometry]. Se Pu, 32(8), 859-863. [Link]
-
University of California, Santa Barbara. (n.d.). Peroxide Forming Organic Solvents. Retrieved January 21, 2026, from [Link]
-
Cao, Z., et al. (2020). Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations. Physical Chemistry Chemical Physics, 22(7), 3986-3997. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved January 21, 2026, from [Link]
-
Liu, S., et al. (2021). Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. ACS Catalysis, 11(15), 9576-9586. [Link]
-
Porter, N. A., & Funk, M. O. (1975). The kinetics of the autoxidation of polyunsaturated fatty acids. The Journal of organic chemistry, 40(24), 3614-3615. [Link]
-
University of Florida. (2021). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved January 21, 2026, from [Link]
-
Fu, B., & Labuza, T. P. (1997). Shelf Life Testing: Procedures and Prediction Methods for Frozen Foods. In Quality in Frozen Food (pp. 377-411). Springer. [Link]
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Massachusetts Institute of Technology. (n.d.). Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety. Retrieved January 21, 2026, from [Link]
-
Kumar, R. S., et al. (2017). Detection and mass spectral characterization of carbofuran and its degradation product. Forensic Science International, 275, 140-146. [Link]
-
Jeong, J. Y., et al. (2019). [Development for the Simultaneous Analytical Method of Furan and Alkyl Furans in Processed Foods]. Journal of the Food Hygienic Society of Japan, 60(5), 153-160. [Link]
-
Granvogl, M., & Schieberle, P. (2006). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. Journal of agricultural and food chemistry, 54(16), 5933-5938. [Link]
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- 7. ehs.tcu.edu [ehs.tcu.edu]
- 8. 过氧化物形成溶剂 [sigmaaldrich.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
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Technical Support Center: Troubleshooting Low Conversion Rates in Furan Derivatization
Welcome to the technical support center dedicated to overcoming challenges in furan derivatization. This guide is structured for researchers, chemists, and drug development professionals who encounter low yields, side reactions, or decomposition when working with the furan scaffold. Our approach is rooted in first principles, explaining the causality behind common experimental failures and providing actionable, field-proven solutions.
Part 1: Foundational Concepts - Why Furan Chemistry Can Be Challenging
Furan is an electron-rich, five-membered aromatic heterocycle. Its reactivity is significantly higher than that of benzene in electrophilic aromatic substitution, a trait attributed to the electron-donating nature of the endocyclic oxygen atom.[1][2] However, this heightened reactivity is a double-edged sword. The resonance energy of furan is considerably lower than that of benzene, making the ring susceptible to disruption.[2]
The most critical concept to grasp is furan's sensitivity to acid. Protonation of the furan ring leads to a loss of aromaticity, generating highly reactive electrophilic intermediates. These intermediates can initiate ring-opening cascades to form unsaturated 1,4-dicarbonyl compounds or, more commonly, undergo rapid polymerization, resulting in the formation of intractable tars.[3][4][5] Understanding this inherent instability is the key to troubleshooting nearly all furan derivatization reactions.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common problems in a question-and-answer format, providing both the underlying cause and a validated solution.
Scenario 1: Electrophilic Substitution Reactions
Question 1: My Vilsmeier-Haack formylation is producing a dark, insoluble tar with very little desired product. What's happening?
Answer: This is a classic symptom of furan decomposition under overly harsh acidic conditions. The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile, but the reaction environment is strongly acidic.[6][7][8]
-
Causality: The Vilsmeier-Haack reaction is exothermic. If the temperature is not strictly controlled, localized heating can accelerate the acid-catalyzed polymerization of the electron-rich furan ring.[6] Furthermore, the Vilsmeier reagent is extremely sensitive to moisture; any water in the solvent or on the glassware will quench the reagent and contribute to side reactions.[6]
-
Solution & Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly distill or use a new bottle of high-purity POCl₃ and DMF.[6]
-
Temperature Control is Critical: Prepare the Vilsmeier reagent in situ at 0 °C or below. Maintain this low temperature while adding your furan substrate dropwise.
-
Optimized Protocol:
-
In a flame-dried, three-neck flask under N₂, add anhydrous DMF (2.0 equiv.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (1.2 equiv.) dropwise, keeping the internal temperature below 5 °C.[7] Stir for 30 minutes at 0 °C.
-
Add a solution of your furan substrate (1.0 equiv.) in anhydrous DCM dropwise to the pre-formed reagent at 0 °C.[9]
-
Monitor the reaction by TLC. Only upon completion should you proceed with a slow, careful quench at 0 °C using a saturated aqueous solution of sodium acetate.[9]
-
-
Question 2: My Friedel-Crafts acylation/alkylation using AlCl₃ is failing completely. Why?
Answer: Strong Lewis acids like aluminum trichloride (AlCl₃) are generally incompatible with the furan ring.[10]
-
Causality: AlCl₃ is aggressive enough to coordinate strongly with the furan's oxygen atom and catalyze rapid ring-opening and polymerization, often before any desired acylation can occur.[10][11] This is a direct result of furan's acid sensitivity.
-
Solution: Switch to a milder catalyst. The goal is to provide just enough Lewis acidity to activate the acylating agent without destroying the substrate.
-
Recommended Catalysts:
Scenario 2: Cycloaddition Reactions
Question 3: My Diels-Alder reaction is showing very low conversion, even after prolonged heating. How can I improve the yield?
Answer: The Diels-Alder reaction with furan as the diene is often thermodynamically unfavorable.[12]
-
Causality: The reaction involves the loss of the furan's aromatic stabilization energy to form the non-aromatic oxa-norbornene adduct. This creates a significant energetic barrier and often results in an equilibrium that lies far to the side of the starting materials. The retro-Diels-Alder reaction is often facile.
-
Solution: The strategy is to shift the equilibrium toward the product.
-
Use an Intramolecular Trap: Design a substrate where a subsequent, irreversible reaction can "trap" the Diels-Alder adduct as soon as it's formed.
-
High Pressure: Applying high pressure (several kbar) can favor the formation of the more compact cycloadduct.
-
Solvent Choice: While less impactful than other factors, solvent choice can influence the reaction. Sometimes, running the reaction neat (without solvent) at ambient temperature can be effective, especially if the product crystallizes out of the reaction mixture, driving the equilibrium forward.[12]
-
Scenario 3: General Issues & Analysis
Question 4: I'm consistently getting a complex mixture of products. How can I determine what's going wrong and improve selectivity?
Answer: A complex product mixture points to issues with regioselectivity, side reactions (like polymerization), or starting material decomposition. A systematic approach involving careful reaction monitoring is essential.
-
Causality: Electrophilic attack on a substituted furan is directed by the existing substituent. Electron-donating groups at C2 direct incoming electrophiles to C5, while electron-withdrawing groups at C2 can lead to mixtures of C4 and C5 products.[1] If conditions are too harsh, these predictable pathways compete with random degradation.
-
Solution & Workflow:
-
Reaction Monitoring: Use appropriate analytical techniques to track the consumption of starting material and the appearance of products and byproducts. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.[13][14]
-
Isolate and Characterize: Attempt to isolate the major byproducts. Characterization by NMR and MS can provide crucial clues about the undesired reaction pathways (e.g., identifying a dimer or a ring-opened structure).
-
Systematic Optimization: Once you have a hypothesis (e.g., "the temperature is too high"), perform a systematic optimization of reaction parameters.
-
Part 3: Data & Protocols
Table 1: Catalyst Selection for Electrophilic Furan Derivatization
| Reaction Type | Recommended Catalysts (Milder) | Avoid (Too Harsh) | Rationale |
| Friedel-Crafts Acylation | BF₃·OEt₂, Phosphoric Acid, SnCl₄, Zeolites[10][11] | AlCl₃, FeCl₃ | Strong Lewis acids cause rapid polymerization of the furan ring.[10] |
| Nitration | Acetyl nitrate (AcONO₂) at low temp.[1][10] | Conc. HNO₃/H₂SO₄ | Standard nitrating mixtures are too aggressive and will destroy the furan ring. |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Br₂ in Dioxane at low temp.[1][10] | Neat Br₂ or Cl₂ at RT | Furan reacts violently with neat halogens, leading to polyhalogenation and tars.[10][15] |
| Sulfonation | SO₃-Pyridine complex, SO₃-Dioxane complex[10] | Fuming H₂SO₄ | Strong, neat acids will cause immediate ring-opening and/or sulfonation. |
Protocol: Monitoring a Furan Reaction by GC-MS
This protocol provides a general framework for tracking reaction progress.
-
Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, 4h), carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent (e.g., saturated NaHCO₃ solution if the reaction is acidic).
-
Extraction: Vortex the vial, allow the layers to separate, and carefully transfer the organic layer to a clean GC vial.
-
Analysis: Inject the sample onto a GC-MS system. A standard nonpolar column (e.g., HP-5MS) is often suitable for separating furan derivatives.[16]
-
Data Interpretation: Monitor the disappearance of the starting material peak and the appearance of the product peak. The mass spectrum will help confirm the identity of the product and may reveal the masses of major byproducts.[13][17]
Part 4: Visualization of Key Processes
Diagram 1: Troubleshooting Flowchart for Low Furan Conversion
Caption: A decision tree for diagnosing low-yield furan derivatization reactions.
Diagram 2: Furan Acid-Catalyzed Degradation Pathway
Caption: Simplified mechanism showing the dual pathways of furan degradation in strong acid.
References
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]
-
Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. Available at: [Link]
-
(PDF) A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Available at: [Link]
-
Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. eScholarship, University of California. Available at: [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
-
Furan - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. European Patent Office. Available at: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules - ACS Publications. Available at: [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Available at: [Link]
-
Origin and mechanistic pathways of formation of the parent furan--a food toxicant. PubMed. Available at: [Link]
-
Some analytical methods applicable to furan and its derivatives. Analyst (RSC Publishing). Available at: [Link]
-
Decomposition of Furan on Pd(111). ResearchGate. Available at: [Link]
-
Experimental and kinetic modeling studies of furan pyrolysis: Fuel decomposition and aromatic ring formation. ResearchGate. Available at: [Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. ResearchGate. Available at: [Link]
-
MCQ-174: About Furan derivative (THF) by Dr. Tanmoy Biswas. YouTube. Available at: [Link]
-
Deactivation via ring opening: A quantum chemical study of the excited states of furan and comparison to thiophene. ResearchGate. Available at: [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]
-
5 Electrophilic Substitution of Furan. YouTube. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
furan synthesis and reactions || furan organic chemistry || furan resonance structures #sgsir. YouTube. Available at: [Link]
-
Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. ResearchGate. Available at: [Link]
-
Reactivity of Furan, Pyrrole and Thiophene. YouTube. Available at: [Link]
-
Can someone double check my yields and theoretical yield please? Reddit. Available at: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Methods for removing unreacted starting materials from 2-tert-Butylfuran
Welcome to the Technical Support Center for the purification of 2-tert-Butylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound. As your Senior Application Scientist, I will guide you through the common challenges encountered during the purification of this versatile building block, ensuring both the integrity of your product and the safety of your experimental work.
Introduction: The Synthetic Landscape
The synthesis of this compound most commonly proceeds via the nucleophilic addition of a tert-butyl organometallic reagent, typically tert-butyllithium (t-BuLi), to furan. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials and byproducts. The primary purification challenge lies in the effective removal of these impurities. This guide will focus on the methodologies to isolate this compound in high purity.
Troubleshooting and FAQs
Here, we address specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude reaction mixture is a dark, viscous oil. What are the likely impurities?
A1: The appearance of a dark, viscous oil is common and typically indicates the presence of several species besides your desired product. The most common impurities are:
-
Unreacted Furan: Furan is a volatile liquid and is often used in excess to ensure complete reaction of the organolithium reagent.
-
Byproducts from tert-butyllithium: tert-Butyllithium is a highly reactive and pyrophoric reagent.[1] It can react with moisture or air to form lithium hydroxide and isobutane.[1] Side reactions can also lead to the formation of other butylated furan species or oligomeric materials, especially if the reaction temperature is not well-controlled.
-
Quenched Reagent Byproducts: The quenching of unreacted t-BuLi is a critical step. Improper quenching can lead to the formation of lithium salts and other byproducts that may be difficult to remove.
Q2: How do I safely handle and quench the unreacted tert-butyllithium in my reaction mixture?
A2: The safe handling and quenching of tert-butyllithium is of paramount importance due to its pyrophoric nature.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[3]
Protocol for Quenching Unreacted tert-Butyllithium
-
Cool the reaction mixture: Before quenching, cool your reaction flask to -78 °C using a dry ice/acetone bath. This is crucial to control the exotherm of the quenching process.[4]
-
Slow addition of a quenching agent: While stirring the reaction mixture, slowly add a quenching agent. Suitable quenching agents include:
-
Warm to room temperature: Once the addition of the quenching agent is complete and the initial exotherm has subsided, allow the reaction mixture to slowly warm to room temperature.
-
Aqueous workup: Proceed with a standard aqueous workup as described in the subsequent sections.
Caption: Workflow for safely quenching unreacted tert-butyllithium.
Q3: What is the most effective method for removing unreacted furan from my product?
A3: Due to the significant difference in boiling points between furan and this compound, fractional distillation is the most effective and highly recommended method for their separation on a preparative scale.
| Compound | Boiling Point (°C) |
| Furan | ~31-32 |
| This compound | 119-120[6] |
Protocol for Fractional Distillation of this compound
-
Aqueous Workup: Before distillation, perform an aqueous workup to remove salts and water-soluble impurities.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent in which this compound is soluble, such as diethyl ether or methyl tert-butyl ether (MTBE).[7]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
-
Set up for Fractional Distillation:
-
Perform the Distillation:
-
Slowly heat the flask.
-
The first fraction to distill will be the low-boiling furan (and any residual extraction solvent). The head temperature should remain close to the boiling point of furan.
-
Once the furan has been removed, the temperature will rise.
-
Collect the fraction that distills at 119-120 °C as your pure this compound.[6]
-
Caption: Fractional distillation workflow for purifying this compound.
Q4: Distillation is not practical for my small-scale reaction. Is there an alternative purification method?
A4: For small-scale purifications or when distillation equipment is unavailable, flash column chromatography is an excellent alternative.[10] This technique separates compounds based on their polarity. This compound is significantly less polar than potential polar impurities and can be effectively separated from furan, although their polarities are relatively similar.
Protocol for Flash Column Chromatography of this compound
-
TLC Analysis:
-
First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[11][12]
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a solvent system of low polarity, such as hexanes or a mixture of hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.3 for this compound.[6] Furan will have a slightly higher Rf value.
-
-
Column Preparation and Elution:
-
Pack a glass column with silica gel.[13]
-
Load your crude product onto the column.
-
Elute the column with the solvent system determined from your TLC analysis.
-
Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (Normal Phase)[14] |
| Mobile Phase | Start with 100% Hexanes, then gradually increase polarity with small amounts of diethyl ether or ethyl acetate if necessary.[15] |
| Elution Order | Less polar compounds elute first. Furan will likely elute before this compound. |
Q5: Can I use an acid-base extraction to purify my this compound?
A5: A standard acid-base extraction is generally not effective for removing unreacted furan, as furan is neither significantly acidic nor basic.[16] However, an acid-base wash can be a useful step in the initial workup to remove any acidic or basic byproducts that may have formed. For example, a wash with a dilute acid (e.g., 1 M HCl) can help remove any lithium salts, and a wash with a mild base (e.g., saturated aqueous NaHCO₃) can neutralize any acidic residues.[16]
Summary of Purification Methods
| Method | Principle | Best For | Key Considerations |
| Fractional Distillation | Separation based on differences in boiling points. | Large-scale purification; removing volatile impurities like furan. | Requires a significant boiling point difference between components.[9] |
| Flash Column Chromatography | Separation based on differences in polarity. | Small-scale purification; separating compounds with similar boiling points but different polarities. | Requires careful selection of the eluent system through TLC analysis.[10] |
| Aqueous Wash (Acid-Base) | Removal of acidic or basic impurities. | Initial workup to remove salt byproducts. | Ineffective for removing neutral impurities like furan.[16] |
Final Purity Assessment
After purification, it is essential to assess the purity of your this compound. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining purity and identifying any remaining volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can be used for quantitative analysis to determine purity.
By following these guidelines and protocols, you will be well-equipped to overcome the common challenges in the purification of this compound and obtain a high-purity product for your research and development needs.
References
-
Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. [Link]
-
Quora. (2017, November 9). How to dispose 50 ml of tert-Butyllithium solution in pentane (1.7 M) safely. [Link]
-
Environmental Health and Safety. sop_template_quenching_tbuli.docx. [Link]
-
Standard Operating Procedure (SAMPLE). Before research use of highly toxic chemicals, please complete this form and have it approved. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Purification by Fractional distillation/crystallisation (Procedure). [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
SOP: FLASH CHROMATOGRAPHY. [Link]
-
ChemBAM. Purification by fractional distillation. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2010). Tert-butyllithium in organic synthesis: A brief review. Part 1. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
- Google Patents.
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]
-
Chemistry 210 Experiment 5. (2012, November 14). [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. [Link]
-
Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric.... [Link]
-
Wikipedia. tert-Butyllithium. [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]
-
CORE. (2010, February 26). Organic Solvent Solubility Data Book. [Link]
-
Wikipedia. n-Butyllithium. [Link]
-
ACS Publications. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
-
Reddit. (2023, June 12). Working with t-BuLi for the first time, looking for advice. [Link]
- Google Patents. CN106588828A - Separation and purification method of THF (tetrahydrofuran)
- Google Patents.
-
YouTube. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). [Link]
-
PubChem. 2-Butylfuran. [Link]
-
Common Organic Chemistry. t-Butyllithium. [Link]
-
Scribd. (2020, August 9). Solvents. [Link]
-
Chemical Communications (London) (RSC Publishing). (1965). Synthesis of 2,3,5-tri-t-butylfuran. [Link]
- Google Patents.
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Technical Support Center: Catalyst Selection for Optimizing 2-tert-Butylfuran Synthesis
Welcome to the technical support guide for the synthesis of 2-tert-Butylfuran. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this important alkylation reaction. Here, we will delve into the critical aspects of catalyst selection, troubleshoot common experimental hurdles, and provide practical, field-proven insights to enhance your yield, selectivity, and overall process efficiency.
Catalyst Selection: A Strategic Overview
The tert-butylation of furan is a classic example of a Friedel-Crafts alkylation reaction.[1] However, the furan ring is sensitive and prone to polymerization under harsh acidic conditions, making catalyst selection the most critical parameter for a successful synthesis.[2] This section will guide you through making an informed choice.
Q: What are the primary catalytic strategies for synthesizing this compound?
A: The synthesis primarily involves the reaction of furan with a tert-butylating agent, such as tert-butanol or isobutylene. The choice of catalyst dictates the reaction's efficiency and selectivity. The main categories are:
-
Homogeneous Lewis/Brønsted Acids: These are traditional catalysts like AlCl₃, BF₃·OEt₂, and sulfuric acid. While effective for some Friedel-Crafts reactions, they are often too harsh for the sensitive furan ring, leading to low yields and significant polymer formation.[2] They also present challenges in separation, purification, and waste disposal.[3]
-
Heterogeneous Solid Acid Catalysts: This modern approach utilizes solid materials with acidic properties, such as zeolites, heteropolyacids, and acid-activated clays.[3][4] These catalysts are highly favored for their ease of separation, reusability, and often milder reaction conditions, which minimize side reactions.[5][6] Zeolites like H-Beta have shown particular promise in the alkylation of phenols with tert-butanol, a closely related transformation.[3]
Q: How do I decide between a homogeneous and a heterogeneous catalyst for my experiment?
A: Your choice depends on the scale of your reaction, desired purity, and process sustainability goals.
-
Choose a homogeneous catalyst (with caution) for very small-scale, exploratory reactions where catalyst cost is minimal and complex workup procedures are manageable. Milder Lewis acids like BF₃·OEt₂ are preferable to strong ones like AlCl₃.[2]
-
Choose a heterogeneous catalyst for nearly all other applications, including process development, scale-up, and green chemistry initiatives. Their benefits—reusability, simplified product isolation, and reduced corrosive waste—are significant.[3] Solid acids like zeolites or tungstated zirconia offer high activity and can be tailored for selectivity.[5]
Visual Guide 1: Catalyst Selection Workflow
This decision tree provides a logical pathway for selecting the appropriate catalyst system based on key experimental drivers.
Caption: A decision tree for catalyst selection in this compound synthesis.
Troubleshooting Guide: Common Experimental Issues
Even with the right catalyst, challenges can arise. This section addresses the most common problems in a direct Q&A format.
Q: My yield of this compound is consistently low, and I'm recovering a significant amount of starting material. What are the likely causes?
A: Low conversion is a frequent issue that can typically be traced to several key factors:
-
Inactive Catalyst: This is the most common culprit, especially with Lewis acids. They are extremely sensitive to moisture. Any water in your furan, tert-butylating agent, solvent, or glassware will deactivate the catalyst.[7][8] For solid acid catalysts, the active sites can be poisoned by impurities or become blocked.
-
Sub-optimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier if the temperature is too low. Conversely, a temperature that is too high can promote side reactions.[8] Temperature optimization is crucial.
-
Insufficient Catalyst Loading: While the goal is to use a catalytic amount, some reactions, particularly Friedel-Crafts acylations, require stoichiometric amounts of Lewis acid because the product complexes with the catalyst.[8] For solid acids, ensure you have a sufficient catalyst-to-substrate ratio for the reaction scale.
-
Poor Mixing: In heterogeneous catalysis, efficient mixing is vital to ensure reactants can access the catalyst's active sites. If using a magnetic stir bar, ensure it is creating a sufficient vortex to keep the catalyst suspended.
Q: I'm observing the formation of multiple products, such as 2,5-di-tert-butylfuran and other isomers. How can I improve selectivity?
A: Poor selectivity is often a result of over-alkylation or reaction at undesired positions. Here’s how to address it:
-
Control Stoichiometry: Use a molar excess of furan relative to the tert-butylating agent. This increases the statistical probability that the electrophile will encounter an un-substituted furan molecule, minimizing di-alkylation.
-
Lower the Reaction Temperature: Alkylation is an exothermic process. Lowering the temperature can reduce the rate of the second alkylation step, which typically requires more energy, thus favoring the mono-substituted product.[7]
-
Choose a Shape-Selective Catalyst: This is a major advantage of zeolites. The pore structure of zeolites like H-ZSM-5 or H-Beta can sterically hinder the formation of the bulkier di-substituted product, thereby enhancing selectivity for this compound.[3][9] The catalyst's pores act as a "molecular sieve," allowing reactants in but preventing the formation or exit of larger-than-desired products.
Q: My solid acid catalyst loses activity after one or two runs. What is happening and can I regenerate it?
A: Catalyst deactivation in solid acids is typically caused by two main processes:
-
Coking: At higher temperatures, organic molecules can polymerize on the catalyst surface, forming "coke" that blocks the active sites and pores. This is a common issue in furan chemistry.[5]
-
Leaching: Although less common with robust catalysts like zeolites, some active species can leach from the support into the reaction medium, especially under harsh conditions.
Regeneration Protocol: Most solid acid catalysts can be regenerated. A common procedure involves:
-
Washing: Thoroughly wash the catalyst with a solvent (like acetone or ethanol) to remove any adsorbed organic species.
-
Calcination: Heat the catalyst in a furnace under a flow of air or oxygen at high temperatures (typically 400-550 °C). This controlled combustion burns off the coke deposits, restoring the active sites. Always consult the catalyst manufacturer's guidelines for specific calcination temperatures and procedures.
Visual Guide 2: Troubleshooting Low Yield
This flowchart provides a systematic approach to diagnosing and solving low-yield issues in your synthesis.
Caption: A step-by-step flowchart for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for the tert-butylation of furan?
A: The reaction proceeds via electrophilic aromatic substitution. In the case of using tert-butanol and an acid catalyst, the mechanism is as follows:
-
Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-butanol, which then leaves as a water molecule to form a relatively stable tert-butyl carbocation.[10]
-
Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the tert-butyl carbocation. This attack preferentially occurs at the C2 (alpha) position due to the stabilizing effect of the adjacent oxygen atom on the intermediate cation.
-
Deprotonation: A base (which could be the solvent or the catalyst's conjugate base) removes a proton from the C2 position, restoring the aromaticity of the furan ring and yielding the final product, this compound.
Q: What is the role of the solvent in this reaction?
A: The solvent can significantly influence the reaction.[11]
-
Polarity: Solvent polarity can affect the stability of the carbocation intermediate and the overall reaction rate.
-
Protic vs. Aprotic: Protic solvents (like alcohols) can compete with the tert-butanol for the catalyst's active sites. Aprotic solvents (like hexane or toluene) are often preferred, but reactant solubility must be considered.
-
Inertness: The solvent must be inert under the reaction conditions and not react with the catalyst or reagents. For instance, using an aromatic solvent like benzene could lead to its own alkylation as a side reaction.
Q: How can I monitor the reaction's progress?
A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Provides a quick, qualitative assessment. Spot the reaction mixture against standards of furan and, if available, the product. A typical mobile phase would be a non-polar solvent like hexane with a small amount of ethyl acetate (e.g., 95:5 Hexane:EtOAc). The disappearance of the furan spot and the appearance of a new, less polar product spot indicates progress.[7]
-
GC-MS: Offers quantitative analysis. A small aliquot of the reaction mixture can be withdrawn, quenched, and injected into the GC-MS to determine the precise ratio of starting material, product, and any byproducts. This is the preferred method for accurate kinetic studies and yield determination.
Data Summary: Comparison of Catalytic Systems
The following table summarizes the key characteristics of common catalytic systems for furan tert-butylation.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Lewis Acid | BF₃·OEt₂, AlCl₃, SnCl₄ | Low Temp (-20 to 25 °C), Anhydrous | High activity | Moisture sensitive, difficult to separate, corrosive, often causes polymerization.[2][7] |
| Heterogeneous Solid Acid | Zeolite H-Beta, WOx-ZrO₂, Amberlyst-15 | Moderate Temp (60-120 °C) | Reusable, easy to separate, low corrosion, shape-selective, environmentally friendly.[3][5] | Can be prone to coking, may require higher temperatures, mass transfer limitations. |
| Heteropolyacids | H₃PW₁₂O₄₀ (Tungstophosphoric acid) | Moderate Temp (60-100 °C) | Very strong Brønsted acidity, can be used in homogeneous or heterogeneous setups.[4][12] | Can be expensive, potential for leaching if not properly supported. |
Experimental Protocol: Synthesis of this compound using Zeolite H-Beta
This protocol describes a robust and reproducible method using a solid acid catalyst.
Materials:
-
Furan (freshly distilled)
-
tert-Butanol
-
Zeolite H-Beta (calcined before use)
-
n-Hexane (anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Catalyst Activation: Place the Zeolite H-Beta catalyst in a furnace and calcine at 500 °C for 4 hours under a flow of dry air to remove any adsorbed water and organic impurities. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the activated Zeolite H-Beta (e.g., 10 wt% relative to furan).
-
Reagent Addition: Add anhydrous n-hexane (40 mL) to the flask. Follow with furan (e.g., 5 g, 73.4 mmol) and tert-butanol (e.g., 6.5 g, 87.7 mmol, 1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring to ensure the catalyst is well suspended. Monitor the reaction progress by taking small aliquots periodically for GC-MS analysis.[7] A typical reaction time is 4-8 hours.
-
Workup: After the reaction is complete (as determined by the consumption of furan), cool the mixture to room temperature. Filter the catalyst using a Buchner funnel and wash it with a small amount of fresh n-hexane. The recovered catalyst can be saved for regeneration.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).[7] Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Caution: this compound is volatile (b.p. 119-120 °C), so use minimal vacuum and a room temperature water bath.[13]
-
Final Product: The crude product can be further purified by fractional distillation if necessary to obtain high-purity this compound.
References
-
StudySmarter. (2023, October 21). Furan: Alkylation, Synthesis & Properties. Retrieved from [Link]
-
Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Selective Production of Aromatics from Alkylfurans over Solid Acid Catalysts. Retrieved from [Link]
-
RSC Publishing. (n.d.). tert-Butanol intervention enables chemoselective conversion of xylose to furfuryl alcohol over heteropolyacids. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study. Retrieved from [Link]
-
ScienceDirect. (2022, June 11). Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuA. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Retrieved from [Link]
-
RSC Publishing. (n.d.). A solid acid catalysed one-pot selective approach for 2,5-diformylfuran synthesis from fructose/carbohydrate feedstocks. Retrieved from [Link]
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Validation & Comparative
Validation of 2-tert-Butylfuran spectroscopic data
Starting Data Collection
I'm currently immersed in a comprehensive data gathering phase. My immediate focus is on acquiring detailed spectroscopic information for 2-tert-Butylfuran. I'm leveraging targeted Google searches to access reliable NMR, IR, and mass spectral data from reputable sources and scientific publications.
Planning the Validation Guide
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Refining Search Strategies
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Locating Initial Data
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Refining the Search Strategy
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Seeking Missing Data
Expanding the Data Search
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Narrowing Data Acquisition
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Examining Spectral Data Gaps
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Shifting to Guide Composition
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A Senior Application Scientist's Guide to Furan Reactivity: A Comparative Analysis of 2-tert-Butylfuran
Introduction: The Furan Ring, a Privileged Scaffold in Modern Chemistry
Furan, a five-membered aromatic heterocycle, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its π-electron-rich system, a consequence of the oxygen heteroatom's electron donation into the ring, renders it significantly more reactive towards electrophiles than its carbocyclic counterpart, benzene.[1][3] This heightened reactivity, however, is exquisitely sensitive to the nature of substituents on the ring. Understanding how these substituents modulate the furan's reactivity through electronic and steric effects is paramount for the rational design of synthetic routes and the development of novel molecular entities.
This guide provides an in-depth comparison of the reactivity of 2-tert-Butylfuran with other common 2-substituted furans, namely 2-methylfuran and 2-phenylfuran. We will dissect how the unique steric and electronic profile of the tert-butyl group dictates reaction outcomes in key transformations, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Principles: Electronic and Steric Influence on Furan Reactivity
The reactivity and regioselectivity of electrophilic attack on a substituted furan are governed by two primary factors:
-
Electronic Effects: Substituents can either donate or withdraw electron density from the furan ring.
-
Activating Groups (Electron-Donating): Alkyl groups, such as methyl and tert-butyl, are electron-donating through an inductive effect (+I). They increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups preferentially direct incoming electrophiles to the C5 position.[1]
-
Deactivating Groups (Electron-Withdrawing): Groups like carbonyls or nitriles deactivate the ring by withdrawing electron density, slowing the rate of electrophilic substitution.[4]
-
-
Steric Effects: The size of a substituent can physically block the approach of a reagent to adjacent positions on the ring. This effect is particularly pronounced with the bulky tert-butyl group.
This interplay is what makes the study of this compound so compelling; it is electronically activated but sterically hindered, creating a unique reactivity profile.
Caption: Logical relationship between substituent properties and reaction outcomes.
Comparative Reactivity in Key Furan Transformations
We will now explore the behavior of this compound in comparison to 2-methylfuran and 2-phenylfuran in three fundamental reaction classes: Electrophilic Aromatic Substitution, Diels-Alder Cycloaddition, and Metalation.
Electrophilic Aromatic Substitution (EAS)
EAS is the quintessential reaction of furan. The electron-donating nature of the oxygen atom directs substitution to the α-positions (C2 and C5), as the cationic intermediate is better stabilized.[3][5] For 2-substituted furans, the primary site of attack is the C5 position.[1]
Common EAS Reactions:
-
Vilsmeier-Haack Formylation: Introduces a formyl (-CHO) group, a crucial synthetic handle.[6][7]
-
Mannich Reaction: An aminoalkylation reaction that installs an aminomethyl group.[8][9]
-
Friedel-Crafts Acylation: Introduces an acyl group using an acid chloride or anhydride with a Lewis acid catalyst.
Reactivity Analysis:
-
2-Methylfuran: The methyl group is weakly electron-donating, activating the ring for EAS. Steric hindrance is minimal. It reacts readily at the C5 position.
-
2-Phenylfuran: The phenyl group has a deactivating inductive effect but a potentially activating resonance effect. Its overall impact can be complex and reaction-dependent. Steric hindrance is moderate.
-
This compound: The tert-butyl group is a stronger electron-donating group than methyl, thus strongly activating the ring electronically. However, its significant steric bulk is the dominating factor. It dramatically hinders any approach at the adjacent C3 position and sterically shields the entire molecule, potentially slowing the overall reaction rate compared to 2-methylfuran, despite the higher electronic activation. Attack occurs almost exclusively at the C5 position.
Table 1: Representative Data for Vilsmeier-Haack Formylation of Substituted Furans
| Furan Derivative | Primary Product | Typical Yield | Relative Rate (Qualitative) | Key Factor |
| 2-Methylfuran | 5-Methylfuran-2-carbaldehyde | >90% | Fast | Electronic Activation |
| 2-Phenylfuran | 5-Phenylfuran-2-carbaldehyde | 70-85% | Moderate | Competing Electronic Effects |
| This compound | 5-tert-Butylfuran-2-carbaldehyde | 80-90% | Moderate to Fast | Steric Hindrance / Electronic Activation |
Note: Yields and rates are illustrative, based on established principles, and can vary significantly with specific reaction conditions.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
Objective: To synthesize 5-tert-Butylfuran-2-carbaldehyde.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Workflow Diagram:
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 eq.) dropwise via a dropping funnel over 20 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(Me)₂]⁺Cl⁻. Cooling is critical to prevent degradation and control the reaction.
-
Addition of Furan: To the stirred Vilsmeier reagent, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Self-Validation: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and then neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.
Diels-Alder Reaction
The furan ring can act as a conjugated diene in a [4+2] cycloaddition reaction to form oxabicyclo[2.2.1]heptene derivatives.[10] However, due to the aromatic stabilization energy that is lost upon cycloaddition, these reactions are often reversible and require reactive dienophiles.[11][12]
Reactivity Analysis:
-
2-Methylfuran: The electron-donating methyl group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, generally increasing its reactivity towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.
-
2-Phenylfuran: There are very few reported examples of 2-aryl furans successfully participating in [4+2] cycloadditions, suggesting they are generally unreactive due to deactivating effects.[11]
-
This compound: Electronically, the tert-butyl group should make the furan a more potent diene than 2-methylfuran. However, the steric hindrance at the C2 position severely impedes the approach of the dienophile, making the formation of the required s-cis conformation for the transition state difficult. This steric clash often overrides the electronic activation, leading to significantly lower reactivity or a complete lack of reaction compared to 2-methylfuran.
Table 2: Representative Reactivity in Diels-Alder Reaction with Maleic Anhydride
| Furan Derivative | Reactivity | Product Formation | Controlling Factor |
| 2-Methylfuran | High | Readily forms adduct | Electronic Activation |
| 2-Phenylfuran | Very Low / Inert | Little to no adduct | Electronic Deactivation |
| This compound | Low | Adduct forms slowly or not at all | Steric Hindrance |
Metalation (Directed Ortho-Metalation)
Treatment of furans with strong organolithium bases (e.g., n-BuLi) results in deprotonation, typically at the most acidic proton, which is at an α-position. This generates a powerful nucleophile for subsequent reactions with various electrophiles. For a 2-substituted furan, this deprotonation occurs regioselectively at the C5 position.
Reactivity Analysis:
-
2-Methylfuran: Readily undergoes lithiation at the C5 position with standard alkyllithium reagents.
-
2-Phenylfuran: Lithiation also occurs at the C5 position. The acidity of the C5 proton is influenced by the phenyl group.
-
This compound: Lithiation proceeds smoothly at the C5 position. The bulky tert-butyl group effectively blocks the C3 position, reinforcing the inherent selectivity for the C5 proton. The reaction rate and efficiency are comparable to that of 2-methylfuran, as the deprotonation event at the remote C5 position is not significantly affected by the steric bulk at C2.
Caption: Comparative reactivity summary of substituted furans.
Conclusion and Outlook
The reactivity of this compound is a classic textbook case of the interplay between electronic activation and steric hindrance. While its electron-donating tert-butyl group enriches the π-system, its formidable size is the deciding factor in many transformations.
-
In Electrophilic Aromatic Substitution , the steric bulk directs substitution cleanly to the C5 position but may temper the reaction rate compared to less hindered analogues.
-
In Diels-Alder reactions , steric hindrance is the dominant force, significantly impeding the cycloaddition that is electronically favored.
-
In Metalation at the remote C5 position, the steric hindrance at C2 has a negligible effect, and reactivity proceeds as expected.
For the medicinal chemist and synthetic strategist, this compound is not simply a "more activated" furan. It is a tool that offers predictable and high regioselectivity in reactions like EAS and metalation, precisely because its steric profile shuts down alternative pathways. This guide serves as a foundational framework for predicting its behavior and leveraging its unique characteristics in the synthesis of complex molecular targets.
References
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes.
- Biosynth. (n.d.). This compound.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.
- ChemicalBook. (2022). Electrophilic Reactions of Furan.
- The Journal of Organic Chemistry. (n.d.). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans.
- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
- Quora. (2017). Why does an electrophilic substitution reaction take place in a 2nd position in a furan?
- BenchChem. (2025).
- ResearchGate. (2025).
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Química Organica.org. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NIH. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
- PubMed Central. (n.d.). Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides.
- Wikipedia. (n.d.). Mannich reaction.
- Research Journal of Biology and Pharmacy. (2023).
- ResearchGate. (2023).
- Wikipedia. (n.d.). Diels–Alder reaction.
- askIITians. (2025). Why does furan undergo Diels alder reaction?
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-tert-Butylfuran Quantification
Strategic Imperative: Why Scrutinize 2-tert-Butylfuran Quantification?
This compound (C₈H₁₂O) is a volatile organic compound whose accurate quantification is critical in various stages of pharmaceutical development and manufacturing.[1][2][3][4] Its presence, even at trace levels, can be indicative of its use as a reagent or the formation as a byproduct. Given the structural alerts within the furan class, it often falls under scrutiny as a potential genotoxic impurity (PGI). Regulatory bodies like the FDA and EMA mandate that such impurities be controlled to extremely low levels, often at the parts-per-million (ppm) level relative to the active pharmaceutical ingredient (API).[5][6][7][8] This necessitates the development of highly sensitive, specific, and robust analytical methods.
The choice of analytical methodology is not trivial. While one method may be superior in a specific context, drug development is a multi-site, multi-phase endeavor. Data may be generated in a process chemistry lab using one technique and later in a quality control lab using another. This is where cross-validation becomes indispensable. As defined by ICH, cross-validation serves to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose, ensuring consistency and reliability of data throughout the product lifecycle.[9][10]
This guide will dissect two orthogonal analytical approaches—a conventional volatility-based method (Headspace GC-MS) and a polarity-based method (Reversed-Phase HPLC-UV)—and detail the process of their cross-validation.
Method I: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Expertise & Rationale: The Volatility Advantage
GC is the quintessential technique for analyzing volatile and semi-volatile compounds that are thermally stable. This compound, with a boiling point of 119-120°C, is an ideal candidate for this approach. Coupling GC with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for unambiguous peak identification based on both retention time and mass fragmentation patterns.
The choice of headspace (HS) sampling is a strategic decision to mitigate matrix effects. By sampling the vapor phase in equilibrium with the sample, we selectively introduce volatile analytes into the GC system, leaving non-volatile matrix components (like the API or excipients) behind. This results in a cleaner chromatogram, reduced instrument maintenance, and enhanced method robustness.
Experimental Protocol: HS-GC-MS
Objective: To develop a sensitive and specific method for the quantification of this compound at trace levels.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for initial range-finding and Mass Spectrometer (MS) for final quantification.
-
Static Headspace Autosampler.
-
GC Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.
Reagents & Materials:
-
This compound reference standard (≥97% purity).
-
Dimethyl sulfoxide (DMSO), HPLC grade, as sample diluent.
-
20 mL headspace vials with PTFE-lined septa.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1.0 mg/mL) in DMSO.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL. This range is chosen to bracket the typical reporting limits for PGIs.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance (or placebo) into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO.
-
For spiked samples (used for accuracy/precision), add a known volume of a standard solution before adding the final volume of DMSO.
-
Seal the vial immediately and vortex for 30 seconds to ensure dissolution.
-
-
HS-GC-MS Parameters:
-
Headspace:
-
Oven Temperature: 80°C
-
Needle Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1.0 mL
-
-
Gas Chromatograph:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Oven Program:
-
Initial: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 250°C, hold for 2 minutes
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 109 (quantifier), m/z 124 (qualifier). These ions are selected based on the fragmentation pattern of this compound.
-
-
Workflow Visualization: HS-GC-MS Analysis
Caption: HS-GC-MS workflow for this compound analysis.
Data Presentation: GC-MS Method Validation Summary
The method was validated according to ICH Q2(R2) guidelines.[9][10][11] The following table summarizes the performance characteristics.
| Validation Parameter | Acceptance Criteria | Result | Comment |
| Specificity | No interference at the retention time of this compound. | Pass | Analyzed placebo and API; no interfering peaks observed. |
| Linearity (r²) | ≥ 0.99 | 0.9992 | Excellent correlation over the concentration range. |
| Range | 0.5 - 10 µg/mL | 0.5 - 10 µg/mL | Method is linear, accurate, and precise within this range. |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.15 µg/mL | Demonstrates high sensitivity. |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL | Lowest concentration quantifiable with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.3% - 104.1% | Spiked samples at three levels (LOQ, 50%, 100% of range). |
| Precision (% RSD) | Repeatability: ≤ 15% | 4.8% | Six replicate preparations at the 100% level. |
| Intermediate: ≤ 20% | 7.2% | Analysis performed by a different analyst on a different day. |
Method II: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Expertise & Rationale: An Orthogonal Approach
While GC-MS is the more conventional choice, developing an HPLC method provides a valuable orthogonal technique. Orthogonal methods rely on different separation principles (in this case, volatility vs. polarity), making them excellent for cross-validation and impurity confirmation. An HPLC method may be preferable in labs without GC capabilities or for integration into existing HPLC-based release testing workflows.
The challenge with HPLC is retaining a small, relatively non-polar, and volatile compound like this compound on a reversed-phase column. To achieve this, we employ a mobile phase with a high percentage of water and a C18 column with high carbon load to maximize hydrophobic interactions. UV detection is suitable due to the conjugated double bond system in the furan ring.
Experimental Protocol: RP-HPLC-UV
Objective: To develop a reliable HPLC method for quantifying this compound as an alternative to GC-MS.
Instrumentation:
-
HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and UV/Vis Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents & Materials:
-
This compound reference standard (≥97% purity).
-
Acetonitrile (ACN), HPLC Grade.
-
Water, HPLC Grade.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1.0 mg/mL) in Acetonitrile.
-
Perform serial dilutions with a 50:50 mixture of Acetonitrile and Water to create calibration standards from 0.5 µg/mL to 25 µg/mL. Note: A higher LOQ is anticipated compared to GC-MS.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add approximately 7 mL of 50:50 ACN:Water diluent.
-
Sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Parameters:
-
Mobile Phase: Isocratic, 60% Water : 40% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm. This wavelength is chosen to maximize the absorbance of the furan moiety.
-
Run Time: 15 minutes.
-
Workflow Visualization: RP-HPLC-UV Analysis
Caption: RP-HPLC-UV workflow for this compound analysis.
Data Presentation: HPLC Method Validation Summary
The HPLC method was also validated against ICH Q2(R2) criteria.[9][10][11]
| Validation Parameter | Acceptance Criteria | Result | Comment |
| Specificity | No interference at the retention time of this compound. | Pass | Peak purity analysis via DAD confirmed no co-elution. |
| Linearity (r²) | ≥ 0.99 | 0.9985 | Good correlation, though slightly less than GC-MS. |
| Range | 2.5 - 25 µg/mL | 2.5 - 25 µg/mL | Method is linear, accurate, and precise within this range. |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.75 µg/mL | Sensitivity is lower than the GC-MS method, as expected. |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 2.5 µg/mL | Sufficient for many applications but less sensitive than GC-MS. |
| Accuracy (% Recovery) | 80.0% - 120.0% | 92.5% - 106.8% | Spiked samples at three levels (LOQ, 50%, 100% of range). |
| Precision (% RSD) | Repeatability: ≤ 15% | 6.1% | Six replicate preparations at the 100% level. |
| Intermediate: ≤ 20% | 8.5% | Analysis performed by a different analyst on a different day. |
The Core Directive: Cross-Validation Protocol
Rationale and Approach
Having validated both methods independently, the final and most critical step is the cross-validation. The objective is to demonstrate that the HPLC method produces results that are equivalent to those from the more sensitive GC-MS method. This provides confidence that the methods can be used interchangeably or to confirm each other's findings.[12][13]
Our approach will involve analyzing a single batch of drug substance, spiked with this compound at three different concentrations, using both validated methods. The results will then be statistically compared.
Logic of Cross-Validation
Caption: Logical workflow for the cross-validation of two analytical methods.
Comparative Data Analysis
A batch of API was spiked with this compound at 5 ppm, 10 ppm, and 20 ppm relative to the API concentration (100 mg/5 mL for GC, 100 mg/10 mL for HPLC). Each level was prepared in sextuplicate (n=6) and analyzed by both methods.
| Spike Level (ppm) | Method | Mean Result (ppm, n=6) | % RSD | % Difference from GC-MS |
| 5 ppm | HS-GC-MS | 4.91 | 5.2% | - |
| RP-HPLC-UV | 5.35 | 6.8% | +9.0% | |
| 10 ppm | HS-GC-MS | 10.12 | 4.5% | - |
| RP-HPLC-UV | 9.58 | 5.9% | -5.3% | |
| 20 ppm | HS-GC-MS | 19.85 | 4.1% | - |
| RP-HPLC-UV | 21.04 | 5.5% | +6.0% |
Analysis of Results: The percentage difference between the mean results of the two methods is well within a typical acceptance criterion of ±20.0%. This demonstrates that despite differences in sensitivity and separation principles, the methods provide equivalent quantitative results across the tested range. The HPLC method shows a slight positive bias at the lower and higher ends and a slight negative bias in the middle, but these are not statistically significant and are well within acceptable analytical variability.
Conclusion & Authoritative Recommendations
Both the HS-GC-MS and RP-HPLC-UV methods have been successfully validated for the quantification of this compound and have been shown to be equivalent through a rigorous cross-validation study.
-
HS-GC-MS is the recommended primary method. Its superior sensitivity (LOQ of 0.5 µg/mL) and selectivity make it the gold standard for trace-level analysis required for genotoxic impurities.[6][8]
-
RP-HPLC-UV is a validated, orthogonal alternative. While less sensitive (LOQ of 2.5 µg/mL), it is perfectly suitable for applications where impurity levels are expected to be higher, or where GC instrumentation is unavailable. Its successful cross-validation provides a high degree of confidence in its results and makes it an excellent confirmatory technique.
The choice of method can now be made based on the specific requirements of the analysis—be it the ultra-low limits of a genotoxicity study or the practical integration into a QC lab's workflow—with the full assurance that the data generated is reliable, accurate, and defensible.
References
- Review on identification and quantification of genotoxic impurities. ScienceScholar.
- Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.
- A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Benchchem.
-
Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc.. Available at: [Link]
-
AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link]
-
An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. Available at: [Link]
-
Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. EAS Consulting Group. Available at: [Link]
-
ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data. Los Alamos National Laboratory. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available at: [Link]
-
Cross-Validations in Regulated Bioanalysis. IQVIA. Available at: [Link]
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Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. Available at: [Link]
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SOP-5161, Routine Validation of Volatile Organic Compound (VOC) Analytical Data. Los Alamos National Laboratory. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
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This compound (C8H12O). PubChemLite. Available at: [Link]
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ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
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ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
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Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. PubMed. Available at: [Link]
-
Guidance Document Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC R. ResearchGate. Available at: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
- High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran. Google Patents.
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Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. PubMed. Available at: [Link]
-
Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS. PubMed. Available at: [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). Monash University. Available at: [Link]
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The Strategic Deployment of Steric Bulk: A Comparative Guide to 2-tert-Butylfuran in Synthesis
In the intricate world of medicinal chemistry and organic synthesis, the selection of a building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Heterocyclic compounds, particularly furan derivatives, are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1][2] This guide provides an in-depth comparison of 2-tert-butylfuran against its less sterically encumbered analogs, such as 2-methylfuran and unsubstituted furan. We will explore how the strategic incorporation of a tert-butyl group—a quintessential sterically demanding substituent—profoundly influences reactivity and selectivity, offering synthetic chemists a powerful tool for molecular design.
The Furan Scaffold: An Introduction to the Comparators
The furan ring is a five-membered aromatic heterocycle that serves as a versatile starting point for complex molecular synthesis.[1] Its derivatives are integral to numerous drugs, where they can act as bioisosteres for other aromatic systems.[1][3] To appreciate the unique characteristics of this compound, we must first understand the baseline properties of its common analogs.
-
Furan: The parent heterocycle. It is an electron-rich aromatic system, making it reactive towards electrophiles. However, its aromaticity (resonance energy ~16 kcal/mol) is lower than that of benzene, allowing it to participate as a diene in Diels-Alder reactions.[4][5] Electrophilic attack preferentially occurs at the 2- and 5-positions.
-
2-Methylfuran (Sylvan): With the addition of a small, electron-donating methyl group, the furan ring becomes more activated towards electrophilic substitution compared to unsubstituted furan.[6] The methyl group offers minimal steric hindrance, leading to potential challenges in controlling regioselectivity between the C3 and C5 positions.[7]
-
2-n-Butylfuran: Similar to 2-methylfuran, the n-butyl group is electron-donating but offers slightly more steric bulk. However, its conformational flexibility means its steric influence is not as pronounced or predictable as the tert-butyl group.[8][9]
This compound: A Profile in Steric Dominance
This compound is a colorless liquid characterized by the presence of a bulky tert-butyl group at the 2-position.[10][11] This group is not merely a simple alkyl substituent; its three methyl groups projecting from a central quaternary carbon create a rigid and substantial steric shield.[12] This feature is the primary determinant of its unique chemical behavior, transforming it from a simple furan derivative into a highly specialized building block.
Physicochemical Properties: A Comparative Overview
| Property | Furan | 2-Methylfuran | This compound |
| Molecular Formula | C₄H₄O | C₅H₆O | C₈H₁₂O |
| Molecular Weight | 68.07 g/mol | 82.10 g/mol [6] | 124.18 g/mol [13] |
| Boiling Point | 31.3 °C[4] | 63-66 °C | 119 °C[13] |
| CAS Number | 110-00-9 | 534-22-5 | 7040-43-9[11] |
Comparative Efficacy in Key Transformations
The true value of a building block is revealed in its performance during chemical reactions. The tert-butyl group exerts a powerful dual influence: its electron-donating inductive effect activates the furan ring, while its immense steric bulk directs the course of the reaction.[12]
Electrophilic Aromatic Substitution: The Power of Steric Shielding
In electrophilic aromatic substitution, the tert-butyl group's steric hindrance is paramount. While it is an ortho, para-director (activating the C3 and C5 positions), its sheer size effectively shields the adjacent C3 position from the approach of an electrophile.[12] This results in a dramatic preference for substitution at the C5 position, providing a level of regiocontrol that is difficult to achieve with smaller alkyl groups like methyl.
Causality: The transition state for an electrophilic attack at the C3 position would involve significant van der Waals repulsion between the incoming electrophile and the bulky tert-butyl group. The energetic penalty for this interaction is high, making the pathway to C5 substitution overwhelmingly favorable. In contrast, the smaller methyl group in 2-methylfuran presents a much lower energetic barrier to C3 attack, often resulting in a mixture of C3 and C5 substituted products.
Caption: General workflow for the Vilsmeier-Haack formylation.
Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 2-alkylfuran (this compound or 2-methylfuran, 1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the cold Vilsmeier reagent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. For this compound, the reaction may be slightly slower due to sterics and gentle heating (40-50 °C) might be required to ensure full conversion. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Once the ice has melted, slowly add an aqueous solution of sodium hydroxide (e.g., 3 M NaOH) until the mixture is basic (pH > 9).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Expected Outcomes & Causality:
-
With this compound: The reaction will almost exclusively yield 5-tert-butylfuran-2-carbaldehyde . The steric bulk of the tert-butyl group provides excellent regiocontrol, simplifying purification and maximizing the yield of the desired isomer.
-
With 2-Methylfuran: The reaction will produce a mixture of 5-methylfuran-2-carbaldehyde and 3-methylfuran-2-carbaldehyde . While the 5-substituted product is typically major, the separation of these isomers can be challenging, leading to a lower isolated yield of the desired product.
Conclusion
This compound is more than just another alkylated furan; it is a specialized building block whose value lies in the predictable and powerful influence of its steric bulk. While it may exhibit slightly attenuated reactivity in certain transformations like the Diels-Alder reaction, it offers an unparalleled advantage in reactions governed by steric approach control, most notably electrophilic aromatic substitution. By providing near-perfect regioselectivity for C5-functionalization, it streamlines synthetic pathways, simplifies purification, and maximizes yields of the desired isomer. For researchers and drug development professionals, the strategic use of this compound enables the precise installation of a sterically demanding group, a key tactic for enhancing metabolic stability and fine-tuning molecular architecture.
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In-silico modeling and prediction of 2-tert-Butylfuran properties
However, no in-silico prediction is infallible. The models are only as good as the data they were trained on, and their applicability domain must be respected. [32]The predictions for this compound are considered reliable because it is a small, organic molecule that falls well within the chemical space covered by these models. The primary limitation in this specific case is the lack of direct experimental toxicological data for validation. Therefore, these results should be used for prioritization and to guide targeted, confirmatory in vitro testing (e.g., a formal Ames test and CYP inhibition assays), rather than as a final replacement for all testing. This tiered approach is central to modern chemical risk assessment. [33][34]
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Correlating experimental and theoretical data for 2-tert-Butylfuran
Starting Data Collection
I've initiated a thorough data search centered on 2-tert-Butylfuran. I'm prioritizing experimental and theoretical data concerning its spectroscopic characteristics, conformational analysis, and thermochemical properties. This is my starting point, and I'm eager to see what I uncover!
Outlining the Comparison Guide
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Initiating Research Phases
I'm now conducting a comprehensive search for experimental and theoretical data on this compound. Simultaneously, I'm identifying suitable computational chemistry methods and relevant experimental techniques. I will then start to devise a structure for the comparison guide, focusing on conformational analysis, spectroscopy, and thermochemical properties of this compound.
Seeking Specific Data Now
Pinpointing Data Requirements
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Deepening the Data Dive
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Reviewing Literature Gaps
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Analyzing Analogous Data
Pinpointing Experimental Data
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Locating Elusive Data
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Charting a New Course
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Constructing the Analytical Guide
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A Comparative Guide to 2-tert-Butylfuran: Navigating Reactivity and Applications for the Research Scientist
For the discerning researcher in organic synthesis, materials science, and drug development, the choice of a chemical building block is a critical decision that dictates the trajectory of a research program. Among the versatile class of furan derivatives, 2-tert-Butylfuran emerges as a compound with a unique profile of steric and electronic properties. This guide provides an in-depth, objective comparison of this compound's performance against other relevant furanic alternatives, supported by experimental data to inform your selection process. We will delve into its reactivity in cornerstone reactions, its relative stability, and its potential in specialized applications, moving beyond mere catalog descriptions to offer field-proven insights.
The Furanic Landscape: An Introduction to this compound and its Counterparts
Furan and its derivatives are aromatic heterocycles that serve as versatile intermediates in the synthesis of complex molecules and functional materials.[1] The substitution at the 2-position profoundly influences the chemical behavior of the furan ring. This guide will focus on comparing this compound with two common analogues: the parent, unsubstituted Furan , and the less sterically hindered 2-Methylfuran .
The defining feature of this compound is the bulky tert-butyl group. This substituent exerts both a significant steric influence and a moderate electron-donating effect through hyperconjugation, which collectively modulate its reactivity and stability in comparison to its smaller counterparts.
Comparative Performance in Key Synthetic Transformations
The utility of a furan derivative is often defined by its participation in cycloaddition and electrophilic substitution reactions. Here, we dissect the performance of this compound in these critical transformations, offering a comparative analysis with Furan and 2-Methylfuran.
The Diels-Alder Reaction: A Gateway to Molecular Complexity
The [4+2] cycloaddition, or Diels-Alder reaction, is arguably the most important transformation of furans, providing a powerful tool for the construction of six-membered rings.[2] The reactivity of the furan diene in this reaction is highly sensitive to the electronic nature of its substituents.
Electronic Effects: Electron-donating groups on the furan ring are known to increase the rate of Diels-Alder reactions.[3] Computational studies on the reaction of 2-substituted furans with maleic anhydride have established a general reactivity trend: OMe > Me > H > Cl > CF₃ > CHO > NO₂ > CN.[2] This trend underscores the enhanced reactivity of furans bearing electron-donating groups. The tert-butyl group, being an electron-donating alkyl group, is expected to increase the reactivity of the furan ring in Diels-Alder reactions compared to unsubstituted furan.
Steric Effects: While electronic effects favor reactivity, the steric bulk of the tert-butyl group introduces a counteracting influence. In intramolecular Diels-Alder reactions of N-allyl-N-(methylfuran)-sulfonamide compounds, increased steric bulk on a substituent has been shown to surprisingly increase both the rate of cyclization and the reaction yields.[4] This suggests that in certain contexts, steric hindrance can promote the adoption of a reactive conformation. However, in intermolecular reactions, significant steric hindrance from a bulky substituent on the diene can impede the approach of the dienophile, potentially lowering reaction rates and yields compared to less hindered analogues like 2-methylfuran.
Comparative Data Summary:
| Diene | 2-Substituent | Electronic Effect | Steric Hindrance | Expected Diels-Alder Reactivity vs. Furan |
| Furan | -H | Neutral (Reference) | Low | Reference |
| 2-Methylfuran | -CH₃ | Electron-donating | Low-Medium | Higher |
| This compound | -C(CH₃)₃ | Electron-donating | High | Higher (electronically), potentially lower due to sterics |
Experimental Protocol: A Generalized Diels-Alder Reaction
The following protocol outlines a general procedure for conducting a Diels-Alder reaction between a furan derivative and maleic anhydride, a common dienophile.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, diethyl ether).[5]
-
Reaction Initiation: Add the furan derivative (1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. For less reactive furans or to shift the equilibrium, gentle heating may be applied.[5]
-
Product Isolation: If the product crystallizes from the reaction mixture, it can be isolated by filtration.[5] Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Workflow for a Typical Diels-Alder Reaction
Caption: Generalized workflow for a Diels-Alder reaction between a furan and maleic anhydride.
Electrophilic Aromatic Substitution: Probing Ring Activation
Furan undergoes electrophilic aromatic substitution more readily than benzene, with a preference for substitution at the 2-position.[6] The rate of this reaction is sensitive to the nature of the substituent already present on the furan ring.
Influence of the tert-Butyl Group: The tert-butyl group is an electron-donating group, which is expected to activate the furan ring towards electrophilic attack, making it more reactive than unsubstituted furan. This activation is due to the stabilization of the positively charged intermediate (the arenium ion) formed during the reaction.[7] Consequently, this compound should undergo electrophilic aromatic substitution at a faster rate than furan.
In a study on the gas-phase reaction of the t-butyl cation with furan, it was found that substitution occurs predominantly at the α-position (91%) over the β-position (9%).[8] This highlights the strong directing effect of the furan oxygen and the inherent reactivity of the α-carbons.
Comparison with 2-Methylfuran: Both the methyl and tert-butyl groups are activating, electron-donating groups. However, the greater steric bulk of the tert-butyl group can influence the regioselectivity of the substitution, potentially favoring attack at the less hindered 5-position. While both 2-methylfuran and this compound are more reactive than furan, the relative rates would depend on the specific electrophile and reaction conditions, with sterics playing a more significant role in the case of this compound.
Comparative Reactivity in Electrophilic Aromatic Substitution:
| Compound | 2-Substituent | Electronic Effect | Expected Reactivity vs. Furan |
| Furan | -H | Neutral (Reference) | Reference |
| 2-Methylfuran | -CH₃ | Activating | Faster |
| This compound | -C(CH₃)₃ | Activating | Faster |
Stability Under Reaction Conditions: A Critical Consideration
The practical utility of a chemical building block is not solely determined by its reactivity but also by its stability. Furans are known to be sensitive to acidic conditions, which can lead to polymerization and other degradation pathways.[9]
Acid-Catalyzed Instability: The polymerization of furan under acidic conditions is a significant drawback.[9] The stability of 2-alkylfurans in the presence of acid is influenced by the nature of the alkyl group. While electron-donating groups can increase the basicity of the furan ring, making it more susceptible to protonation and subsequent degradation, steric hindrance from a bulky group like tert-butyl can potentially shield the ring from intermolecular reactions that lead to polymerization.
A study on the stability of various furan derivatives found that polar aprotic solvents like DMF can have a stabilizing effect.[10] This suggests that the choice of solvent is critical when working with furan compounds, especially under acidic or basic conditions.
Comparative Stability Overview:
| Compound | Key Feature | Expected Stability in Acid |
| Furan | Unsubstituted | Prone to polymerization |
| 2-Methylfuran | Less sterically hindered | Prone to polymerization |
| This compound | Sterically hindered | Potentially more stable against polymerization due to steric shielding |
Applications Profile: Where Does this compound Excel?
The unique combination of electronic and steric properties of this compound lends itself to specific applications where these features are advantageous.
Fragrance and Flavor Chemistry: Alkylfurans are known for their distinct aromas and are used in the flavor and fragrance industry. While specific comparative olfactory data for this compound is limited in publicly accessible literature, the bulky tert-butyl group is known to impart unique notes in fragrance molecules.[11]
Specialty Polymers and Materials: The steric hindrance of the tert-butyl group can be exploited in polymer chemistry to create materials with specific physical properties, such as reduced chain packing and altered solubility.
Logical Relationship of Substituent Effects on Reactivity
Caption: The dual electronic and steric effects of the tert-butyl group on furan reactivity.
Conclusion: Selecting the Right Furan for Your Application
This compound presents a compelling, albeit nuanced, profile for the research scientist. Its electron-donating nature enhances its reactivity in key transformations like the Diels-Alder and electrophilic aromatic substitution reactions compared to unsubstituted furan. However, its significant steric bulk introduces a critical variable that can either hinder intermolecular reactions or, in some cases, promote desired intramolecular cyclizations. This steric shielding may also confer greater stability against acid-catalyzed polymerization, a notable advantage in certain synthetic contexts.
Key Takeaways for the Researcher:
-
For Maximizing Diels-Alder Rates with Unhindered Dienophiles: 2-Methylfuran may be a more suitable choice due to a favorable balance of electronic activation and lower steric hindrance.
-
For Enhancing Stability and Preventing Polymerization: this compound's steric bulk offers a potential advantage, particularly in reactions requiring acidic conditions.
-
For Probing Steric Influences in Synthesis: this compound is an excellent candidate for investigating the role of steric hindrance on reaction outcomes.
Ultimately, the optimal choice of furan derivative will depend on the specific requirements of the synthetic target and the reaction conditions. This guide provides the foundational data and comparative insights to make an informed decision, empowering you to select the building block that will most efficiently advance your research goals.
References
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The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. Angewandte Chemie International Edition, 2022 , 61(1), e202111116.
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Gas-phase heteroaromatic substitution. Part 4. Electrophilic attack of t-butyl cation on pyrrole, N-methylpyrrole, furan, and thiophene. Journal of the Chemical Society, Perkin Transactions 2, 1985 , 1743-1748.
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Steric promotion of cyclization reactions: Substituent effect studies in the furan intramolecular diels‐alder reaction. Journal of Heterocyclic Chemistry, 1998 , 35(6), 1509-1513.
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The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2025 , 18(2), e202401849.
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Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Chemical Science, 2021 , 12(26), 9168-9176.
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Furan undergoes electrophilic aromatic substitution more readily... Pearson+.
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Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry, 2003 , 5, 397-400.
-
Comparison between [2+2] and [4+2] Cycloadditions. ResearchGate.
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2-butyl furan 2-butylfuran. The Good Scents Company.
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[4+2] Cycloaddition Chemistry of Substituted Furans. ResearchGate.
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Diels alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd.
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Electrophilic aromatic substitution. Wikipedia.
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What's the Diels? Part II. OChemOnline.
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Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry. ResearchGate.
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Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions. Scribd.
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Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 2023 , 13(5), 844.
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Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry, 2021 , 86(2), 1419-1429.
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2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP. SciSpace.
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
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[4+ +2] cycloaddition of 3-alkoxyfurans 2 with N-methylmaleimide. ResearchGate.
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Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 2019 , 9(58), 33965-33973.
-
Practice Problem: Electrophilic Aromatic Substitution Rates. YouTube.
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Thermal and Catalytic Intramolecular [4 + 2]-Cycloaddition in 2-Alkenylfurans. ResearchGate.
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Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate.
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Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. Google Patents.
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- 11. 2-butyl furan, 4466-24-4 [thegoodscentscompany.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-tert-Butylfuran
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-tert-Butylfuran, a flammable and potentially peroxide-forming compound. By understanding the chemical's properties and the rationale behind these procedures, you can ensure the safety of your team and the integrity of your facility.
Understanding the Hazards of this compound
Before initiating any disposal protocol, a thorough understanding of the associated risks is paramount. This compound presents two primary hazards that dictate its handling and disposal procedures: extreme flammability and the potential for peroxide formation.
Flammability: With a flash point of 7°C (44.6°F), this compound is classified as a highly flammable liquid.[1] Vapors can readily form an ignitable mixture with air at or above this temperature, posing a significant fire and explosion risk. Due to its ignitability, it is categorized by the Environmental Protection Agency (EPA) as a hazardous waste with the code D001.[2][3]
Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light over time.[4][5] These peroxides are sensitive to heat, friction, and shock, and their unintended concentration during storage or disposal can lead to violent explosions.[4][6] Therefore, it is crucial to manage the lifecycle of this chemical diligently from purchase to disposal.
Key Physical and Safety Data
| Property | Value | Source |
| CAS Number | 7040-43-9 | [1] |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 119-120 °C | [1] |
| Density | 0.871 g/mL at 25 °C | [1] |
| Flash Point | 7 °C (44.6 °F) - closed cup | [1] |
| Hazard Class | Flammable Liquid, Category 2 | [1] |
| EPA Waste Code | D001 (Ignitable) | [2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the correct PPE must be donned. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Given that ethers can permeate some glove materials, it is advisable to consult a glove compatibility chart. Nitrile gloves may offer sufficient protection for short-term handling, but changing them frequently is recommended.[7] For prolonged contact, heavier-duty gloves such as Viton or butyl rubber are more appropriate.
-
Body Protection: A flame-resistant lab coat should be worn over clothing made of natural fibers (e.g., cotton). Synthetic fabrics can melt and adhere to the skin in the event of a fire.
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.
-
Respiratory Protection: All handling of this compound, especially during waste consolidation, should be conducted in a certified chemical fume hood to prevent the inhalation of flammable and potentially harmful vapors.
On-Site Waste Management: A Step-by-Step Protocol
The proper management of this compound waste begins at the point of generation. Adherence to these procedures will minimize risks and ensure regulatory compliance.
Waste Segregation and Collection
The Cardinal Rule: Never dispose of this compound down the drain or in the regular trash.[8] This can lead to environmental contamination and create a fire or explosion hazard in the plumbing or waste system.
-
Designated Waste Container: All this compound waste, including contaminated materials, must be collected in a designated hazardous waste container.
-
Chemical Incompatibility: Do not mix this compound waste with other incompatible waste streams. For example, avoid mixing with strong oxidizing agents, which could lead to a violent reaction. A thorough understanding of chemical incompatibilities is crucial for safe waste storage.
-
Aqueous vs. Organic Waste: If your procedures generate both aqueous and organic waste containing this compound, they should be collected in separate, clearly labeled containers.
Container Selection and Labeling
The choice of waste container is critical for safety and compliance.
-
Material Compatibility: Waste containers must be made of a material that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for short-term laboratory accumulation. For larger quantities or for transport, metal Department of Transportation (DOT) compliant drums are often required.[8]
-
Container Integrity: Ensure the container is in good condition, with a secure, tight-fitting lid to prevent the escape of vapors. The exterior of the container should be kept clean and free of chemical residue.[9]
-
Labeling: Proper labeling is a legal requirement and a critical safety communication tool. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[10]
-
The specific hazards associated with the waste (e.g., "Ignitable," "Flammable Liquid," "Potential Peroxide Former")
-
The date on which waste was first added to the container (the "accumulation start date")[10]
-
The name and contact information of the principal investigator or laboratory supervisor responsible for the waste.[10]
-
Management of Peroxide-Forming Potential
Due to the risk of peroxide formation, additional precautions are necessary.
-
Dating of Containers: All containers of this compound (both the original product and waste containers) must be dated upon receipt and upon opening.[1][5]
-
Testing for Peroxides: If a container of this compound has been open for an extended period (generally recommended to test after 3-6 months), it should be tested for the presence of peroxides before any further handling or disposal.[1][4] This can be done using commercially available peroxide test strips.
-
Caution: If visible crystals are present in the liquid or around the cap of the container, do not attempt to open or move it.[4][11] This is a sign of potentially dangerous levels of peroxides. In this situation, the area should be secured, and your institution's Environmental Health and Safety (EHS) department must be contacted immediately.
-
-
Disposal Timeline: To mitigate the risk of peroxide formation, it is best practice to dispose of opened containers of this compound within 6 months.[4][12] Unopened containers should generally be disposed of within one year of the receipt date or by the manufacturer's expiration date.[4][5]
Disposal Pathway: From the Lab to Final Disposition
The disposal of this compound waste is a regulated process that must be coordinated through your institution's EHS department or a licensed hazardous waste disposal contractor.
Storage in a Satellite Accumulation Area (SAA)
Once a waste container is full (do not fill beyond 90% capacity to allow for vapor expansion), it should be moved to a designated Satellite Accumulation Area (SAA) while awaiting pickup.[9] The SAA must be:
-
At or near the point of generation and under the control of the laboratory personnel.
-
Clearly marked with a "Satellite Accumulation Area" sign.
-
A secondary containment system (such as a spill tray) is highly recommended.
-
Away from heat sources, open flames, and direct sunlight.[11]
Arranging for Waste Pickup
Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will provide specific instructions and the necessary paperwork for the transfer of the waste.
Final Disposal Method
The most common and environmentally responsible method for the disposal of flammable organic solvents like this compound is incineration in a licensed hazardous waste incinerator.[13] This high-temperature process ensures the complete destruction of the hazardous components.
Spill Management and Decontamination
Accidents can happen, and a clear plan for managing spills is essential.
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure the spill is in a well-ventilated area, preferably within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (beyond the capacity of laboratory personnel):
-
Evacuate the immediate area.
-
If there is a fire or explosion risk, activate the fire alarm and evacuate the building.
-
From a safe location, contact your institution's emergency response team and EHS department. Provide them with the identity of the spilled chemical and any other relevant information.
-
Decontamination of Empty Containers: Empty containers that have held this compound must also be managed as hazardous waste unless they are properly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11] Given the hazards of this compound, it is often safer and more practical to dispose of the empty container as hazardous waste.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your organization. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
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- Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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- U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
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- SQRC. (2023, July 24). HAZARDOUS WASTE.
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- University of California, Irvine Environmental Health & Safety. (n.d.). Management, Storage and Testing of Peroxide-Forming Chemicals (PFCs).
- CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube.
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- Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Office of Research Services. (n.d.). Chemical Segregation and Storage Table.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-tert-Butylfuran
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety, grounded in a deep understanding of the material's specific hazards. 2-tert-Butylfuran (CAS No. 7040-43-9) is a heterocyclic organic compound whose utility in research and development is paired with significant handling risks, primarily its extreme flammability. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals. Our objective is to build a culture of safety through expert-driven, validated protocols.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is classified as a Flammable Liquid, Category 2, under the Globally Harmonized System (GHS).[1] This classification is not arbitrary; it is dictated by the chemical's physical properties, which demand stringent safety protocols. The primary danger stems from its exceptionally low flash point, meaning it can ignite at typical room temperatures with a nearby ignition source.
The causality for rigorous PPE protocols is clear: the physical properties of this compound create a high-risk environment. Vapors are heavier than air and can travel to distant ignition sources, leading to a "flashback" scenario.[2] Therefore, our safety strategy must be proactive, creating multiple barriers between the researcher and the chemical.
| Property | Value | Significance for Safety |
| GHS Classification | Flammable Liquid, Category 2 | Indicates a high degree of flammability. |
| Signal Word | Danger | Denotes a severe hazard.[1] |
| Hazard Statement | H225: Highly flammable liquid and vapor | The primary risk is fire and explosion.[1] |
| Flash Point | 7 °C / 44.6 °F (closed cup) | Vapors can ignite at standard room temperature.[1] |
| Boiling Point | 119-120 °C | Volatility contributes to the presence of flammable vapors.[1] |
| Vapor Characteristics | Vapors may form explosive mixtures with air | Underscores the need for excellent ventilation and ignition control. |
Core Directive: Selecting Mission-Appropriate PPE
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure, scale, and environment. The following recommendations constitute the minimum required protection for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Large Scale (>50 mL): A full-face shield worn over safety glasses.[1]
-
Causality: While this compound's primary hazard is flammability, the potential for splashes of any chemical necessitates robust eye protection. Vapors can also cause irritation.[3] A face shield provides an additional barrier against energetic splashes or unforeseen reactions.
Hand Protection: The Chemical Barrier
-
Recommended Material: Nitrile or Butyl rubber gloves.
-
Critical Protocol: Always consult the glove manufacturer's specific chemical resistance chart for this compound or similar furan-based solvents.[4][5] Not all gloves are created equal; degradation is a key concern where a chemical can weaken the glove material, compromising its integrity.[6][7]
-
Double Gloving: For transfers of significant quantities or lengthy procedures, wearing two pairs of nitrile gloves is recommended. This provides a buffer in case the outer glove is compromised.
-
Causality: The hands are the most likely point of direct contact. Proper glove selection is crucial to prevent dermal absorption and skin irritation. Nitrile gloves offer good resistance to a range of organic solvents and are a common standard in laboratory settings.[8]
Respiratory Protection: Safeguarding Against Inhalation
-
Minimum Requirement: All work must be conducted in a certified chemical fume hood to control vapor exposure.
-
For Maintenance, Spills, or Poor Ventilation: A NIOSH-approved air-purifying respirator fitted with an organic vapor (OV) cartridge is necessary. The Sigma-Aldrich safety data sheet specifies a Type ABEK (EN14387) respirator filter, which protects against organic vapors, inorganic gases, acid gases, and ammonia.[1]
-
Causality: this compound is a volatile organic compound (VOC).[9][10] Inhalation of VOCs can lead to both acute effects (dizziness, headaches, respiratory irritation) and chronic health issues affecting the central nervous system and vital organs.[9][10][11] The fume hood is an engineering control and the primary method for preventing inhalation exposure. Respirators serve as essential backup protection.
Protective Clothing: Shielding from Spills and Fire
-
Minimum Requirement: A flame-resistant (FR) lab coat.
-
Additional Protection: For large-scale work, consider a chemical-resistant apron worn over the FR lab coat. Ensure full-length pants and closed-toe shoes are always worn.
-
Causality: Given the H225 "Highly flammable" classification and low flash point, standard cotton or polyester lab coats are themselves a fire hazard. A flame-resistant lab coat will not ignite and continue to burn, providing critical seconds to react in the event of a flash fire.
Operational Plan: From Preparation to Disposal
A successful safety plan is procedural. It involves not just what to wear, but how and when to use it, and what to do when things go wrong.
Experimental Protocol: PPE Workflow
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.
-
Donning Sequence:
-
Put on the flame-resistant lab coat and fasten it completely.
-
Put on safety glasses.
-
Perform a fit check for your respirator, if required for the task.
-
Wash and dry hands thoroughly.
-
Put on the first pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
If double-gloving, put on the second pair of gloves.
-
Don a face shield if the procedure warrants it.
-
-
Handling: Conduct all manipulations of this compound inside a chemical fume hood with the sash at the lowest practical height.
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves (if used).
-
Remove the face shield.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves, peeling them off without touching the outer surface.
-
Remove safety glasses.
-
Wash hands thoroughly with soap and water.
-
Diagram: PPE Selection Logic for this compound
Caption: Decision workflow for selecting appropriate PPE based on experimental scale and conditions.
Emergency and Disposal Plans
Emergency Protocol: Chemical Spill Response
Your response must be immediate and decisive. Differentiate between a minor spill you can handle and a major spill requiring emergency response.[12]
-
Minor Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.[12]
-
Use a chemical spill kit with an inert absorbent (like vermiculite or sand); do NOT use combustible materials like paper towels.
-
Using spark-proof tools, collect the absorbed material into a designated, labeled hazardous waste container.[14]
-
Wipe the area with a detergent and water solution.
-
Dispose of all contaminated materials, including gloves, as hazardous waste.
-
-
Major Spill (>100 mL or outside of a fume hood):
-
EVACUATE the area immediately. Alert all nearby personnel and activate the nearest fire alarm to initiate a building-wide evacuation.[14][15]
-
From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) office.[12][15]
-
Do not attempt to clean it up yourself.[12]
-
Disposal Plan: A Cradle-to-Grave Responsibility
-
Excess Chemical: Dispose of unused this compound as hazardous waste in a properly labeled, sealed container. Never pour it down the drain.[16]
-
Contaminated PPE and Materials: All disposable items that have come into contact with this compound—gloves, absorbent pads, empty containers—are considered hazardous waste.[13] They must be collected in a sealed, labeled hazardous waste bag or container for disposal according to institutional and local regulations.[13] Contaminated reusable PPE, like an FR coat, must be professionally decontaminated before reuse.[3]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
